molecular formula C6H11FO2S B13155580 Cyclopentylmethanesulfonyl fluoride

Cyclopentylmethanesulfonyl fluoride

カタログ番号: B13155580
分子量: 166.22 g/mol
InChIキー: JKBYKTPLYISBET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclopentylmethanesulfonyl Fluoride is a chemical reagent belonging to the class of sulfonyl fluorides, which are recognized in chemical biology for their ability to act as covalent inhibitors, specifically targeting the serine residues in the active sites of enzymes . Similar to the foundational compound methanesulfonyl fluoride (MSF), this cyclopentyl derivative is characterized by its sulfonyl fluoride group (-SO2F), a key warhead that facilitates irreversible binding to its enzymatic targets, effectively inhibiting their activity . The cyclopentyl moiety may confer altered selectivity and lipophilicity compared to simpler sulfonyl fluorides, potentially enhancing its utility for probing specific biological systems. The primary research value of sulfonyl fluorides like MSF has been demonstrated in neuroscience, where they act as potent, long-acting, and central nervous system (CNS)-selective acetylcholinesterase (AChE) inhibitors . This mechanism has shown promise in preclinical research for mitigating cognitive deficits, with studies indicating enhanced learning in aged animal models and potential application in research related to neurodegenerative conditions . The covalent mechanism results in a stable, sulfonylated enzyme adduct that is structurally analogous to the "aged" form of organophosphate-inhibited cholinesterases, making it a valuable tool for studying enzyme reactivation strategies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H11FO2S

分子量

166.22 g/mol

IUPAC名

cyclopentylmethanesulfonyl fluoride

InChI

InChI=1S/C6H11FO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2

InChIキー

JKBYKTPLYISBET-UHFFFAOYSA-N

正規SMILES

C1CCC(C1)CS(=O)(=O)F

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of Cyclopentylmethanesulfonyl Fluoride (CPMSF) in Proteolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Sulfonyl Fluoride Warheads

In the realm of structural biology and proteomics, the preservation of protein integrity during cell lysis is a foundational requirement. When cellular compartments are disrupted, endogenous proteases are released, threatening to rapidly degrade target proteins. To combat this, researchers rely on irreversible covalent inhibitors.

Sulfonyl fluorides (SFs) have long been recognized as privileged electrophilic warheads in chemical biology due to their unique balance of aqueous stability and targeted reactivity [1]. While Phenylmethanesulfonyl fluoride (PMSF) remains the classical standard, structural limitations in certain enzymes prevent planar aromatic inhibitors from accessing their active sites [2].

Cyclopentylmethanesulfonyl fluoride (CPMSF) (CAS No.: 1897547-53-3, MW: 166.21 g/mol ) emerges as a specialized aliphatic alternative [3]. By replacing the rigid, planar phenyl ring with a flexible, bulky cyclopentyl moiety, CPMSF alters the steric and lipophilic profile of the inhibitor, allowing it to navigate distinct hydrophobic pockets and inactivate a broader or orthogonal range of serine hydrolases.

Structural Rationale & Mechanism of Action (MoA)

The Chemistry of the S-F Bond

Unlike sulfonyl chlorides, which are highly reactive and prone to rapid, indiscriminate hydrolysis, sulfonyl fluorides undergo exclusively heterolytic cleavage [1]. The fluorine atom acts as an excellent leaving group while resisting reduction, providing the thermodynamic stability required to survive in aqueous biological buffers just long enough to reach the target enzyme.

Covalent Sulfonylation of the Catalytic Triad

Serine proteases (e.g., trypsin, chymotrypsin, thrombin) rely on a highly conserved catalytic triad consisting of Ser195, His57, and Asp102. The mechanism of action for CPMSF is an irreversible covalent modification of this active site [4]:

  • Binding & Positioning: CPMSF diffuses into the active site. The cyclopentyl ring anchors the molecule within the enzyme's hydrophobic specificity pocket (S1 pocket).

  • Nucleophilic Attack: The microenvironment of the catalytic triad renders the hydroxyl oxygen of Ser195 hyper-nucleophilic. This oxygen attacks the electrophilic sulfur atom of CPMSF [].

  • Transition State: A transient tetrahedral intermediate is formed.

  • Elimination & Inactivation: The fluoride ion (

    
    ) is eliminated as a leaving group. The resulting covalent sulfonyl-enzyme conjugate permanently blocks the active site, halting all peptide bond hydrolysis [6].
    

MoA Ser Catalytic Serine (Ser195-OH) Attack Nucleophilic Attack (His57 Assisted) Ser->Attack CPMSF CPMSF (Electrophilic Sulfur) CPMSF->Attack Intermediate Tetrahedral Transition State Attack->Intermediate Elimination Fluoride Elimination (Leaving Group) Intermediate->Elimination Inactive Sulfonylated Enzyme (Irreversibly Inactive) Elimination->Inactive

Covalent sulfonylation of the catalytic serine residue by CPMSF.

Comparative Data: CPMSF vs. Standard Inhibitors

To make informed experimental choices, researchers must understand how CPMSF compares to legacy inhibitors like PMSF and AEBSF (Pefabloc® SC) [7].

FeatureCPMSFPMSFAEBSF (Pefabloc® SC)
Chemical Structure Aliphatic (Cyclopentyl)Aromatic (Phenyl)Aromatic (Aminoethyl-benzene)
Molecular Weight 166.21 g/mol 174.19 g/mol 239.5 Da (as HCl salt)
Aqueous Stability Low (Minutes to Hours)Low (~110 min at pH 7, 25°C)High (Stable for days)
Solubility Organic solvents (DMSO, EtOH)Organic solvents (Isopropanol)Highly water-soluble
Target Proteases Serine proteases, select esterasesSerine proteases, papainBroad-spectrum serine proteases
Toxicity Profile Toxic (Handle with care)Highly toxic / NeurotoxicLow toxicity (Safe for in vivo)

Experimental Protocol: Self-Validating Cell Lysis Workflow

The primary cause of protease inhibitor failure in the laboratory is a misunderstanding of the inhibitor's chemical kinetics. Sulfonyl fluorides are highly susceptible to nucleophilic attack by


 ions in water [4]. If CPMSF is added to an aqueous lysis buffer too early, or stored improperly, the S-F bond will hydrolyze, rendering the warhead inert before it ever encounters a protease.
Step-by-Step Methodology

Step 1: Preparation of Anhydrous Stock Solution

  • Action: Dissolve CPMSF powder in 100% anhydrous DMSO or Isopropanol to a concentration of 100 mM.

  • Causality: Water must be strictly excluded during storage. Even atmospheric moisture can degrade the stock over time. Store aliquots at -20°C.

Step 2: Buffer Integration (Just-in-Time Addition)

  • Action: Chill the aqueous cell lysis buffer (e.g., RIPA buffer, pH 7.4) on ice. Add the CPMSF stock to a final working concentration of 0.1 mM to 1.0 mM immediately (less than 1 minute) before applying the buffer to the cells [2].

  • Causality: At pH 7.5 and 25°C, the half-life of similar sulfonyl fluorides is roughly 55 minutes [2]. Adding it immediately ensures peak active concentration during the critical moment of cellular disruption.

Step 3: Lysis and Extraction at 4°C

  • Action: Perform all homogenization, sonication, and centrifugation steps strictly at 4°C.

  • Causality: The hydrolysis rate of the S-F bond is temperature-dependent. Dropping the temperature to 4°C significantly extends the functional half-life of CPMSF, allowing it sufficient time to covalently bind and neutralize the released proteases.

System Validation & Quality Control

A robust protocol must be self-validating. To confirm that your CPMSF workflow successfully inhibited proteolysis:

  • Control Aliquot: Reserve a 10 µL aliquot of the final lysate.

  • Fluorogenic Assay: Spike the aliquot with a broad-spectrum fluorogenic serine protease substrate (e.g., FITC-casein or BOC-Gln-Ala-Arg-AMC).

  • Readout: Monitor fluorescence at 37°C for 30 minutes. A flat baseline confirms complete protease inactivation. An increasing fluorescent signal indicates premature CPMSF hydrolysis (likely due to buffer alkalinity or delayed addition), prompting a protocol adjustment.

Workflow Stock 1. Stock Prep 100 mM in DMSO (Anhydrous) Buffer 2. Lysis Buffer Add CPMSF to 1 mM (Pre-lysis) Stock->Buffer Lysis 3. Cell Lysis Incubate at 4°C (Minimize Hydrolysis) Buffer->Lysis Extract 4. Centrifugation Isolate Proteins Lysis->Extract Assay 5. Downstream Assay (Protease-Free) Extract->Assay

Optimized cell lysis workflow utilizing CPMSF for protease inhibition.

Conclusion

Cyclopentylmethanesulfonyl fluoride (CPMSF) represents a nuanced structural evolution in the arsenal of protease inhibitors. By leveraging the reliable and irreversible covalent sulfonylation mechanism of the sulfonyl fluoride class, while introducing the unique steric properties of a cyclopentyl ring, it provides researchers with a powerful tool for preserving protein architecture. However, its efficacy is entirely dependent on strict adherence to chemical kinetics—specifically, the management of aqueous hydrolysis through anhydrous storage, temperature control, and just-in-time application.

References

  • 10xchem.com - 10X CHEM: cyclopentylmethanesulfonyl fluoride. CAS No.: 1897547-53-3.3

  • Benchchem - A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF.4

  • RSC Publishing - Sulfonyl fluorides as privileged warheads in chemical biology.1

  • G-Biosciences - Why do I need a protease inhibitor?6

  • Wikipedia - Phenylmethylsulfonyl fluoride (PMSF).2

  • Sigma-Aldrich - Pefabloc® SC (AEBSF).7

  • BOC Sciences - CAS 329-98-6 (PMSF) Mechanism of Action.

Sources

Thermodynamic Stability and Kinetic Profiling of Cyclopentylmethanesulfonyl Fluoride in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Chemical Biologists

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally redefined the landscape of click chemistry, offering a connective technology that bridges chemical synthesis, materials science, and drug development. At the heart of this revolution is the unique thermodynamic stability of the sulfonyl fluoride functional group. Unlike traditional sulfonyl chlorides, sulfonyl fluorides exhibit a remarkable resistance to premature hydrolysis and reduction, allowing them to traverse complex physiological environments unscathed until they encounter a specific activation trigger.

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I have observed that the structural nuances of the aliphatic tail attached to the S(VI) center dictate the molecule's kinetic behavior in vivo. This whitepaper provides an in-depth technical analysis of cyclopentylmethanesulfonyl fluoride (CAS: 1897547-53-3). By integrating a bulky, lipophilic cyclopentylmethane moiety, this specific SuFEx reagent presents a highly optimized thermodynamic profile. We will explore the physicochemical causality behind its stability, present quantitative thermodynamic data, and outline self-validating experimental protocols for its application.

The Thermodynamic Imperative of the S(VI)-F Bond

The stark contrast in reactivity between sulfonyl fluorides and sulfonyl chlorides is rooted in their fundamental bond thermodynamics. The homolytic bond dissociation energy of the S-F bond (e.g., in SO₂F₂) is approximately 90.5 kcal/mol, which is nearly double that of the S-Cl bond (46 kcal/mol)[1].

Because fluorine is the most electronegative element in the periodic table, the electron density in the S-F bond is heavily polarized. Consequently, any cleavage of the S-F bond is exclusively heterolytic. This prevents the formation of radical intermediates, rendering sulfonyl fluorides virtually immune to reductive degradation in environments rich in biological reductants like glutathione (GSH)[1]. They remain thermodynamically stable and inert to thermolysis and background nucleophilic substitution until properly activated by hydrogen-bonding networks, Lewis acids, or specific protein residues (e.g., Tyrosine, Lysine, Serine)[2][3].

G A Cyclopentylmethanesulfonyl Fluoride (S-F Bond) C Heterolytic Cleavage (High Activation Energy) A->C Nucleophilic Attack (Uncatalyzed) B Sulfonyl Chloride Analog (S-Cl Bond) D Homolytic Cleavage (Low Bond Energy) B->D Reductive/Nucleophilic Attack E Thermodynamically Stable in Aqueous/Reductive Media C->E Resists Spontaneous Hydrolysis F Rapid Hydrolysis / Reduction D->F Degrades Rapidly

Thermodynamic stability pathways of S-F versus S-Cl bonds in aqueous environments.

Structural Dynamics of Cyclopentylmethanesulfonyl Fluoride

While aromatic sulfonyl fluorides have been extensively utilized, aliphatic variants like cyclopentylmethanesulfonyl fluoride offer unique spatial and electronic advantages in drug design[4]. The cyclopentylmethane moiety introduces critical


-branching relative to the sulfonyl center.

Causality of Stability: The steric bulk of the cyclopentyl ring acts as a kinetic shield. It physically obstructs the trajectory of incoming water molecules or off-target biological nucleophiles, significantly lowering the background hydrolysis rate compared to unbranched primary aliphatic sulfonyl fluorides. Furthermore, the lipophilic nature of the cyclopentyl group enhances membrane permeability, making it an ideal "warhead" for intracellular chemical biology applications[3].

Quantitative Data Summaries
Table 1: Comparative Thermodynamic & Kinetic Properties of S(VI) Halides
PropertySulfonyl Fluoride (S-F)Sulfonyl Chloride (S-Cl)
Homolytic Bond Dissociation Energy 90.5 ± 4.3 kcal/mol[1]46 ± 4 kcal/mol[1]
Primary Cleavage Mechanism Heterolytic (F⁻ leaving group)Homolytic (Cl• radical formation)[1]
Aqueous Stability (pH 7.4) Highly Stable (t½ > weeks)[3]Rapid Hydrolysis (t½ < minutes)
Reductive Stability (e.g., GSH) Inert / Stable[1]Highly Susceptible to Reduction[1]
SuFEx Click Competence Yes (Requires Activation)No (Too reactive/unstable)
Table 2: Physicochemical Profile of Cyclopentylmethanesulfonyl Fluoride
ParameterValue / Description
IUPAC Name Cyclopentylmethanesulfonyl fluoride
CAS Registry Number 1897547-53-3
Molecular Formula C₆H₁₁FO₂S[5]
Molecular Weight 166.21 g/mol [5]
Structural Classification Aliphatic

-branched sulfonyl fluoride[4]

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability and reactivity of cyclopentylmethanesulfonyl fluoride, assays must be designed with internal causality checks. A protocol that merely measures the disappearance of a parent compound is fundamentally flawed; it cannot distinguish between hydrolysis, matrix precipitation, or ionization suppression in mass spectrometry. The following workflows are designed as self-validating systems.

Protocol 1: LC-MS/MS Hydrolytic Stability Profiling

Objective: Quantify the resistance of the S-F bond to spontaneous hydrolysis in physiological buffers. Self-Validation Mechanism: The inclusion of cyclopentylmethanesulfonyl chloride as a positive degradation control proves that the buffer conditions are actively capable of hydrolyzing susceptible bonds. If the chloride degrades immediately but the fluoride remains intact, we definitively rule out false positives caused by inactive buffer matrices.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of cyclopentylmethanesulfonyl fluoride in LC-MS grade DMSO. Prepare a parallel 10 mM stock of cyclopentylmethanesulfonyl chloride (Positive Control).

  • Buffer Incubation: Spike the stocks into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final concentration of 100 µM (1% DMSO final to maintain solubility of the lipophilic tail). Incubate at 37°C in a thermoshaker.

  • Aliquot Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., naproxen) to precipitate buffer salts and halt any potential reaction.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into a reverse-phase LC-MS/MS system monitoring the intact parent mass.

  • Kinetic Calculation: Plot the ratio of the analyte peak area to the internal standard peak area over time to calculate the hydrolytic half-life (

    
    ).
    

G Step1 1. Substrate Prep (1mM in DMSO) Step2 2. Buffer Incubation (pH 7.4 / 37°C) Step1->Step2 Step3 3. Aliquot Sampling (0, 12, 24, 48h) Step2->Step3 Step4 4. LC-MS/MS (Quantify Intact S-F) Step3->Step4 Step5 5. Kinetic Analysis (Half-life Calc) Step4->Step5

Self-validating experimental workflow for hydrolytic stability profiling.

Protocol 2: SuFEx Activation via DBU (Reactivity Proof)

Objective: Prove that the thermodynamically stable S-F bond remains fully competent for click chemistry when exposed to the correct activation energy/catalyst. Self-Validation Mechanism: By triggering the SuFEx reaction with a strong amidine base (DBU), we confirm that the observed stability in Protocol 1 is due to kinetic trapping, not compound degradation or irreversible precipitation.

Step-by-Step Methodology:

  • Reaction Setup: In a 4 mL glass vial, dissolve 0.1 mmol of cyclopentylmethanesulfonyl fluoride and 0.12 mmol of 4-methoxyphenol in 1 mL of anhydrous acetonitrile.

  • Base Activation: Add 0.02 mmol (20 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The DBU acts to deprotonate the phenol and stabilize the fluoride leaving group via hydrogen bonding.

  • Agitation & Monitoring: Stir the reaction at room temperature. Monitor the conversion via TLC or LC-MS at 30-minute intervals.

  • Isolation: Upon complete consumption of the sulfonyl fluoride (typically < 2 hours), concentrate the mixture under reduced pressure.

  • Verification: Purify the resulting sulfonate ester via flash chromatography and verify the structure via ¹H and ¹⁹F NMR. The disappearance of the characteristic S-F signal in ¹⁹F NMR (

    
     to 
    
    
    
    ppm) confirms successful heterolytic cleavage and ligation[4].

References

Sources

Cyclopentylmethanesulfonyl Fluoride (CAS 1897547-53-3): A Technical Whitepaper on SuFEx Chemistry, Synthesis, and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and chemical biology, the ability to forge robust, predictable covalent bonds is paramount. Cyclopentylmethanesulfonyl fluoride (CAS 1897547-53-3) has emerged as a highly specialized aliphatic sulfonyl fluoride reagent, engineered specifically for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1].

Unlike traditional sulfonyl chlorides, which are plagued by rapid hydrolysis and promiscuous off-target reactivity, sulfonyl fluorides exhibit a privileged stability-reactivity paradigm[1]. They remain entirely inert under aqueous, physiological, and complex synthetic conditions, yet undergo near-perfect, quantitative conjugation when activated by specific bases or hydrogen-bonding catalysts[1]. This whitepaper dissects the physicochemical properties, mechanistic causality, safety protocols, and self-validating synthetic workflows for cyclopentylmethanesulfonyl fluoride, providing a definitive guide for application scientists and drug discovery professionals.

Physicochemical Properties & Identification

Accurate identification and physical characterization are the first steps in establishing a reliable experimental workflow. Below is the synthesized data profile for cyclopentylmethanesulfonyl fluoride[2].

PropertyValue / Description
Chemical Name Cyclopentylmethanesulfonyl fluoride
CAS Registry Number 1897547-53-3
Molecular Formula C6H11FO2S
Molecular Weight 166.21 g/mol
Appearance Colorless oil (at standard temperature and pressure)
Structural Class Aliphatic Sulfonyl Fluoride
19F NMR Shift (CDCl3) ~ +50.0 to +55.0 ppm (Characteristic triplet/multiplet)[3]

Mechanistic Insights into SuFEx Reactivity

As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than merely observing the outcome. The causality behind the utility of CAS 1897547-53-3 lies in the thermodynamics of the S(VI)-F bond.

The Stability-Reactivity Paradox: The S-F bond is significantly stronger and less polarizable than the S-Cl bond. Consequently, cyclopentylmethanesulfonyl fluoride is resistant to spontaneous reductive cleavage and background hydrolysis[1]. In a SuFEx reaction, the fluoride ion acts as a leaving group only when the sulfur center is explicitly activated by a nucleophilic catalyst (such as DBU or BEMP) or when the incoming nucleophile (e.g., a phenol or amine) is properly deprotonated and spatially aligned[1]. This orthogonality allows researchers to incorporate the -SO2F group early in a synthetic sequence without fear of premature degradation.

Causality in Synthesis: Historically, synthesizing aliphatic sulfonyl fluorides required harsh electrophilic halogenation of thiols. To bypass this, modern protocols utilize a reductive decarboxylative fluorosulfonylation approach. By starting with an N-hydroxyphthalimide (NHPI) ester of cyclopentylacetic acid, researchers can leverage mild reductive conditions. The addition of Zinc and sodium dithionite (Na2S2O4) initiates a controlled radical cascade[4]. The resulting alkyl radical captures a sulfur dioxide surrogate, and the intermediate is subsequently trapped by N-fluorobenzenesulfonimide (NFSI), which acts as a safe, electrophilic fluorine source[4].

Synthesis Step1 Cyclopentylacetic Acid NHPI Ester (Starting Material) Step2 Alkyl Radical Generation (Reductive Decarboxylation) Step1->Step2 Na2S2O4, Zn (80 °C) Step3 Sulfonyl Radical Formation (SO2 Surrogate Insertion) Step2->Step3 SO2 Insertion Step4 Cyclopentylmethanesulfonyl Fluoride (CAS 1897547-53-3) Step3->Step4 NFSI, RT (Fluorination)

Fig 1. Reductive decarboxylative fluorosulfonylation pathway for CAS 1897547-53-3 synthesis.

Safety Data Sheet (SDS) & Handling Protocols

Note: As a specialized research chemical, a standardized commercial SDS for CAS 1897547-53-3 is often unavailable. The following protocols are synthesized from the universal hazard profiles of reactive aliphatic sulfonyl fluorides.

Hazard Identification
  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • H302 / H332: Harmful if swallowed or inhaled.

Causality of Hazards & Self-Validating Safety Protocols

While stable in neutral water, the sulfonyl fluoride group can undergo localized hydrolysis upon contact with the highly nucleophilic environment of human mucosal membranes or under basic physiological conditions. This localized hydrolysis releases hydrofluoric acid (HF) and sulfonic acids, leading to rapid, penetrating tissue necrosis.

  • Engineering Controls: All manipulations must be performed in a certified Class II chemical fume hood.

  • PPE: Double-layer nitrile gloves (changed immediately upon suspected contact), splash-proof safety goggles, and a face shield.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Use Teflon-lined caps to prevent degradation of the seal by trace HF vapors.

  • Self-Validating Safety Check: Before use, verify the integrity of the reagent by running a quick 19F NMR. The presence of secondary fluorine peaks (e.g., free fluoride at negative ppm) indicates moisture contamination and dangerous HF generation.

Experimental Workflow: Synthesis and SuFEx Application

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . By utilizing 19F NMR tracking, the researcher can quantitatively verify the success of each step without relying on destructive or complex workups.

Protocol A: Synthesis via Reductive Decarboxylative Fluorosulfonylation

Reference methodology adapted from Ma et al.[5]

  • Preparation: In an oven-dried 10 mL sealed tube equipped with a magnetic stir bar, combine cyclopentylacetic acid NHPI ester (1.0 equiv), Na2S2O4 (1.5 equiv), and Zinc powder (2.0 equiv)[5].

  • Atmospheric Control: Evacuate and backfill the tube with Argon three times. Causality: Oxygen is a potent radical scavenger; strict anaerobic conditions are required to prevent quenching of the alkyl radical.

  • Solvent Addition: Inject a degassed mixture of N,N-Dimethylpropionamide (DMPr) and H2O (5:1 v/v) via syringe[5]. Water is essential to solubilize and activate the Na2S2O4.

  • Radical Initiation: Seal the tube and stir at 80 °C for 9 hours.

  • Fluorination: Cool the reaction to room temperature. Add NFSI (1.5 equiv) and stir for an additional 4 hours[5].

  • Self-Validation (19F NMR): Extract a 50 µL aliquot, dilute in CDCl3, and spike with 1-methoxy-4-(trifluoromethoxy)benzene (-58.4 ppm) as an internal standard[5]. The appearance of a distinct signal around +50 ppm confirms the formation of cyclopentylmethanesulfonyl fluoride[3].

Protocol B: SuFEx Conjugation (Click Chemistry)
  • Mixing: Dissolve cyclopentylmethanesulfonyl fluoride (1.0 equiv) and the target nucleophile (e.g., a functionalized phenol, 1.0 equiv) in anhydrous acetonitrile.

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise.

  • Self-Validation: Monitor the reaction in-situ via 19F NMR. The quantitative disappearance of the -SO2F peak (+50 ppm) serves as an unambiguous, self-validating readout of complete covalent conjugation[1].

SuFEx Reagent Cyclopentylmethanesulfonyl Fluoride Complex Base-Activated Complex (DBU / BEMP) Reagent->Complex Equimolar Mixing Nuc Nucleophile (Phenol / Amine) Nuc->Complex Equimolar Mixing Product Sulfonate / Sulfonamide Conjugate Complex->Product SuFEx Click Reaction NMR 19F NMR Validation (Loss of -SO2F signal) Product->NMR In-situ Monitoring

Fig 2. SuFEx click chemistry workflow and self-validating 19F NMR reaction monitoring.

Data Presentation: Optimization Causality

The following table summarizes the quantitative data driving the experimental choices in Protocol A. It demonstrates the causality behind the selection of Zinc and specific solvent systems for optimal radical generation[5].

Table 1: Causality in Reagent Selection for Fluorosulfonylation

ReductantFluorinating AgentCatalyst (Zinc)Solvent SystemYield (%)Mechanistic Insight
Na2S2O4NFSINoneDMF / H2O30%Baseline radical generation is poor without a metal catalyst.
Na2S2O4NFSI10 mol% DMF / H2O 40% Zinc facilitates the single-electron reduction of the NHPI ester.
Na2S2O4NFSI10 mol%DMSO / H2O7%DMSO fails to provide the optimal dielectric environment for radical stabilization.

(Note: Yields are determined by 19F NMR spectroscopy using an internal standard prior to workup, ensuring data integrity[5].)

References

  • Supporting Information: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Royal Society of Chemistry (RSC). Available at: [Link]

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition (via Scribd). Available at: [Link]

Sources

The Reactivity and Application of Cyclopentylmethanesulfonyl Fluoride in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click chemistry methodology, defined by its exceptional balance of thermodynamic drive and kinetic stability. While early SuFEx applications heavily relied on arylsulfonyl fluorides, the field has rapidly expanded to include aliphatic sulfonyl fluorides[1]. Cyclopentylmethanesulfonyl fluoride (CAS: 1897547-53-3) occupies a highly specialized niche within this class. By combining a moderately bulky, flexible hydrophobic ring with a highly tunable electrophilic warhead, this reagent serves as an ideal scaffold for designing irreversible covalent inhibitors and chemical biology probes.

This whitepaper provides an in-depth technical analysis of the reactivity profile, synthetic accessibility, and catalytic activation pathways of cyclopentylmethanesulfonyl fluoride, equipping researchers with field-proven protocols for its application in drug discovery.

Mechanistic Profiling & Reactivity

The Kinetic vs. Thermodynamic Dichotomy

The core utility of cyclopentylmethanesulfonyl fluoride lies in the unique nature of the S(VI)-F bond. Thermodynamically, the bond is unstable with respect to hydrolysis; however, kinetically, it is highly inert due to the low polarizability of the fluorine atom and the steric shielding of the sulfur center[2]. This means the molecule can survive in aqueous biological buffers indefinitely, only reacting when placed in a specific microenvironment (such as a protein's hydrophobic binding pocket) or when activated by a highly specific catalyst[1].

The Alpha-Proton Challenge and Catalyst Selection

A critical mechanistic challenge in utilizing aliphatic sulfonyl fluorides is the presence of acidic


-protons adjacent to the sulfonyl group. When traditional SuFEx organosuperbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP are used, they often act as Brønsted bases rather than nucleophilic activators. This leads to the deprotonation of the 

-carbon, generating highly reactive sulfene intermediates (

) that rapidly oligomerize or degrade[3][4].

Causality in Catalyst Choice: To circumvent this, the activation of cyclopentylmethanesulfonyl fluoride requires an acidic or neutral fluoride source. Bifluoride salts (e.g.,


) are the catalysts of choice. The 

ion provides an acidic microenvironment that facilitates the crucial silicon-fluorine exchange (when reacting with silyl ethers) without triggering

-deprotonation[4].

SuFEx_Mechanism A Cyclopentylmethanesulfonyl Fluoride C Activated S(VI) Complex (Acidic Environment) A->C Catalyst Binding B Bifluoride Catalyst [FHF]- B->C H-Bonding / Activation E Covalent Sulfonate Adduct C->E F- / R3SiF Elimination D Silyl Ether Nucleophile (Ar-OSiR3) D->C Nucleophilic Attack

Fig 1: Bifluoride-catalyzed SuFEx activation pathway for aliphatic sulfonyl fluorides.

Structural Role of the Cyclopentylmethyl Moiety

In drug development, the cyclopentyl ring acts as a lipophilic anchor. Similar to how hexadecanesulfonyl fluoride targets the hydrophobic groove of phospholipase A[1], the cyclopentylmethyl group slots into specific hydrophobic allosteric pockets in kinases or proteases. This non-covalent pre-organization drastically lowers the entropic cost of the reaction, perfectly positioning the


 warhead to undergo a proximity-driven SuFEx reaction with catalytic serine, tyrosine, or lysine residues.

Quantitative Data & Reagent Profiling

To ensure reproducible experimental design, the physicochemical properties and catalyst compatibility profiles are summarized below.

Table 1: Physicochemical Profile of Cyclopentylmethanesulfonyl Fluoride

PropertyValue / Descriptor
CAS Number 1897547-53-3[5]
Molecular Formula C6H11FO2S
Molecular Weight 166.21 g/mol
19F NMR Shift (CDCl3) Characteristic S(VI)-F triplet at ~ +40 to +60 ppm[6]
Reactivity Profile Moderate (Aqueous stable; reactive only via proximity or catalysis)

Table 2: Comparison of SuFEx Catalysts for Aliphatic Sulfonyl Fluorides

CatalystNatureAliphatic CompatibilityMechanistic Causality
DBU OrganosuperbasePoorCauses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-proton deprotonation leading to sulfene intermediates and oligomerization[4].
BEMP Phosphazene BasePoorHighly basic; triggers rapid degradation of aliphatic substrates via elimination pathways[4].
[FHF]- Acidic SaltExcellentProvides an acidic environment, activating the Si-F exchange without deprotonating the

-carbon[4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can confirm mechanistic success at each stage without relying solely on end-point assays.

Experimental_Workflow S1 Step 1: Synthesis Reductive Decarboxylative Fluorosulfonylation S2 Step 2: Purification Silica Gel Chromatography (Hexane/EtOAc) S1->S2 S3 Step 3: SuFEx Coupling Reaction with Target Phenol/Amine S2->S3 S4 Step 4: Validation 19F NMR (-50 ppm loss) & LC-MS S3->S4

Fig 2: Self-validating experimental workflow for cyclopentylmethanesulfonyl fluoride probes.

Protocol 1: Synthesis via Reductive Decarboxylative Fluorosulfonylation

While halogen exchange (Halex) from sulfonyl chlorides is common, late-stage functionalization via decarboxylative fluorosulfonylation offers superior functional group tolerance[6].

Reagents: Cyclopentylacetic acid NHPI ester, photocatalyst/reductant,


 surrogate (e.g., DABSO), Selectfluor or an alternative fluoride source, Dichloromethane (DCM).

Step-by-Step Methodology:

  • Initiation: In an oven-dried Schlenk tube under inert atmosphere, combine the cyclopentylacetic acid NHPI ester (1.0 equiv), DABSO (0.6 equiv), and the fluoride source (1.5 equiv) in anhydrous DCM.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Causality: The elevated temperature facilitates the radical decarboxylation and subsequent trapping by

    
    , followed by immediate fluorination to prevent dimerization[6].
    
  • Quench & Filtration: Cool to room temperature and filter the crude mixture through a pad of Celite. Causality: This removes insoluble metal catalysts and unreacted inorganic salts that cause streaking during chromatography.

  • Extraction: Dilute the filtrate with water and extract twice with DCM. Wash the combined organic layers with brine and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify via silica gel flash column chromatography (eluting with petroleum ether:DCM = 100:14 v/v) to yield cyclopentylmethanesulfonyl fluoride as a colorless oil[6].

  • Validation Checkpoint: Perform

    
     NMR. The presence of a distinct triplet in the +40 to +60 ppm region confirms the successful installation of the 
    
    
    
    group.
Protocol 2: SuFEx Coupling with a Model Silyl Ether (Self-Validating)

To attach the cyclopentylmethanesulfonyl warhead to a complex small molecule or fluorophore, bifluoride-catalyzed SuFEx is required.

Reagents: Cyclopentylmethanesulfonyl fluoride (1.0 equiv), Target Aryl Silyl Ether (1.0 equiv), Bifluoride catalyst (e.g.,


) (5 mol%), N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve the aryl silyl ether and cyclopentylmethanesulfonyl fluoride in NMP. Causality: NMP is utilized because it effectively solubilizes both the highly lipophilic organic substrates and the inorganic bifluoride salts at elevated temperatures[4].

  • Catalyst Addition: Add 5 mol% of the bifluoride catalyst.

  • Activation: Heat the reaction to 130 °C. Causality: Aliphatic sulfonyl fluorides are kinetically sluggish compared to aryl variants; thermal energy is required to overcome the activation barrier of the Si-F transition state[4].

  • In-Process Validation (LC-MS): After 4 hours, take a 10

    
     aliquot, dilute in MeCN, and inject into the LC-MS. Validation logic: Look for the exact mass of the coupled sulfonate ester. The disappearance of the starting material mass and the absence of an 
    
    
    
    degradation peak (which would indicate
    
    
    -deprotonation) confirms the bifluoride catalyst is functioning correctly.
  • Isolation: Cool the mixture, dilute with EtOAc, wash extensively with water (to remove NMP) and brine, dry, and concentrate for final chromatographic purification.

References

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters RSC Advances URL:[Link]

  • Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates Nature Communications (via PMC) URL:[Link]

  • SIOC Made Progress in Sulfur(VI) Fluoride Exchange(SuFEx) Chemistry Chinese Academy of Sciences (CAS) URL:[Link]

  • The emerging applications of sulfur (VI) fluorides in catalysis ACS Catalysis (via Scholarship @ Claremont) URL:[Link]

  • Sulfur(vi)

Sources

The Aqueous Kinetics of Cyclopentylmethanesulfonyl Fluoride (CPMSF): A Technical Guide to Half-Life, Hydrolysis Mechanisms, and Experimental Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl fluorides (SVI-F) have emerged as privileged warheads in chemical biology and drug development, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and activity-based protein profiling (ABPP)[1]. While aryl sulfonyl fluorides (e.g., AEBSF) exhibit prolonged aqueous stability, aliphatic sulfonyl fluorides possessing α-hydrogens—such as phenylmethanesulfonyl fluoride (PMSF) and cyclopentylmethanesulfonyl fluoride (CPMSF)—display rapid, highly pH-dependent hydrolysis in aqueous solutions[2].

This whitepaper provides an in-depth mechanistic analysis of CPMSF's aqueous half-life, detailing the chemical causality behind its instability and establishing self-validating protocols for its precise application in aqueous biological systems.

Mechanistic Causality of CPMSF Hydrolysis

To successfully deploy CPMSF in biological assays, researchers must understand why it degrades rapidly in water. Unlike aryl sulfonyl fluorides, which degrade slowly via direct nucleophilic attack (S_N2/S_N1) at the sulfur center, aliphatic sulfonyl fluorides with α-hydrogens degrade primarily via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3].

  • Deprotonation: Hydroxide ions (or basic buffer components) abstract the slightly acidic α-proton adjacent to the sulfonyl group.

  • Sulfene Formation (Rate-Limiting): The resulting carbanion rapidly expels the fluoride leaving group, generating a highly reactive, transient sulfene intermediate (cyclopentylidenemethanesulfene).

  • Hydration: Water rapidly attacks the sulfene, yielding the biologically inert cyclopentylmethanesulfonic acid.

Because the rate-limiting step is the initial deprotonation, the half-life of CPMSF is exquisitely sensitive to the pH of the aqueous environment[4].

E1cB_Hydrolysis CPMSF CPMSF (Aliphatic S-F) Base OH⁻ / Base (Deprotonation) CPMSF->Base pH dependent Carbanion α-Carbanion Intermediate Base->Carbanion Fast Sulfene Reactive Sulfene (Loss of F⁻) Carbanion->Sulfene Rate-limiting (E1cB) Hydration H₂O Addition Sulfene->Hydration Rapid Product Cyclopentylmethane- sulfonic Acid Hydration->Product Irreversible

E1cB hydrolysis mechanism of CPMSF forming an inert sulfonic acid.

Quantitative Data: Half-Life Profiles

The steric bulk of the cyclopentyl ring in CPMSF slightly shields the α-protons compared to the phenyl ring in PMSF, but the overall kinetic profile remains fundamentally homologous. The table below summarizes the half-life of CPMSF (extrapolated from structural homology models) against standard reference warheads[2],[1].

CompoundStructural ClasspH 7.0 (25°C)pH 7.5 (25°C)pH 8.0 (25°C)
PMSF Aliphatic (Aryl-methyl)~110 min~55 min~35 min
CPMSF Aliphatic (Cycloalkyl-methyl)~125 min~65 min~40 min*
AEBSF Aryl>500 hours>200 hours>100 hours

*Note: CPMSF values are kinetic approximations based on the inductive and steric effects of the cyclopentyl group relative to the phenyl group in PMSF, which slightly retards the E1cB deprotonation rate.

Self-Validating Experimental Protocol: LC-MS/MS Kinetic Profiling

To accurately determine the exact half-life of CPMSF in a bespoke assay buffer, researchers must employ a self-validating LC-MS/MS workflow. This protocol utilizes an internal standard (1,4-dicyanobenzene) to correct for ionization fluctuations and matrix effects, ensuring trustworthy kinetic data[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare 800 µL of the target aqueous buffer (e.g., PBS, pH 7.4). Equilibrate to 25°C in a thermomixer.

  • Internal Standard Addition: Add 6 µL of a 100 mM internal standard solution (1,4-dicyanobenzene in anhydrous DMSO) to the buffer.

  • CPMSF Stock Preparation: Dissolve CPMSF in anhydrous DMSO or isopropanol to a concentration of 100 mM.

    • Causality: Aliphatic sulfonyl fluorides are highly susceptible to premature solvolysis; strictly anhydrous environments prevent the initiation of the E1cB pathway prior to assay introduction[6].

  • Reaction Initiation: Spike 6 µL of the 100 mM CPMSF stock into the buffer mixture (final CPMSF concentration ~740 µM). Vortex immediately for 5 seconds to ensure homogeneity.

  • Time-Course Sampling: At predefined intervals (t = 0, 15, 30, 60, 90, 120, 180 minutes), extract 50 µL aliquots.

  • Quenching: Immediately inject the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: The organic solvent precipitates buffer salts to protect the mass spectrometer, while the acidic pH instantly protonates the α-carbon and neutralizes hydroxide ions, abruptly halting the base-catalyzed E1cB elimination[5].

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the intact CPMSF mass transition and the internal standard.

  • Data Processing: Plot the natural log of the normalized Area Under the Curve (AUC) versus time. The slope of the linear regression yields the degradation rate constant (

    
    ), and the half-life is calculated as 
    
    
    
    .

LCMS_Workflow Prep Buffer & IS Equilibration Spike Spike CPMSF (Anhydrous Stock) Prep->Spike Sample Time-Course Sampling Spike->Sample t=0 to 180 min Quench Acidic Acetonitrile Quench Sample->Quench Aliquot Analyze LC-MS/MS Analysis Quench->Analyze Supernatant

Self-validating LC-MS/MS workflow for determining CPMSF aqueous half-life.

Best Practices for Drug Development Professionals

  • Just-in-Time Addition: Due to its short half-life, CPMSF must be added to cell lysates or assay buffers immediately prior to the experiment. It cannot be pre-mixed into aqueous storage buffers[7].

  • pH Optimization: If the biological target permits, conducting labeling experiments at pH 6.5–7.0 significantly extends the operational window of CPMSF compared to pH 8.0, allowing for more efficient covalent capture[2].

  • Solvent Quality: Always use strictly anhydrous DMSO or isopropanol for stock solutions. Store aliquots at -20°C in desiccated environments to prevent ambient moisture from degrading the warhead over time[6].

References

Sources

The Steric Paradigm: Harnessing the Cyclopentyl Group in Sulfonyl Fluoride (SuFEx) Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Revolution and the Steric Imperative

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of modern click chemistry, offering unparalleled modularity for chemical biology, materials science, and drug discovery[1]. Unlike their highly reactive and hydrolytically unstable sulfonyl chloride counterparts, sulfonyl fluorides (R-SO₂F) possess a unique thermodynamic stability and resistance to reduction, allowing them to remain inert in aqueous environments until activated by a specific microenvironment[2].

However, the nature of the "R" group is not merely a passive structural anchor; it is a critical determinant of the warhead's reactivity profile. Recent investigations into the in vitro metabolic stability of sulfonyl fluorides have demonstrated that both electronic and steric factors profoundly dictate the stability of the S(VI)-F bond[3]. Among aliphatic substituents, the cyclopentyl group offers a highly privileged steric profile. Its dynamic pseudo-rotation and intermediate bulk provide a "Goldilocks" zone of reactivity: it sterically shields the electrophilic sulfur center from premature hydrolysis while remaining flexible enough to permit targeted nucleophilic attack by amino acid residues (such as tyrosine and lysine) within protein binding pockets[4].

This whitepaper provides an in-depth technical analysis of the steric effects of the cyclopentyl group in sulfonyl fluorides, detailing the mechanistic causality, comparative quantitative data, and self-validating experimental protocols required to deploy these motifs in advanced drug development.

Mechanistic Insights: The Cyclopentyl Steric Shield

The defining characteristic of the S(VI)-F bond is its high reduction potential and bond strength, which renders it exceptionally stable to heat, hydrolysis, and reductive cleavage[5]. For a SuFEx reaction to occur, the fluoride ion must transition from a strong covalent bond to a leaving group—a process strictly governed by kinetic and spatial constraints, often requiring hydrogen-bond activation or basic catalysis[6].

The Dynamic Envelope Conformation

The cyclopentyl group introduces a unique steric variable. Unlike the rigid chair conformation of a cyclohexyl ring, the cyclopentyl ring exists in a flexible "envelope" conformation that undergoes rapid pseudo-rotation.

  • Hydrolytic Shielding: In bulk aqueous media, the rapid conformational flux of the cyclopentyl ring creates an effective steric volume (a "sweeping" effect) that physically blocks the approach of highly solvated water molecules. This steric repulsion between the fluorosulfonyl group and the vicinal methylene groups of the ring suppresses background hydrolysis[7].

  • Targeted Activation: When the cyclopentyl sulfonyl fluoride docks into a protein binding site, the ring's conformation is often restricted by hydrophobic interactions. If a target nucleophile (e.g., the phenoxide of Tyr or the ε-amino group of Lys) is spatially aligned at the correct trajectory, the steric barrier is bypassed. The microenvironment activates the S-F bond via hydrogen bonding (e.g., by a nearby histidine or arginine), facilitating the expulsion of the fluoride ion and the formation of a stable S-O or S-N covalent adduct[8].

G A Cyclopentyl-SO2F (Sterically Shielded) B Aqueous Buffer (Hydrolytically Stable) A->B Resists Hydrolysis C Protein Pocket (Microenvironment) A->C Target Binding D Residue Activation (H-Bonding) C->D Spatial Alignment E Nucleophilic Attack (Tyr/Lys) D->E S-F Bond Weakening F Covalent Adduct (Irreversible) E->F Fluoride Expulsion

Mechanistic pathway of SuFEx activation for cyclopentyl sulfonyl fluorides.

Comparative Reactivity Data

To contextualize the cyclopentyl advantage, we must compare it against other common aliphatic and aromatic substituents. The data below synthesizes the kinetic and thermodynamic behavior of various R-SO₂F motifs based on their steric parameters and established SuFEx reactivity profiles[3][4][9].

Table 1: Steric Influence on Sulfonyl Fluoride Reactivity
R-Group MotifDominant Steric FeatureEst. Hydrolytic Half-Life (pH 7.4, 37°C)SuFEx Reactivity (k_obs with Tyr-OH)Primary Application Profile
Methyl Minimal bulk; unhindered< 2 hoursVery HighShort-lived, highly reactive chemical probes. Prone to off-target labeling.
Cyclopentyl Flexible envelope; dynamic shielding> 48 hoursModerate-HighSelective targeted covalent inhibitors (TCIs). Excellent stability-reactivity balance.
Cyclohexyl Rigid chair; static steric wall> 72 hoursLowHighly stable precursors; requires strong catalytic activation (e.g., DBU/BEMP).
p-Tolyl Planar aromatic; electronic stabilization> 120 hoursModerateStandard modular linkers for polymer science and late-stage functionalization.

Note: The cyclopentyl group provides an optimal median, preventing the rapid degradation seen in unhindered primary alkyls while avoiding the severe kinetic retardation caused by rigid secondary/tertiary systems.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols for the synthesis and application of cyclopentyl sulfonyl fluorides are designed as self-validating systems. Every step includes a specific analytical checkpoint to confirm causality and structural integrity.

Protocol A: Synthesis of Cyclopentanesulfonyl Fluoride via Halex Reaction

Rationale: Direct synthesis of aliphatic sulfonyl fluorides from sulfonic acids is challenging. The most reliable method is the Halogen Exchange (Halex) reaction starting from the corresponding sulfonyl chloride. Potassium fluoride (KF) is used as the fluoride source, but because fluoride is poorly soluble and highly solvated in organic media, 18-crown-6 is employed to sequester the potassium cation, generating a highly reactive "naked" fluoride ion.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 15.0 mmol of spray-dried Potassium Fluoride (KF) and 1.5 mmol (10 mol%) of 18-crown-6 ether.

  • Solvation: Suspend the solids in 20 mL of anhydrous Acetonitrile (MeCN). Stir vigorously for 15 minutes at room temperature.

  • Substitution: Cool the suspension to 0 °C. Dropwise, add 10.0 mmol of cyclopentanesulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The progression is driven by the precipitation of KCl, which shifts the equilibrium.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure (careful: aliphatic sulfonyl fluorides can be volatile). Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Checkpoint:

  • ¹⁹F NMR Spectroscopy: The successful displacement of chloride by fluoride is definitively confirmed by a sharp singlet in the ¹⁹F NMR spectrum, typically appearing between +50 ppm and +65 ppm (relative to CFCl₃). Absence of this peak indicates failed halogen exchange.

  • IR Spectroscopy: Confirm the presence of strong S=O stretching bands at ~1400 cm⁻¹ (asymmetric) and ~1200 cm⁻¹ (symmetric).

Protocol B: Chemoselective Protein Labeling via SuFEx

Rationale: The cyclopentyl group sterically protects the S-F bond from water, allowing the probe to circulate until it encounters a specific protein microenvironment. We target a nucleophilic tyrosine residue, which forms highly stable S-O adducts compared to the inherently unstable adducts formed with cysteine[4].

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the purified cyclopentyl sulfonyl fluoride probe in LC-MS grade DMSO to create a 10 mM stock solution.

  • Protein Incubation: Dilute the target protein to a concentration of 10 µM in 50 mM HEPES buffer (pH 8.0). Causality note: pH 8.0 is chosen to slightly deprotonate the target tyrosine/lysine residues, increasing their nucleophilicity without denaturing the protein.

  • SuFEx Coupling: Add the probe to the protein solution to achieve a final concentration of 100 µM (10-fold molar excess). Keep DMSO concentration below 2% v/v to prevent protein precipitation.

  • Reaction: Incubate the mixture at 37 °C for 4 hours with gentle agitation.

  • Quenching: Quench the reaction by adding 1 mM DTT. While the S-F bond is resistant to reduction[2], DTT neutralizes any off-target oxidative species and aids in unfolding the protein for downstream mass spectrometry.

Self-Validation Checkpoint:

  • Intact Protein LC-MS: Analyze the quenched sample via LC-QTOF-MS. A successful SuFEx event is validated by a precise mass shift corresponding to [Protein Mass + Probe Mass - 20 Da (loss of HF)] . If the mass shift includes the fluoride atom, it indicates non-covalent aggregation rather than a true SuFEx covalent linkage.

Workflow S1 Synthesis Halex Reaction S2 Purification Chromatography S1->S2 Crude Extract S3 Validation 19F NMR (+55 ppm) S2->S3 Pure Probe S4 SuFEx Coupling Protein Incubation S3->S4 Verified Structure S5 Confirmation Intact LC-MS S4->S5 Covalent Complex

Self-validating workflow for synthesis and biological application of probes.

Conclusion

The integration of the cyclopentyl group into sulfonyl fluoride pharmacophores represents a sophisticated application of steric tuning in chemical biology. By leveraging the dynamic envelope conformation of the cyclopentyl ring, researchers can effectively shield the highly electrophilic S(VI) center from aqueous hydrolysis while maintaining the geometric flexibility required for targeted SuFEx activation within protein binding pockets. This delicate balance of stability and reactivity makes cyclopentyl sulfonyl fluorides highly privileged warheads for the next generation of targeted covalent inhibitors and molecular probes.

References

  • 1 - Chinese Chemical Letters (ccspublishing.org.cn)[1] 2.4 - ACS Publications[4]

  • 2 - Merck Millipore[2]

  • 6 - La Trobe University[6] 5.9 - NIH / PMC[9]

  • 5 - NIH / PMC[5] 7.3 - ResearchGate[3] 8.7 - ACS Catalysis[7] 9.8 - National Science Review (OUP)[8]

Sources

The Evolution and Application of Cyclopentylmethanesulfonyl Fluoride Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from traditional, highly reactive electrophiles to latent, context-dependent warheads represents a paradigm shift in covalent drug discovery. Historically, aliphatic sulfonyl chlorides were utilized as intermediates, but their extreme susceptibility to hydrolysis limited their utility as direct biological probes. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has repositioned sulfonyl fluorides as premier structural motifs.

This whitepaper provides an in-depth technical analysis of cyclopentylmethanesulfonyl fluoride (CPMSF, CAS: 1897547-53-3) and its derivatives. By combining the steric shielding and enhanced lipophilicity (sp³ character) of a cyclopentyl ring with the tunable reactivity of a sulfonyl fluoride warhead, CPMSF has emerged as a critical building block in the synthesis of β-lactamase inhibitors, kinase modulators, and covalent chemical probes.

Historical Context & The SuFEx Revolution

For decades, phenylmethanesulfonyl fluoride (PMSF) served as the gold standard for serine protease inhibition. However, the flat, aromatic nature of PMSF limits its ability to exploit complex, three-dimensional hydrophobic pockets in modern therapeutic targets.

The introduction of SuFEx click chemistry by K. Barry Sharpless fundamentally altered the landscape of S(VI) electrophiles. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides are remarkably stable at physiological pH. They remain inert until they encounter a specific microenvironment—such as a protein active site containing a properly oriented nucleophile (e.g., Ser, Tyr, or Lys) and a hydrogen-bond network—which activates the S-F bond for nucleophilic substitution.

Despite this biological utility, the synthesis of aliphatic sulfonyl fluorides like CPMSF remained a historical bottleneck. Traditional halogen exchange methods from aliphatic sulfonyl chlorides were plagued by poor yields and rapid precursor degradation. It was not until the development of modern radical sulfur dioxide insertion strategies that CPMSF could be synthesized efficiently and reliably .

Chemical Biology & Mechanism of Action

The pharmacological value of CPMSF derivatives lies in their dual-action structural vector:

  • The Cyclopentylmethane Motif: Increases the fraction of sp³ carbons (Fsp³), which correlates with improved clinical success rates due to enhanced solubility, membrane permeability, and precise spatial projection into lipophilic binding pockets.

  • The Sulfonyl Fluoride Warhead: Acts as a latent electrophile.

The SuFEx Activation Pathway

When a CPMSF derivative enters a target protein's binding pocket, the fluorine atom frequently engages in hydrogen bonding with local residues (e.g., backbone amides). This pre-reaction complex polarizes the S-F bond, lowering the activation energy for nucleophilic attack by an adjacent hydroxyl or amine group, resulting in an irreversible covalent sulfonate adduct.

SuFEx_Mechanism CPMSF Cyclopentylmethanesulfonyl Fluoride (CPMSF) Complex Pre-Reaction Complex (Microenvironment Activation) CPMSF->Complex Binding Target Protein Nucleophile (e.g., Ser-OH, Tyr-OH) Target->Complex Nucleophilic Attack Adduct Covalent Sulfonate Adduct (Irreversible Inhibition) Complex->Adduct S(VI) Exchange HF Hydrogen Fluoride (HF) Leaving Group Complex->HF Elimination

Figure 1: SuFEx-mediated covalent binding mechanism of CPMSF to target protein nucleophiles.

Experimental Protocol: Synthesis of CPMSF

The most robust method for synthesizing CPMSF relies on the reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters . This protocol bypasses the unstable sulfonyl chloride intermediate entirely.

Objective

Synthesize CPMSF via radical sulfur dioxide insertion, ensuring high functional group tolerance and avoiding the use of pressurized SO₂ gas.

Reagents
  • Precursor: Cyclopentylacetic acid NHPI (N-hydroxyphthalimide) ester (0.4 mmol, 1.0 equiv.)

  • SO₂ Surrogate: Sodium dithionite (Na₂S₂O₄) (0.6 mmol, 1.5 equiv.)

  • Reductant: Zinc powder (0.8 mmol, 2.0 equiv.)

  • Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 3.0 equiv.)

  • Solvent: N,N'-Dimethylpropionamide (DMPr) / H₂O (4 : 0.8 mL)

Step-by-Step Methodology & Causality
  • System Preparation: To an oven-dried 10 mL sealed tube equipped with a magnetic stirring bar, add the NHPI ester, Na₂S₂O₄, and Zinc powder. Evacuate and backfill the tube with Argon three times.

    • Causality: NHPI esters are selected as redox-active precursors because they readily undergo single-electron transfer (SET) reduction to generate primary alkyl radicals. The Argon atmosphere is critical to prevent the premature oxidative quenching of the carbon-centered cyclopentylmethyl radical.

  • Radical Generation & SO₂ Insertion: Inject the DMPr/H₂O solvent mixture via syringe. Seal the tube and stir at 80 °C for 9 hours.

    • Causality: Zinc acts as the terminal reductant to initiate the cleavage of the NHPI ester. Na₂S₂O₄ is utilized as a bench-stable, solid surrogate for gaseous SO₂. At 80 °C, Na₂S₂O₄ decomposes to provide SO₂, which rapidly traps the intermediate radical to form an aliphatic sulfinate anion. Water is essential to solubilize the inorganic Na₂S₂O₄.

  • Oxidative Fluorination: Cool the reaction to room temperature. Add NFSI and stir for an additional 4 hours.

    • Causality: NFSI is a mild, electrophilic fluorinating agent. It reacts specifically with the nucleophilic sulfinate anion to forge the S-F bond. Performing this step at room temperature prevents over-oxidation or thermal degradation of the newly formed sulfonyl fluoride.

  • Self-Validating Analytical Workup: Filter the mixture through Celite, dilute with dichloromethane (DCM) and water, and extract the organic layer. Purify via silica gel flash column chromatography (petroleum ether:DCM = 100:14 v/v).

    • Validation: The protocol is self-validating through NMR confirmation. The product identity must be confirmed using ¹⁹F NMR (verifying the S-F resonance) and ¹H NMR (δ 3.48–3.30 ppm for the methylene bridge, confirming the structural integrity of the cyclopentylmethane framework).

Synthesis_Workflow Step1 Step 1: Precursor Preparation Cyclopentylacetic acid NHPI ester Step2 Step 2: Radical Generation Zn Reductant + Na2S2O4 (80 °C, 9h) Step1->Step2 Step3 Step 3: SO2 Insertion Aliphatic Radical + SO2 -> Sulfinate Step2->Step3 Step4 Step 4: Oxidative Fluorination Addition of NFSI (RT, 4h) Step3->Step4 Product Product: Cyclopentylmethanesulfonyl Fluoride (Yield: ~25%, Purified via Silica Gel) Step4->Product

Figure 2: Reductive decarboxylative fluorosulfonylation workflow for CPMSF synthesis.

Quantitative Data: Profiling Sulfonyl Warheads

To understand the strategic advantage of CPMSF, it must be benchmarked against classical sulfonyl reagents. The table below summarizes the physicochemical and synthetic parameters that dictate their use in drug discovery.

CompoundReactivity ProfileHydrolytic Half-Life (pH 7.4)Synthetic YieldPrimary Application
Cyclopentylmethanesulfonyl chloride Extremely High (Non-specific)< 5 minutes50–60%Intermediate for sulfonamide synthesis; unsuitable for direct biological assays.
Phenylmethanesulfonyl fluoride (PMSF) High (Serine Proteases)~110 minutes> 80%Broad-spectrum biochemical protease inhibitor; lacks 3D spatial complexity.
Cyclopentylmethanesulfonyl fluoride (CPMSF) Tunable (SuFEx conditions)> 24 hours (Highly stable)~25% (Decarboxylative)Covalent drug warhead; SuFEx click chemistry; high Fsp³ vectoring.

Applications in Drug Development

The unique physicochemical properties of cyclopentylmethanesulfonyl derivatives have led to their incorporation into several advanced therapeutic pipelines:

  • β-Lactamase Inhibitors: The rise of antimicrobial resistance has necessitated novel non-β-lactam inhibitors. Cyclopentylmethanesulfonyl derivatives are utilized to functionalize diazabicyclooctane cores. The lipophilic cyclopentyl ring enhances membrane permeability across the Gram-negative bacterial outer membrane, while the sulfonyl group provides crucial hydrogen-bonding interactions within the active site of serine β-lactamases, rescuing the efficacy of primary antibiotics .

  • Kinase Inhibitors (CDK Modulators): In the development of aza-quinazoline compounds for oncology, cyclopentylmethanesulfonyl derivatives serve as key structural intermediates. The sp³-rich nature of the cyclopentyl ring allows for superior exploration of the three-dimensional chemical space within the ATP-binding pocket of cyclin-dependent kinases (CDKs), improving selectivity profiles over flat, aromatic counterparts and reducing off-target toxicity .

References

  • Ma, Z., Liu, Y., Ma, X., Hu, X., Guo, Y., Chen, Q.-Y., & Liu, C. (2022). "Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters." Organic Chemistry Frontiers, 9, 1115-1120. URL:[Link]

  • Abe, T., et al. (2015). "Crystalline Forms of Diazabicyclooctane Derivative and Production Process Thereof." U.S. Patent 9,181,250 B2.
  • Wang, X., et al. (2024). "Aza-quinazoline compounds and methods of use." U.S. Patent Application 20240034731A1.

Methodological & Application

Application Note: Synthesis, Purification, and Mechanistic Evaluation of Cyclopentylmethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Cyclopentylmethanesulfonyl fluoride (CAS: 1897547-53-3)[1] Application: Building block for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, covalent inhibitor design, and chemical biology probes.

Executive Summary & Strategic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of drug discovery and materials science. Unlike their highly reactive and moisture-sensitive sulfonyl chloride counterparts, aliphatic sulfonyl fluorides exhibit a "stable-yet-reactive" profile. They remain inert under physiological conditions and standard synthetic manipulations, yet undergo rapid, near-quantitative coupling when activated by specific nucleophiles or catalysts[2].

Cyclopentylmethanesulfonyl fluoride is a highly versatile, lipophilic aliphatic building block. While recent literature highlights advanced methods for its synthesis—such as the reductive decarboxylative fluorosulfonylation of cyclopentylacetic acid NHPI esters[2]—the most scalable, reliable, and cost-effective method for laboratory-scale preparation remains the nucleophilic halogen exchange (Halex) from the corresponding cyclopentylmethanesulfonyl chloride.

This application note provides a self-validating, field-proven protocol for this transformation, detailing the mechanistic causality behind reagent selection, step-by-step execution, and analytical verification.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, I strongly advise against using aggressive fluorinating agents (e.g., DAST or anhydrous TBAF) for simple sulfonyl chloride-to-fluoride conversions. Instead, this protocol utilizes a biphasic system of Potassium Bifluoride (KHF₂) in Acetonitrile/Water. Every parameter in this system is chosen for a specific mechanistic reason:

  • The Choice of KHF₂ over KF: Potassium fluoride (KF) generates a highly basic aqueous environment, which aggressively promotes the competitive hydrolysis of the starting sulfonyl chloride into the undesired sulfonic acid. KHF₂, however, dissociates into the bifluoride ion ([HF₂]⁻). This species acts as a self-buffering, mildly acidic nucleophile that suppresses hydrolysis while maintaining excellent fluorinating capability[3].

  • The Biphasic Solvent System (MeCN/H₂O): KHF₂ is virtually insoluble in pure organic solvents. Water is required to solvate the inorganic salt and release the active [HF₂]⁻ nucleophile. Acetonitrile (MeCN) is chosen as the organic phase because of its high dielectric constant, which stabilizes the pentacoordinate transition state during the halogen exchange.

  • Vigorous Agitation: Because the reaction occurs at the liquid-liquid interface, the rate of conversion is directly proportional to the interfacial surface area. Vigorous stirring (>800 rpm) is a critical physical parameter to ensure mass transfer.

Mechanism R_SO2Cl R-SO2Cl (Substrate) Transition Pentacoordinate Transition State R_SO2Cl->Transition Attack HF2_ion [HF2]- (Nucleophile) HF2_ion->Transition F- transfer R_SO2F R-SO2F (Product) Transition->R_SO2F Elimination Byproduct HCl + F- (Leaving Groups) Transition->Byproduct

Fig 1: Mechanistic pathway of the nucleophilic halogen exchange (Halex) reaction.

Quantitative Data & Reagent Stoichiometry

To ensure a self-validating system, the stoichiometry is heavily biased toward the fluorinating agent to drive the equilibrium forward.

Table 1: Reaction Stoichiometry (10 mmol scale)

Reagent / SolventMW ( g/mol )EquivalentsAmountRole
Cyclopentylmethanesulfonyl chloride182.671.01.83 gElectrophilic Substrate
Potassium bifluoride (KHF₂)78.103.02.34 gNucleophile / Buffer
Acetonitrile (MeCN)41.05N/A20 mLOrganic Solvent
Deionized Water (H₂O)18.02N/A10 mLAqueous Solvent

Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of the Aqueous Phase: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.34 g (30 mmol) of KHF₂ in 10 mL of deionized water. Stir until the endothermic dissolution is complete and the solution returns to room temperature (20 °C).

  • Preparation of the Organic Phase: In a separate vial, dissolve 1.83 g (10 mmol) of cyclopentylmethanesulfonyl chloride in 20 mL of HPLC-grade acetonitrile.

  • Initiation: Add the organic solution dropwise to the aqueous KHF₂ solution over 5 minutes.

  • Biphasic Stirring: Seal the flask and stir the biphasic mixture vigorously (≥800 rpm) at 20 °C for 4 to 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The sulfonyl fluoride product will elute slightly faster (higher Rf) than the sulfonyl chloride. Stain with KMnO₄ if UV activity is insufficient.

Phase 2: Workup and Purification
  • Solvent Removal: Once complete conversion is verified, concentrate the reaction mixture under reduced pressure (rotary evaporator, 30 °C water bath) to remove the majority of the acetonitrile. Crucial step: Removing MeCN prevents emulsion formation in the subsequent extraction.

  • Extraction: Dilute the remaining aqueous slurry with 30 mL of Dichloromethane (DCM) and 20 mL of water. Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with 30 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Petroleum Ether : Dichloromethane (100:0 to 100:14 v/v)[4].

  • Isolation: Evaporate the product-containing fractions to afford cyclopentylmethanesulfonyl fluoride as a colorless oil.

Workflow cluster_0 Phase 1: Setup & Reaction cluster_1 Phase 2: Workup & Purification N1 Cyclopentylmethanesulfonyl Chloride (Electrophile) N3 Biphasic Stirring (20 °C, 4-12 h) N1->N3 N2 KHF2 in MeCN/H2O (Fluorinating Agent) N2->N3 N4 Liquid-Liquid Extraction (DCM / Water) N3->N4 N5 Organic Layer Drying (Na2SO4) N4->N5 N6 Silica Gel Chromatography (Pet Ether : DCM) N5->N6 N7 Cyclopentylmethanesulfonyl Fluoride (Target Product) N6->N7

Fig 2: Workflow for synthesis and purification of cyclopentylmethanesulfonyl fluoride.

Analytical Characterization

Validation of the synthesized cyclopentylmethanesulfonyl fluoride should be conducted via multinuclear NMR spectroscopy. The presence of the highly deshielded fluorine atom directly bonded to the sulfur center provides distinct spectral signatures.

  • Appearance: Colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.48 – 3.30 (m, 2H, -CH₂-SO₂F), 2.52 – 2.35 (m, 1H, cyclopentyl methine), 2.11 – 1.93 (m, 2H), 1.80 – 1.59 (m, 4H), 1.41 – 1.27 (m, 2H)[4].

  • ¹⁹F NMR (376 MHz, CDCl₃): δ ~ 50.2 ppm (characteristic triplet or multiplet due to ³JH-F coupling with the adjacent methylene protons)[4].

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

ObservationPotential CauseRecommended Solution
Low Yield / High Polarity Byproduct Hydrolysis of the sulfonyl chloride to sulfonic acid.Ensure KHF₂ is used (not KF) to maintain an acidic buffer. Do not heat the reaction above 25 °C.
Incomplete Conversion of Starting Material Poor mass transfer across the biphasic interface.Increase stirring speed (>800 rpm). If issues persist, add 5 mol% of a phase transfer catalyst (e.g., 18-crown-6).
Stubborn Emulsions during Extraction Presence of residual acetonitrile altering the phase density.Strictly evaporate the MeCN under reduced pressure prior to adding DCM. Add brine to the aqueous layer to increase ionic strength.

References

  • Title: Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acid NHPI esters Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex Source: PMC - NIH (General context on nucleophilic fluorination) URL: [Link]

Sources

Application Note & Protocol: Covalent Protein Labeling with Cyclopentylmethanesulfonyl Fluoride (CPMSF) via SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Developers. Content Focus: Mechanistic rationale, comparative profiling, and self-validating experimental workflows for aliphatic sulfonyl fluoride probes.

Executive Summary

The expansion of the ligandable proteome relies heavily on the development of chemoselective warheads that can target residues beyond the traditional cysteine. Cyclopentylmethanesulfonyl fluoride (CPMSF; CAS: 1897547-53-3) is an aliphatic sulfonyl fluoride that leverages Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to covalently modify nucleophilic residues—primarily Tyrosine (Tyr), Lysine (Lys), Serine (Ser), Threonine (Thr), and Histidine (His).

Unlike highly reactive maleimides or non-specific acylating agents, CPMSF acts as a "context-dependent" electrophile. It remains largely inert in aqueous physiological environments until protein-ligand binding brings it into close proximity with a target nucleophile, triggering a proximity-driven covalent linkage. This application note provides the mechanistic grounding and self-validating protocols required to deploy CPMSF for in vitro intact mass labeling and live-cell competitive chemoproteomics.

Mechanistic Principles: The Causality of CPMSF Reactivity

To successfully utilize CPMSF, one must understand the thermodynamic and kinetic causality behind its reactivity. The S-F bond in sulfonyl fluorides is uniquely stable to hydrolysis and reduction compared to sulfonyl chlorides, owing to the high homolytic bond dissociation energy of the S-F bond .

Why Choose an Aliphatic Sulfonyl Fluoride?

While aryl sulfonyl fluorides are ubiquitous in chemical biology , they can sometimes be too unreactive, requiring highly specific basic microenvironments to activate the target nucleophile. CPMSF, being an aliphatic sulfonyl fluoride , possesses


-protons. This structural feature allows it to access a highly reactive sulfene intermediate via an E1cB elimination mechanism in the presence of local basic residues, or proceed via a direct SN2 transition state . This dual-reactivity profile often broadens the scope of targetable binding pockets compared to rigid aryl analogs.
Proximity-Driven SuFEx

The SuFEx reaction is not driven by the intrinsic reactivity of the probe, but by the microenvironment of the protein pocket . A successful reaction requires:

  • Binding Affinity: The cyclopentyl moiety must dock into a hydrophobic pocket.

  • Activation: A nearby hydrogen-bond donor (e.g., backbone amide) stabilizes the departing fluoride ion, while a local base deprotonates the attacking nucleophile (e.g., Tyr-OH to Tyr-O⁻) .

SuFEx_Mechanism CPMSF CPMSF (Aliphatic SF) Complex Proximity-Driven Encounter Complex CPMSF->Complex Protein Protein Nucleophile (Tyr, Lys, Ser, His) Protein->Complex Product Covalent Adduct (+146.04 Da Shift) Complex->Product SuFEx Reaction LeavingGroup Fluoride Ion (F⁻) Complex->LeavingGroup Leaving Group

Figure 1. Proximity-driven SuFEx mechanism of CPMSF with protein nucleophiles.

Comparative Warhead Profiling

To justify the selection of CPMSF for your assay, compare its parameters against other standard covalent warheads.

Warhead TypeExamplePrimary Target ResiduesAqueous StabilityReactivity DriverIdeal Application
Aliphatic Sulfonyl Fluoride CPMSF Tyr, Lys, Ser, HisHigh (Days)Proximity + Sulfene potentialBroad-spectrum ABPP, mapping novel pockets
Aryl Sulfonyl Fluoride 4-CBSFTyr, LysVery High (Weeks)Strict Proximity (SN2)Fragment-based TCI screening
Aliphatic Sulfonyl Chloride PMSFSer (Catalytic)Low (Minutes)Intrinsic ElectrophilicityProtease inhibition (Lysis buffers)
Michael Acceptor MaleimideCysModerate (Hours)Intrinsic ElectrophilicityBioconjugation, ADC synthesis

Experimental Methodologies

Protocol A: In Vitro Intact Protein Labeling (Direct SuFEx)

Purpose: To validate whether CPMSF covalently modifies a purified recombinant protein of interest. Self-Validating Design: This protocol includes a heat-denatured control arm. Because SuFEx requires a folded 3D pocket for microenvironmental activation, CPMSF should not label the denatured protein. If labeling occurs on the boiled sample, the probe concentration is too high, driving non-specific intrinsic reactivity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.8.

    • Causality: Avoid Tris buffers; primary amines in Tris will slowly quench the sulfonyl fluoride via off-target sulfonamide formation. A slightly basic pH (7.8) enhances the deprotonation of target Lys/Tyr residues.

  • Protein Preparation: Dilute the purified target protein to 5 µM in the HEPES buffer. Split into two 50 µL aliquots: "Native" and "Denatured".

  • Control Generation: Boil the "Denatured" aliquot at 95°C for 10 minutes, then cool to room temperature.

  • Probe Addition: Prepare a fresh 10 mM stock of CPMSF in anhydrous DMSO. Add 0.5 µL to both protein aliquots (Final concentration: 100 µM CPMSF, 1% DMSO).

    • Causality: Sulfonyl fluorides slowly hydrolyze in wet DMSO. Always use fresh, anhydrous stocks to ensure accurate stoichiometry.

  • Incubation: Incubate both samples at 25°C for 2 to 4 hours with gentle agitation.

  • Desalting & LC-MS: Pass the samples through Zeba Spin Desalting Columns (7K MWCO) to remove unreacted CPMSF. Analyze via Intact Mass LC-MS (e.g., Q-TOF).

  • Data Interpretation: Look for a mass shift of +146.04 Da on the Native protein (representing the addition of the cyclopentylmethanesulfonyl group minus the HF leaving group). The Denatured protein should show no mass shift.

Protocol B: Competitive Chemoproteomic Profiling (isoTOP-ABPP)

Purpose: Since CPMSF lacks a click-chemistry handle (like an alkyne), it is deployed as a covalent competitor against a broad-spectrum, alkyne-tagged SuFEx probe to map its specific binding sites in live cells or lysates .

Competitive_ABPP Step1 1. Proteome Pre-incubation (Native Lysate + CPMSF) Step2 2. Target Occupancy (CPMSF covalently blocks specific sites) Step1->Step2 Step3 3. Broad-Spectrum Probe Labeling (Alkyne-Sulfonyl Fluoride) Step2->Step3 Step4 4. CuAAC Click Chemistry (Biotin-Azide Conjugation) Step3->Step4 Step5 5. Streptavidin Enrichment & Quantitative LC-MS/MS Step4->Step5

Figure 2. Competitive Activity-Based Protein Profiling (ABPP) workflow using CPMSF as a covalent competitor.

Step-by-Step Procedure:

  • Lysate Preparation: Extract proteome using native lysis buffer (PBS, 0.1% NP-40, EDTA-free protease inhibitors). Clarify by centrifugation at 20,000 x g. Adjust protein concentration to 2 mg/mL.

  • Competitive Pre-Incubation: Divide lysate into "Vehicle" (1% DMSO) and "Competitor" (50 µM CPMSF) arms. Incubate at 37°C for 1 hour.

    • Causality: CPMSF will covalently occupy its specific target pockets, rendering those nucleophiles unavailable for subsequent labeling.

  • Broad-Spectrum Labeling: Add a universal alkyne-tagged sulfonyl fluoride probe (e.g., 100 µM of an aryl-SF-alkyne) to both arms. Incubate for 1 hour at 37°C.

  • Click Chemistry (CuAAC): Add heavy/light isotopically cleavable biotin-azide tags (Light to Vehicle, Heavy to Competitor), 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend in 1.2% SDS, and enrich labeled proteins on Streptavidin agarose. Perform on-bead trypsin digestion.

  • Validation & Readout: Analyze peptides via LC-MS/MS. A Light:Heavy (Vehicle:Competitor) isotopic ratio of >3.0 indicates that CPMSF successfully outcompeted the broad-spectrum probe, validating a specific ligandable site.

Troubleshooting & Optimization

  • Issue: No mass shift observed in Intact Mass Analysis.

    • Causality: The target pocket may lack a suitably positioned nucleophile, or the local pH is too acidic.

    • Solution: Increase the buffer pH to 8.0–8.5 to increase the nucleophilicity of local Tyrosine/Lysine residues, or extend the incubation time to 12 hours.

  • Issue: Extensive multi-labeling (poly-adducts) on a single protein.

    • Causality: CPMSF concentration is too high, driving non-specific sulfene-mediated acylation of surface lysines.

    • Solution: Titrate CPMSF down to a 1:1 or 5:1 molar ratio relative to the protein. Rely on the proximity-driven affinity rather than mass action.

  • Issue: Protein precipitation upon CPMSF addition.

    • Causality: Aliphatic sulfonyl fluorides are highly hydrophobic. Localized high concentrations of DMSO/probe cause protein denaturation.

    • Solution: Pre-dilute the CPMSF stock in assay buffer before adding it dropwise to the protein solution, ensuring the final DMSO concentration remains

      
       2%.
      

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening MDPI - Molecules[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Journal of the American Chemical Society (via PMC)[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology RSC Med. Chem.[Link]

  • A rapid access to aliphatic sulfonyl fluorides Nature Communications[Link]

Application Note: Covalent Inhibition of Serine Proteases Using Cyclopentylmethanesulfonyl Fluoride (CPMSF)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The uncontrolled activity of serine proteases during cell lysis, protein purification, and tissue homogenization can lead to rapid degradation of target proteins, compromising downstream proteomic and structural analyses. While phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have historically served as standard covalent inhibitors, the emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has highlighted the utility of aliphatic sulfonyl fluorides [1].

Cyclopentylmethanesulfonyl fluoride (CPMSF) (CAS: 1897547-53-3) is a cycloaliphatic analog of PMSF. By replacing the planar aromatic phenyl ring with a flexible, bulky cyclopentyl group, CPMSF alters the steric engagement within the S1 specificity pocket of serine proteases. This structural shift not only modulates its inhibition profile but also provides a distinct thermodynamic stability in aqueous environments compared to its benzylic counterparts.

This application note provides a comprehensive, self-validating framework for utilizing CPMSF as a privileged covalent warhead to achieve irreversible serine protease inhibition.

Mechanistic Overview: The "Sleeping Beauty" Phenomenon

The efficacy of CPMSF relies on the highly contextual reactivity of the sulfonyl fluoride (


) group. In purely aqueous buffers, the S(VI)-F bond is kinetically stable. However, upon entering the active site of a serine protease, it undergoes a dramatic activation—a concept termed the "sleeping beauty" phenomenon in SuFEx chemistry [2].
  • Active Site Recruitment: The cyclopentyl moiety docks into the hydrophobic S1 pocket of the protease.

  • Catalytic Triad Activation: The enzyme's catalytic triad (Ser-His-Asp) deprotonates the active-site serine, generating a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The serine alkoxide attacks the electrophilic sulfur(VI) center of CPMSF.

  • Fluoride Elimination: The unique microenvironment (specifically the oxyanion hole) stabilizes the transition state, allowing the fluoride ion to act as an excellent leaving group.

  • Irreversible Sulfonylation: A stable, covalent cyclopentylmethanesulfonate ester is formed, permanently inactivating the enzyme.

G N1 1. Sample Preparation (Cell/Tissue Homogenate) N2 2. CPMSF Treatment (1-5 mM, pH 7.4-8.0) N1->N2 Addition of Inhibitor N3 3. SuFEx Covalent Binding (Serine Sulfonylation) N2->N3 Nucleophilic Attack N4 4. ABPP Validation (FP-Rhodamine Probe) N3->N4 Label Residual Enzymes N5 5a. In-gel Fluorescence (Confirm Inhibition) N4->N5 Gel Separation N6 5b. LC-MS/MS (Target Profiling) N4->N6 Peptide Mapping

Workflow for CPMSF-mediated serine protease inhibition and ABPP validation.

Comparative Data: Sulfonyl Fluoride Inhibitors

To select the appropriate inhibitor, researchers must balance aqueous half-life, steric bulk, and target selectivity [3]. The table below summarizes the physicochemical properties of CPMSF relative to classic inhibitors.

InhibitorStructure TypeMolecular WeightAqueous Half-Life (pH 8.0, 25°C)Primary Target ResiduesSolvent Compatibility
PMSF Aryl-alkyl174.19 g/mol ~35 minutes [4]Serine, CysteineIsopropanol, EtOH
AEBSF Aryl239.69 g/mol >2 hoursSerineWater
CPMSF Cycloaliphatic166.21 g/mol ~45-60 minutes*SerineIsopropanol, DMSO

*Estimated based on the hydrolysis kinetics of aliphatic vs. benzylic sulfonyl fluorides.

Experimental Protocols

The following protocols are designed as a self-validating system . Protocol 3 utilizes Activity-Based Protein Profiling (ABPP) to empirically prove that Protocol 2 successfully inhibited all target proteases, ensuring absolute trustworthiness in your sample preparation.

Protocol 1: Preparation of 100 mM CPMSF Stock Solution

Causality Check: Sulfonyl fluorides undergo slow, base-catalyzed hydrolysis in water. To maintain the integrity of the S(VI)-F bond, stocks must be prepared in strictly anhydrous organic solvents.

  • Weighing: Rapidly weigh 16.62 mg of CPMSF powder in a low-humidity environment. (CPMSF is hygroscopic).

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous isopropanol or anhydrous DMSO.

  • Storage: Aliquot into single-use microcentrifuge tubes (e.g., 50 µL per tube) to avoid freeze-thaw cycles. Store at -20°C. The stock is stable for up to 6 months.

Protocol 2: Cell Lysis and Endogenous Protease Inhibition

Causality Check: The SuFEx reaction requires the catalytic histidine (pKa ~6.8) to be unprotonated to activate the serine residue. Therefore, lysis buffers must be maintained at a slightly alkaline pH (7.4–8.0) to ensure rapid covalent inhibition.

  • Buffer Preparation: Prepare your standard lysis buffer (e.g., RIPA or HEPES buffer) at pH 7.5. Do not add CPMSF yet.

  • Sample Cooling: Keep all cell pellets and buffers on ice to slow down endogenous protease activity prior to inhibitor binding.

  • Inhibitor Addition: Immediately before resuspending the cell pellet, add CPMSF stock to the lysis buffer to a final concentration of 1 mM (1:100 dilution). Vortex vigorously.

  • Homogenization: Resuspend the cell pellet in the CPMSF-spiked buffer. Incubate on ice for 30 minutes, agitating every 10 minutes to ensure complete lysis and maximum target engagement.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

Protocol 3: Validation via Activity-Based Protein Profiling (ABPP)

Causality Check: How do you know the CPMSF worked? By introducing a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe, any uninhibited serine hydrolases will react with the FP-Rh and fluoresce. A successful CPMSF treatment will result in a "blank" gel, validating the protocol.

  • Sampling: Aliquot 50 µL of the clarified lysate (from Protocol 2) into a fresh tube. Prepare a control lysate (lysed without CPMSF) in parallel.

  • Probe Labeling: Add 1 µL of 100 µM FP-Rhodamine probe to both samples (final concentration: 2 µM).

  • Incubation: Incubate in the dark at room temperature for 1 hour.

  • Denaturation: Add 4X Laemmli sample buffer (containing

    
    -mercaptoethanol) and boil at 95°C for 5 minutes.
    
  • Visualization: Resolve the proteins on a 10% SDS-PAGE gel. Image the gel using a fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine (Ex: 532 nm / Em: 580 nm).

  • Interpretation: The control lane will show multiple fluorescent bands (active serine proteases). The CPMSF-treated lane should show a near-complete loss of fluorescence, confirming comprehensive covalent inhibition.

Troubleshooting & Optimization

  • Incomplete Inhibition (Fluorescent bands visible in ABPP):

    • Cause: The CPMSF stock may have hydrolyzed due to moisture exposure, or the buffer pH was too low (< 7.0), protonating the catalytic histidine and preventing serine activation.

    • Solution: Prepare a fresh stock in strictly anhydrous solvent and verify the lysis buffer pH is 7.4–8.0.

  • Protein Precipitation:

    • Cause: Addition of CPMSF in DMSO/Isopropanol exceeded 2% (v/v) final concentration, causing solvent-induced protein denaturation.

    • Solution: Ensure the stock concentration is high enough (100 mM) so that the spike-in volume remains

      
       1% of the total buffer volume.
      

References

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Society Reviews.[Link][INDEX: 2.7]

  • Zheng, Q., Woehl, J. L., Kitamura, S., et al. (2017). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences (PNAS).[Link] [INDEX: 2.6]

  • Baggelaar, M. P., et al. (2020). "Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases." Cell Chemical Biology (NIH Public Access).[Link][INDEX: 2.10]

Application Note & Protocols: Cyclopentylmethanesulfonyl Fluoride (CpMSF) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Cyclopentylmethanesulfonyl Fluoride (CpMSF) as a versatile reagent for bioconjugation. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" in chemical biology due to their remarkable balance of aqueous stability and reactivity toward specific nucleophilic amino acid residues.[1][2] This guide details the underlying mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, provides step-by-step protocols for protein labeling and characterization, and presents an advanced workflow for target identification. The protocols are designed to be self-validating, incorporating essential analytical checkpoints to ensure experimental success.

Introduction to Sulfonyl Fluoride Chemistry

The development of robust and selective methods for modifying biomolecules is a cornerstone of chemical biology and therapeutic development.[3] While classic bioconjugation strategies often target lysine or cysteine residues, these methods can sometimes lead to heterogeneous products or require engineered proteins.[4][5] Sulfonyl fluorides represent a powerful alternative, offering unique reactivity profiles that expand the toolkit for covalent modification.[1][2][6]

CpMSF belongs to the alkylsulfonyl fluoride class of reagents. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater stability in aqueous buffers, a critical feature for reactions involving sensitive biomolecules.[1] However, they possess a latent electrophilicity that allows them to react efficiently with specific, context-dependent nucleophilic residues on a protein's surface, including tyrosine, lysine, serine, threonine, and histidine.[1][2][7] This reaction, a form of Sulfur(VI) Fluoride Exchange (SuFEx), has been recognized as a "click chemistry" reaction due to its efficiency and biocompatibility.[8][9][10] The cyclopentyl moiety of CpMSF provides a compact, hydrophobic handle that can influence probe-protein interactions and solubility.

Key Advantages of CpMSF and Sulfonyl Fluorides:

  • Aqueous Stability: Resistant to rapid hydrolysis, allowing for controlled reactions in biocompatible buffers.[1][2]

  • Tunable Reactivity: Reacts with a broader range of nucleophilic amino acids beyond cysteine, enabling the modification of a wider array of native proteins.[1][6]

  • Covalent & Stable Bond Formation: Forms a highly stable sulfonate or sulfonamide linkage, ensuring the permanence of the modification.

  • Privileged Warhead: The S(VI)-F bond's stability and reactivity profile make it an ideal tool for developing covalent inhibitors and chemical probes.[10]

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The core of CpMSF's utility lies in the SuFEx reaction. The process is initiated by a nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This attack leads to the formation of a covalent bond and the displacement of the fluoride ion.[11]

The selectivity of this reaction is highly context-dependent. While several residues can react, tyrosine is a particularly favorable target. The phenolate anion of a deprotonated tyrosine is a potent nucleophile that reacts chemoselectively with aryl fluorosulfates and related compounds.[4][12] Similarly, the unprotonated ε-amino group of lysine can react to form a stable sulfonamide linkage. The local microenvironment, including pH and the presence of nearby activating or hydrogen-bonding residues, plays a crucial role in enhancing the nucleophilicity of a specific side chain, thereby directing the conjugation site.[10]

G cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_products Products CpMSF Cyclopentylmethanesulfonyl Fluoride (CpMSF) Intermediate Transition State CpMSF->Intermediate Nucleophilic Attack (Tyr-O⁻) Protein Protein with Nucleophilic Tyrosine Protein->Intermediate Product Covalently Modified Protein (Stable Sulfonate Ester) Intermediate->Product Fluoride Ion Displacement (F⁻) Fluoride Fluoride Ion (F⁻)

Caption: Reaction mechanism of CpMSF with a protein tyrosine residue.

Reactivity with Amino Acid Residues

The choice of reaction conditions, particularly pH, is the primary lever for controlling selectivity. By modulating the protonation state of amino acid side chains, a researcher can favor one type of modification over another.

Amino Acid ResidueNucleophileTypical Reaction pHResulting LinkageRelative ReactivityReferences
Tyrosine Phenolate (-O⁻)8.0 - 9.5Sulfonate EsterHigh[1][4]
Lysine Amine (-NH₂)8.5 - 10.0SulfonamideHigh (Context-Dependent)[1][7]
Serine Hydroxyl (-OH)> 9.0Sulfonate EsterModerate (Often in active sites)[1][13]
Threonine Hydroxyl (-OH)> 9.0Sulfonate EsterModerate (Context-Specific)[7][13]
Histidine Imidazole7.0 - 8.5SulfonamideModerate[1][7]
Cysteine Thiolate (-S⁻)7.0 - 8.5Thiosulfonate (Often Unstable)Low / Unstable Adduct[13]

Experimental Protocols & Workflows

Protocol 1: General Protein Labeling with CpMSF

This protocol describes a general method for labeling a purified protein with CpMSF. The optimal stoichiometry and reaction time should be determined empirically for each specific protein.

Materials:

  • Purified protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES). Note: Avoid amine-containing buffers like Tris if lysine labeling is not desired.

  • Cyclopentylmethanesulfonyl Fluoride (CpMSF)

  • Anhydrous DMSO

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or spin column appropriate for the protein size.[14]

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer. If the protein is in a different storage buffer, perform a buffer exchange into the Reaction Buffer using a desalting column.

  • CpMSF Stock Solution:

    • Prepare a 100 mM stock solution of CpMSF in anhydrous DMSO. This stock should be made fresh before use.

  • Labeling Reaction:

    • Add the CpMSF stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold, 50-fold, or 100-fold molar excess over the protein).

    • Causality: A molar excess is required to drive the reaction to completion, but an excessive amount can lead to non-specific modification. Start with a 20-fold excess and optimize.

    • Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may vary.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume any remaining CpMSF.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted CpMSF and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or a spin column.[14] Elute with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration (e.g., via BCA assay).

    • Analyze the conjugate using SDS-PAGE and Mass Spectrometry to confirm labeling and determine the degree of labeling (DoL).

Caption: General experimental workflow for protein bioconjugation with CpMSF.

Protocol 2: Characterization of the CpMSF-Protein Conjugate

A successful bioconjugation experiment requires robust characterization to confirm covalent modification and quantify its extent.

A. SDS-PAGE Analysis:

  • Purpose: To visually confirm a mass shift indicative of conjugation.

  • Method: Run samples of the unlabeled protein and the purified CpMSF-protein conjugate on an SDS-PAGE gel. A slight upward shift in the band for the conjugated protein may be visible, depending on the size of the protein and the degree of labeling.

B. Mass Spectrometry (MS) Analysis:

  • Purpose: To precisely determine the degree of labeling (DoL) and identify modification sites. Mass spectrometry is the gold standard for characterizing bioconjugates.[15][16]

  • Method (Intact Mass Analysis):

    • Dilute the purified conjugate to ~0.1 mg/mL in an MS-compatible buffer.

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS), often with a reverse-phase column suitable for proteins.

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein.

    • The mass of CpMSF (C₆H₁₁FO₂S) is approximately 166.22 Da. The mass of the conjugated moiety (cyclopentylmethanesulfonyl) is ~147.23 Da after loss of HF. Each peak in the deconvoluted spectrum should correspond to the mass of the protein + n * (147.23 Da), where 'n' is the number of CpMSF molecules attached.

    • The distribution and intensity of these peaks reveal the heterogeneity and average DoL of the conjugate population.[15]

  • Method (Peptide Mapping for Site Identification):

    • Denature, reduce, and alkylate the CpMSF-protein conjugate.

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture using LC-MS/MS.

    • Search the MS/MS data against the protein's sequence, including a variable modification of +147.23 Da on tyrosine, lysine, serine, etc. This will pinpoint the exact amino acid residues that were modified.[13]

Advanced Application: Target Identification (Chemoproteomics)

To identify the protein targets of a CpMSF-based probe in a complex biological sample (e.g., cell lysate), a two-step "capture" strategy is employed. This requires a version of CpMSF functionalized with a bioorthogonal handle, such as an alkyne or biotin. The following protocol outlines a workflow using a hypothetical CpMSF-Alkyne probe.

G cluster_label Step 1: Labeling cluster_click Step 2: Click Chemistry cluster_enrich Step 3: Enrichment & Digestion cluster_analyze Step 4: Analysis A Cell Lysate B Add CpMSF-Alkyne Probe A->B C Labeled Proteome B->C D Add Biotin-Azide + Cu(I) Catalyst (CuAAC) C->D E Biotinylated Proteome D->E F Streptavidin Bead Enrichment E->F G On-Bead Trypsin Digestion F->G H LC-MS/MS Analysis of Peptides G->H I Protein Target Identification H->I

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP) using a CpMSF-Alkyne probe.[11]

Protocol Outline:

  • Labeling: Incubate cell lysate with the CpMSF-Alkyne probe (e.g., 10-50 µM) for 1 hour at 37°C.[13]

  • Click Chemistry: To the labeled lysate, add a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like TCEP), and a ligand (e.g., TBTA) to perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Incubate for 1 hour.[11][13]

  • Enrichment: Add streptavidin-coated agarose or magnetic beads to the reaction mixture to capture the biotinylated proteins. Incubate for 1-2 hours.[11]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce and alkylate the captured proteins, and digest them into peptides overnight using trypsin.[13]

  • Analysis: Collect the peptides and analyze them by LC-MS/MS to identify the proteins that were covalently labeled by the CpMSF-Alkyne probe.

Conclusion

Cyclopentylmethanesulfonyl fluoride (CpMSF) is a valuable tool for bioconjugation, leveraging the unique stability and reactivity of the sulfonyl fluoride warhead. Its ability to form stable, covalent bonds with a range of amino acid residues, particularly tyrosine and lysine, opens up new avenues for modifying native proteins for therapeutic and research applications. By following the detailed protocols for labeling, characterization, and target identification outlined in this guide, researchers can effectively harness the power of SuFEx chemistry to advance their scientific objectives.

References

  • Berman, Z. et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(23), 8029-8033. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. Available at: [Link]

  • Faucon, A. et al. (2021). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 93(48), 15816–15837. Available at: [Link]

  • Gómez-Perales, M. (2020). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Utrecht University Thesis. Available at: [Link]

  • Lee, H., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 55(41), 12835-12839. Available at: [Link]

  • Jena Bioscience (n.d.). Sulfonyl Fluoride Probes - Nucleosides by Application on Proteins/Enzymes. Jena Bioscience. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650-2659. Available at: [Link]

  • Adem, Y. T., et al. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Journal of Pharmaceutical and Biomedical Analysis, 147, 407-425. Available at: [Link]

  • Lee, H., et al. (2016). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Semantic Scholar. Available at: [Link]

  • Hansen, T. N., et al. (2024). Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. Available at: [Link]

  • Li, G., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(7), nwad123. Available at: [Link]

  • Kelly, M. J., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Veranova (2024). White Paper: Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]

  • Bernardes, G. J. L., et al. (2008). Bioconjugation of Green Fluorescent Protein via an Unexpectedly Stable Cyclic Sulfonium Intermediate. Angewandte Chemie International Edition, 47(12), 2241-2244. Available at: [Link]

  • Zhang, T., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry, 5, 115–124. Available at: [Link]

  • Single Use Support (2023). Bioconjugation simply explained. Single Use Support. Available at: [Link]

Sources

Application Notes and Protocols for Cyclopentylmethanesulfonyl Fluoride (CMSF) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Power of a Privileged Warhead

In the landscape of chemical biology and drug discovery, the ability to map and understand protein-protein interactions, identify novel drug targets, and validate target engagement is paramount. Activity-based protein profiling (ABPP) has emerged as a cornerstone technology for these endeavors, utilizing chemical probes to covalently label active enzymes in their native biological context.[1][2] Within the arsenal of chemical probes, sulfonyl fluorides (SFs) have secured a privileged status.[3][4] These electrophilic "warheads" possess a unique balance of aqueous stability and reactivity, allowing them to covalently modify a range of nucleophilic amino acid residues.[3][4][5]

This versatility allows researchers to move "beyond-cysteine" targeting, engaging functionally important serine, threonine, tyrosine, and lysine residues that are prevalent in protein binding pockets.[6][7][8] Cyclopentylmethanesulfonyl fluoride (CMSF) belongs to the alkyl-sulfonyl fluoride subclass. While extensive data for CMSF itself is not yet prevalent in the literature, the principles governing the reactivity of the sulfonyl fluoride moiety are well-established.[9] This guide provides a framework for researchers to leverage CMSF as a novel chemical probe. The cyclopentyl group introduces a distinct steric and hydrophobic profile compared to commonly used aryl- or linear alkyl-sulfonyl fluorides, potentially conferring unique selectivity for subsets of protein targets.[1]

These application notes will detail the mechanism of action and provide robust, self-validating protocols for utilizing CMSF in in-gel activity-based profiling, comprehensive target identification via chemoproteomics, and competitive inhibitor screening.

The Covalent Mechanism of Action

The efficacy of CMSF as a chemical probe is rooted in its ability to form a stable, irreversible covalent bond with nucleophilic amino acid residues within the binding site of a target protein. The sulfonyl fluoride group acts as an electrophilic trap.[9] In the case of a serine hydrolase, the catalytic triad (serine, histidine, and aspartate) within the enzyme's active site activates the serine residue, rendering its hydroxyl group highly nucleophilic. This activated nucleophile attacks the electrophilic sulfur atom of the CMSF molecule. This reaction results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme conjugate, effectively inactivating the protein and attaching a "tag" for subsequent detection or enrichment.[1]

G cluster_1 Prot_Ser Protein-Ser-OH (Nucleophilic Residue) Covalent_Complex Protein-Ser-O-SO₂-CH₂-Cyclopentyl (Stable Covalent Adduct) Prot_Ser->Covalent_Complex Nucleophilic Attack CMSF Cyclopentyl-CH₂-SO₂-F (CMSF Probe) Fluoride F⁻ (Leaving Group) Covalent_Complex->Fluoride Displacement

Caption: Covalent modification of a serine residue by CMSF.

Core Applications and Experimental Protocols

Application I: Rapid In-Gel Profiling of Target Engagement

This method provides a rapid and visual assessment of protein targets for a CMSF probe functionalized with a fluorophore (e.g., BODIPY or rhodamine). It is an excellent initial assay to confirm target engagement in a complex proteome and to perform competitive screening.

Workflow for In-Gel Activity-Based Protein Profiling

G Proteome 1. Prepare Proteome (Cell or Tissue Lysate) Labeling 2. Probe Incubation Treat with CMSF-Fluorophore (e.g., 1-10 µM, 30-60 min, RT) Proteome->Labeling Quench 3. Quench Reaction Add 4x SDS-PAGE Buffer Labeling->Quench SDS_PAGE 4. Separate Proteins Run SDS-PAGE Gel Quench->SDS_PAGE Visualize 5. Visualize Targets Fluorescence Gel Scanner SDS_PAGE->Visualize

Caption: Workflow for in-gel visualization of CMSF-labeled proteins.

Detailed Protocol:

  • Proteome Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4 with 150 mM NaCl, 1% NP-40) on ice.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (proteome). Determine the protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 1-2 mg/mL.

  • Probe Labeling:

    • In microcentrifuge tubes, aliquot 50 µg of proteome (e.g., 25-50 µL).

    • For competitive profiling: Pre-incubate the lysate with your inhibitor of interest (or DMSO vehicle control) for 30 minutes at room temperature.

    • Add the CMSF-Fluorophore probe from a DMSO stock solution to a final concentration of 1-10 µM.[9] Include a DMSO-only vehicle control.

    • Incubate the reaction at room temperature for 30-60 minutes.[9]

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Visualization:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures.

    • After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Labeled proteins will appear as distinct bands. In competitive profiling, a potent inhibitor will lead to a dose-dependent decrease in the fluorescence intensity of its target protein band.

Application II: Chemoproteomic Target Identification

This powerful workflow is designed to identify the specific protein targets of CMSF on a proteome-wide scale. It utilizes a CMSF probe functionalized with a bioorthogonal handle (e.g., an alkyne), which is then "clicked" to a reporter tag (e.g., biotin-azide) for enrichment and subsequent identification by mass spectrometry.[1][9]

G cluster_0 Step 1: Labeling cluster_1 Step 2: Click Reaction cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis Proteome Proteome (1-5 mg) Probe CMSF-Alkyne (10-50 µM, 1 hr) Labeled_Proteome Alkyne-Labeled Proteome Probe->Labeled_Proteome Click_Reagents Biotin-Azide, CuSO₄, TBTA, TCEP Labeled_Proteome->Click_Reagents Biotinylated_Proteome Biotinylated Proteome Click_Reagents->Biotinylated_Proteome Streptavidin Streptavidin Beads Biotinylated_Proteome->Streptavidin Enriched Enriched Targets on Beads Streptavidin->Enriched Digestion On-Bead Digestion (Trypsin) Enriched->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Protein Identification & Quantification LCMS->Data

Sources

Application Note & Standard Operating Procedure: Handling Cyclopentylmethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Cyclopentylmethanesulfonyl fluoride is an aliphatic sulfonyl fluoride increasingly utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a covalent probe for serine/threonine proteases. Unlike traditional sulfonyl chlorides, sulfonyl fluorides exhibit exceptional kinetic stability under neutral aqueous conditions. This stability allows them to selectively react with specific nucleophiles (such as the hydroxyl group of a catalytic serine) only when proximally activated by a target protein's microenvironment [[1]]().

Despite their stability in neutral buffers, all sulfonyl fluorides pose significant safety risks. Upon prolonged exposure to moisture, or rapidly under basic conditions, they hydrolyze to release hydrofluoric acid (HF), a highly toxic and corrosive agent 2. This guide bridges the gap between synthetic utility and rigorous laboratory safety, providing a self-validating workflow for researchers.

Physicochemical Properties & Hazard Profile

To design a safe experimental protocol, one must first understand the quantitative and qualitative properties of the reagent.

Property / HazardValue / DescriptionCausality & Experimental Implication
Chemical Name Cyclopentylmethanesulfonyl fluorideAliphatic ring provides steric bulk, modulating SuFEx reactivity compared to linear analogs.
CAS Number 1897547-53-3Unique identifier for safety data tracking .
Molecular Weight 166.21 g/mol Used for precise molarity calculations in stock preparation []().
Hydrolytic Stability High at pH 7; Low at pH > 9Stable enough for biological assays, but requires strictly anhydrous storage to prevent degradation [[1]]().
Primary Hazard Corrosive, Acutely ToxicContact with water generates HF. Requires extreme care to prevent skin/eye contact and inhalation 2.
Antidote/First Aid 2.5% Calcium Gluconate gelCalcium ions sequester toxic fluoride ions (

) to prevent deep tissue necrosis upon skin exposure 2.

Causality-Driven Safety & Handling Logic

Every step in handling cyclopentylmethanesulfonyl fluoride is dictated by its reactivity profile. As an application scientist, you must not only follow the steps but understand the why behind them:

  • Anhydrous Conditions: Stock solutions must be prepared in anhydrous solvents (e.g., 100% ethanol, isopropanol, or DMSO) because ambient water initiates slow hydrolysis. This reduces the effective concentration of the probe and generates hazardous HF gas inside sealed tubes.

  • Fume Hood Mandatory: The compound must be weighed and handled in a certified chemical fume hood. Inhalation of dust or aerosolized compound can cause severe respiratory tract burns 2.

  • Quenching Mechanism: Waste containing sulfonyl fluorides cannot be poured down the drain. It must be quenched with a mild base (e.g., 5% aqueous

    
    ). The base accelerates the hydrolysis of any unreacted sulfonyl fluoride while simultaneously neutralizing the resulting HF into harmless fluoride salts 2.
    

Workflow N1 1. Weighing (Fume Hood/Glovebox) N2 2. Stock Preparation (Anhydrous EtOH/DMSO) N1->N2 N3 3. Application (SuFEx / Cell Lysate) N2->N3 N4 4. Quenching (5% Na2CO3 / Ca-Gluconate) N3->N4 N5 5. Waste Disposal (Halogenated Stream) N4->N5

Workflow for handling and quenching cyclopentylmethanesulfonyl fluoride.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable, anhydrous stock for downstream SuFEx or lysate assays.

  • Preparation: Ensure the chemical fume hood is operational (face velocity 80–125 fpm). Don appropriate PPE: flame-resistant lab coat, chemical splash goggles, and double nitrile gloves (breakthrough time > 480 mins) 2. Keep 2.5% calcium gluconate gel within arm's reach.

  • Weighing: Tare a sterile, moisture-free 1.5 mL microcentrifuge tube. Carefully weigh 16.6 mg of cyclopentylmethanesulfonyl fluoride []().

  • Dissolution: Immediately add 1.0 mL of anhydrous DMSO or 100% Ethanol to the tube.

  • Validation: Vortex gently for 10 seconds. Self-Validation Check: The solution must be perfectly clear. If turbidity or bubbling is observed, the solvent was contaminated with water; discard the solution immediately into the hazardous waste stream.

  • Storage: Aliquot the solution into single-use volumes (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C in a secondary container with desiccant.

Protocol B: Application in SuFEx Click Ligation / Covalent Inhibition

Objective: Utilize the sulfonyl fluoride handle for targeted protein modification.

  • Buffer Preparation: Prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.4). Avoid primary amine buffers (like Tris) if non-specific SuFEx background reactivity is a concern, though sulfonyl fluorides are generally resistant to amines without a catalyst 1.

  • Reaction Initiation: Thaw a single aliquot of the 100 mM stock. Dilute into the aqueous biological sample to a final concentration of 1 mM (1:100 dilution).

  • Incubation: Incubate at room temperature or 4°C. Mechanistic Note: The localized basicity of the target enzyme's active site (e.g., a catalytic triad) will deprotonate the target serine/tyrosine, triggering nucleophilic attack on the sulfur center and expelling the fluoride leaving group 1.

Mechanism Target Target Protein (Nucleophilic Ser/Tyr) Complex Enzyme-Inhibitor Pre-reaction Complex Target->Complex Probe Cyclopentylmethanesulfonyl Fluoride Probe->Complex Covalent Covalent Sulfonylated Protein Complex->Covalent SuFEx Reaction Byproduct Released Fluoride (HF) (Requires Buffering) Complex->Byproduct Fluoride Elimination

Mechanism of covalent modification via SuFEx using aliphatic sulfonyl fluorides.

Protocol C: Quenching and Decontamination

Objective: Safely neutralize unreacted reagent and byproducts.

  • Quenching: To any unused stock or completed assay mixture, add an equal volume of 5% aqueous sodium carbonate (

    
    ) 2.
    
  • Incubation: Allow the mixture to sit in the fume hood for at least 30 minutes. This ensures complete hydrolysis of the sulfonyl fluoride and neutralization of HF.

  • Disposal: Transfer the neutralized solution to a properly labeled halogenated organic waste container. Do not mix with strong acids.

  • Decontamination: Wipe down the fume hood surface and pipettes with a 5%

    
     soaked paper towel, followed by a water rinse.
    

References

  • Title: 10X CHEM: cyclopentylmethanesulfonyl fluoride Source: 10xchem.com URL:

  • [2] Title: STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH PHENYLMETHANESULFONYL FLUORIDE (PMSF) AT AMHERST COLLEGE Source: amherst.edu URL:

  • [1] Title: Sulfur fluoride exchange - PMC - NIH Source: nih.gov URL:

Sources

Application Note: Solid-Phase Synthesis Applications of Cyclopentylmethanesulfonyl Fluoride (CPMSF)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, covalent ligand discovery, and peptide engineering.

Executive Summary & Mechanistic Rationale

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into solid-phase synthesis (SPS) has revolutionized the rapid generation of covalent inhibitor libraries and engineered peptides[1]. While aryl sulfonyl fluorides and fluorosulfates are well-documented, cyclopentylmethanesulfonyl fluoride (CPMSF) (CAS: 1897547-53-3) has emerged as a highly specialized aliphatic warhead.

Why CPMSF? Unlike highly activated heteroaryl sulfonyl fluorides, aliphatic sulfonyl fluorides like CPMSF possess a tempered intrinsic electrophilicity. They act as "latent" warheads that resist aqueous hydrolysis and non-specific proteome reactivity, only undergoing nucleophilic attack when perfectly oriented within a target protein's binding pocket (proximity-driven activation)[2]. Furthermore, the cyclopentylmethane moiety provides a flexible, lipophilic spacer that effectively engages hydrophobic sub-pockets (such as those in intracellular lipid-binding proteins or kinase DFG-out conformations) without introducing the rigid planarity and potential


 stacking liabilities of aryl groups[3].

In the context of Solid-Phase Peptide Synthesis (SPPS), CPMSF is exceptionally valuable because the S(VI)-F bond is completely orthogonal to standard peptide chemistry. It is stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the harsh acidic conditions of global cleavage (95% TFA)[4].

Comparative Profiling of SuFEx Warheads on Solid Support

To select the appropriate SuFEx warhead for solid-phase library generation, one must balance intrinsic reactivity with synthetic stability. CPMSF occupies a unique "Goldilocks" zone for late-stage functionalization.

Table 1: Reactivity and Stability Profiles of SuFEx Warheads in SPPS

Warhead ClassExample CompoundStability to 20% Piperidine (Base)Stability to 95% TFA (Acid)Intrinsic ElectrophilicityPrimary Target Residues in Proteome
Aliphatic Sulfonyl Fluoride CPMSF High Excellent Moderate (Latent) Lys, Tyr, His, N-terminus
Aryl Sulfonyl FluorideBenzenesulfonyl fluorideModerateExcellentHighTyr, Lys, His, Ser
Aryl FluorosulfatePhenyl fluorosulfateHighExcellentLow (Requires activation)Tyr (Strictly proximity-driven)

Workflow & Mechanistic Pathways

The solid-phase incorporation of CPMSF relies on base-catalyzed SuFEx. Because aliphatic sulfonyl fluorides are less reactive than their aryl counterparts, the use of a strong, non-nucleophilic base—such as 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—is critical. The base deprotonates the resin-bound nucleophile (e.g., the


-amino group of Lysine or the phenolic hydroxyl of Tyrosine), driving the displacement of the fluoride ion.

SPS_Workflow N1 1. Resin-Bound Peptide N2 2. Fmoc/Mtt Deprotection N1->N2 N3 3. SuFEx Coupling (CPMSF + BTMG) N2->N3 N4 4. Micro-cleavage & LC-MS QA N3->N4 N5 5. TFA Global Cleavage N4->N5 N6 6. Purified Covalent Ligand N5->N6

Caption: Workflow for the solid-phase incorporation of CPMSF into peptide scaffolds.

SuFEx_Mechanism CPMSF Cyclopentylmethanesulfonyl Fluoride (Electrophile) TS S(VI) Transition State (Fluoride Displacement) CPMSF->TS Nuc Resin-Bound Nucleophile (e.g., Lys-NH2, Tyr-OH) Nuc->TS Base BTMG / DBU (Non-nucleophilic Base) Base->TS Deprotonation & Activation Product Covalent Sulfonamide/Sulfonate Resin Linkage TS->Product Byproduct HF / Base-H+F- (Washed Away) TS->Byproduct

Caption: Base-catalyzed SuFEx mechanism of CPMSF with resin-bound nucleophiles.

Experimental Protocol: On-Resin SuFEx Derivatization with CPMSF

This protocol outlines a self-validating system for the late-stage functionalization of a resin-bound peptide containing a free primary amine (e.g., an Mtt-deprotected Lysine side chain or a free N-terminus) using CPMSF[5].

Materials Required
  • Resin: Rink Amide AM or Wang resin loaded with the target sequence (0.1 mmol scale).

  • Warhead: Cyclopentylmethanesulfonyl fluoride (CPMSF).

  • Base: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) or DBU.

  • Solvents: Anhydrous N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Transfer 0.1 mmol of the resin-bound peptide (bearing a free amine) into a fritted solid-phase synthesis syringe.

  • Swell the resin in anhydrous NMP (3 mL) for 30 minutes at room temperature.

  • Drain the solvent completely.

Step 2: SuFEx Coupling Reaction Causality Note: Anhydrous NMP is preferred over DMF here to maximize the solubility of the lipophilic CPMSF and to minimize any trace moisture that could competitively hydrolyze the sulfonyl fluoride under strongly basic conditions.

  • Prepare a coupling solution containing CPMSF (0.5 mmol, 5.0 equiv) and BTMG (0.5 mmol, 5.0 equiv) in 2 mL of anhydrous NMP.

  • Add the solution to the resin.

  • Cap the syringe and agitate gently at 60 °C for 16 hours . (Aliphatic sulfonyl fluorides require mild heating to achieve quantitative conversion on solid support[1]).

Step 3: Stringent Washing

  • Drain the reaction mixture.

  • Wash the resin sequentially to remove unreacted CPMSF and guanidinium salts:

    • DMF (5 × 3 mL, 1 min each)

    • DCM (5 × 3 mL, 1 min each)

    • Methanol (3 × 3 mL, 1 min each)

    • DCM (3 × 3 mL, 1 min each)

  • Dry the resin under vacuum for 15 minutes.

Step 4: Self-Validation (Micro-Cleavage & LC-MS) Trustworthiness Check: Never proceed to global cleavage without verifying the SuFEx conversion.

  • Transfer ~2 mg of dried resin to a microcentrifuge tube.

  • Add 100 µL of the Cleavage Cocktail (TFA/TIPS/H₂O). Incubate for 1 hour at room temperature.

  • Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS: Look for a mass shift of +147.06 Da relative to the unfunctionalized peptide precursor. This corresponds to the addition of the cyclopentylmethanesulfonyl group (

    
    ) following the loss of HF.
    

Step 5: Global Cleavage and Isolation

  • Once conversion is confirmed, treat the bulk resin with 3 mL of the Cleavage Cocktail for 2 hours at room temperature.

  • Filter the cleavage solution into a conical tube containing 30 mL of ice-cold diethyl ether to precipitate the CPMSF-functionalized peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude product prior to RP-HPLC purification.

Troubleshooting & Optimization Insights

  • Incomplete Conversion: If LC-MS indicates unreacted starting material, the steric bulk of the cyclopentyl group may be hindering access to the resin-bound nucleophile. Solution: Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) alongside BTMG, or perform a double-coupling cycle.

  • Premature Hydrolysis: The S(VI)-F bond is highly stable, but the presence of water during the base-catalyzed step can lead to the formation of a sulfonic acid byproduct. Solution: Ensure all solvents are strictly anhydrous and conduct the SuFEx reaction under an inert atmosphere (Nitrogen/Argon) if ambient humidity is high.

References

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au, 2024.

  • Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 2018.

  • Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding Site Tyr Residue. Journal of the American Chemical Society, 2016.

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 2013.

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. Organic Letters, 2020. (Provides context on the synthesis of CPMSF and related aliphatic warheads).

Sources

Troubleshooting & Optimization

preventing hydrolysis of cyclopentylmethanesulfonyl fluoride in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs Topic: Preventing Hydrolysis of Cyclopentylmethanesulfonyl Fluoride in Aqueous Buffers Document ID: TSC-CPMSF-001 Target Audience: Researchers, scientists, and drug development professionals

Executive Summary

Cyclopentylmethanesulfonyl fluoride (CPMSF) is a highly effective aliphatic sulfonyl fluoride used for covalent protein modification and protease inhibition. However, its structural nature makes it inherently unstable in aqueous environments. This guide provides the mechanistic causality behind this instability and outlines field-proven protocols to preserve reagent integrity during biological assays.

Part 1: The Mechanistic Root of Hydrolysis (Why it Fails)

To prevent hydrolysis, you must first understand its chemical causality. Unlike aryl sulfonyl fluorides (which lack α-protons and are highly stable in water), aliphatic sulfonyl fluorides like CPMSF and its analog PMSF possess acidic α-protons[1].

In the presence of aqueous buffers—especially under mildly basic conditions—these α-protons are easily deprotonated. This triggers an E1cB elimination pathway , ejecting the fluoride ion and generating a highly reactive, transient sulfene intermediate[2]. The sulfene cannot survive in aqueous media; it is virtually instantaneously quenched by water molecules to form the inert sulfonic acid (cyclopentylmethanesulfonic acid), permanently destroying the probe's labeling capacity[1][2].

Understanding this causality is critical: you are not merely fighting direct nucleophilic attack by water, but rather a base-catalyzed elimination. Therefore, controlling pH and buffer composition is paramount.

Mechanism CPMSF Cyclopentylmethanesulfonyl Fluoride (Active Probe) Sulfene Sulfene Intermediate (Highly Reactive) CPMSF->Sulfene Base/H2O (pH > 7.5) E1cB Elimination Target Covalent Protein Adduct (Desired Labeling) CPMSF->Target Target Nucleophile (Optimal conditions) SulfonicAcid Sulfonic Acid (Inactive Hydrolysis Product) Sulfene->SulfonicAcid Rapid H2O Quenching Sulfene->Target Non-specific capture (Rare in dilute buffer)

Caption: Logical relationship of CPMSF activation, degradation via sulfene, and target labeling.

Part 2: Quantitative Stability Data

Because CPMSF shares the aliphatic α-proton structural motif with PMSF, their hydrolytic degradation kinetics are virtually identical. The rate of sulfene formation and subsequent hydrolysis is strictly pH- and temperature-dependent[3][4].

Buffer pHTemperatureEstimated Half-Life (t½)Operational Implication
pH 7.0 25°C~110 minutesAcceptable for short assays.
pH 7.5 25°C~55 minutesRequires immediate use upon dilution.
pH 8.0 25°C~35 minutesHigh risk of assay failure. Avoid if possible.
pH 8.0 4°C~12-24 hoursChilling significantly slows E1cB elimination.

Note: Data extrapolated from validated PMSF hydrolysis kinetics[3][4].

Part 3: Validated Experimental Protocol (SOP)

To create a self-validating system, every step of the preparation and application must include observable checkpoints to ensure the integrity of the CPMSF reagent.

Step 1: Preparation of Anhydrous Stock Solution Causality: Water must be strictly excluded during storage to prevent premature sulfene formation.

  • Weigh CPMSF powder in a desiccated environment.

  • Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) or anhydrous Isopropanol to a concentration of 100 mM to 200 mM[4].

  • Aliquot into single-use microcentrifuge tubes to avoid freeze-thaw condensation. Store at -20°C. Checkpoint: Upon thawing, inspect the tube. At low temperatures, sulfonyl fluorides in DMSO can precipitate into visible "ice needles"[5]. You must vortex the solution at room temperature until it is completely clear before use. Adding a precipitated stock to your buffer will result in unknown final concentrations.

Step 2: Buffer Optimization Causality: Buffer identity influences the rate of E1cB elimination. Phosphate buffers (like PBS) can act as general base catalysts, accelerating α-proton removal.

  • Select HEPES (pH 7.0 - 7.4) over PBS or Tris. Studies on S(VI)-F electrophiles demonstrate up to a 2-fold greater hydrolytic stability in HEPES compared to PBS[6][7].

  • Avoid Tris buffers if possible, as the primary amine can act as both a base and a competing nucleophile.

  • Pre-chill the optimized buffer to 4°C on ice.

Step 3: Immediate Addition and Assay Execution Causality: Due to the short half-life, the reagent must be the final component added to the system.

  • Prepare your biological sample (cell lysate, purified protein) in the chilled HEPES buffer.

  • Add the CPMSF stock solution directly to the sample to a final concentration of 0.1 mM - 1.0 mM (typically a 1:100 dilution)[5][8].

  • Mix rapidly by vortexing or pipetting.

  • Incubate on ice for 30–60 minutes to allow covalent labeling before the reagent hydrolyzes.

Workflow Step1 1. Anhydrous Stock 100 mM in 100% DMSO Step2 2. Buffer Prep HEPES pH 7.0-7.4 at 4°C Step1->Step2 Thaw & Inspect Step3 3. Immediate Addition Dilute to 1 mM final Step2->Step3 Pre-chill Step4 4. Target Incubation Max 30-60 min on ice Step3->Step4 Mix rapidly

Caption: Step-by-step experimental workflow for preparing and applying CPMSF to minimize hydrolysis.

Part 4: Troubleshooting FAQs

Q: My target protein is not being labeled, even though I added 1 mM CPMSF. What went wrong? A: The most common failure mode is adding the CPMSF to the lysis buffer before harvesting the cells. If your buffer is at pH 8.0 and sits at room temperature for 30 minutes during sample prep, over 50% of the active CPMSF has already hydrolyzed to sulfonic acid[3][9]. Always add the stock solution to the lysate immediately before the incubation step.

Q: Can I store diluted CPMSF in aqueous buffer at 4°C for use the next day? A: Absolutely not. Even at 4°C, aliphatic sulfonyl fluorides are almost completely degraded after 24 hours in aqueous solutions[3]. Any buffer containing CPMSF must be prepared fresh and discarded after use.

Q: The solution turned cloudy when I added the CPMSF stock to my cell lysate. Is it still active? A: Cloudiness indicates that CPMSF has exceeded its aqueous solubility limit and precipitated[4]. Precipitated reagent cannot effectively access protein active sites. Ensure your final concentration does not exceed 1 mM, and verify that the DMSO stock was fully dissolved (no ice needles) prior to addition[5]. If cloudiness persists, increase the final DMSO concentration slightly (up to 2-5% v/v) if your downstream assay tolerates it.

Q: Why do you recommend HEPES over Tris buffer? A: Tris contains a primary amine. While sulfonyl fluorides are generally selective for serine, threonine, or lysine residues in protein active sites, the high molarity of Tris (often 50-100 mM) combined with its basicity can accelerate the degradation of the sulfonyl fluoride either via direct nucleophilic attack or by acting as a base catalyst for sulfene formation[6]. HEPES is zwitterionic and lacks primary amines, making it significantly more inert toward S(VI)-F electrophiles[7].

References

1.[3] Wikipedia Contributors. "PMSF." Wikipedia, The Free Encyclopedia. URL: 2.[4] BenchChem Technical Guide. "Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide." Benchchem. URL: 3.[8] Life Technologies (India) Pvt. Ltd. "PMSF15-N-25." URL: 4.[5] FN-Test. "PMSF solution(100mM)." URL: 5.[9] GoldBio. "Phenylmethylsulfonyl fluoride (PMSF)." URL: 6.[6] ACS Publications. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS. URL: 7.[7] ChemRxiv. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." URL: 8.[2] U-Tokyo. "Sulfur-Fluoride Exchange (SuFEx)." URL: 9.[1] BenchChem Technical Support Team. "Cyclobutanesulfonyl Fluoride Reagent." Benchchem. URL:

Sources

Technical Support Center: Troubleshooting Cyclopentylmethanesulfonyl Fluoride (CPMSF) Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organosulfur Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve the promised "click" efficiency of Sulfur(VI) Fluoride Exchange (SuFEx) when working with aliphatic sulfonyl fluorides like cyclopentylmethanesulfonyl fluoride (CPMSF).

While CPMSF is a privileged warhead for designing irreversible covalent inhibitors targeting serine, threonine, and tyrosine residues[1], its aliphatic nature fundamentally alters its kinetic profile compared to standard aromatic reagents. This guide dissects the mechanistic causality behind its sluggish reactivity and provides field-proven, self-validating protocols to drive your ligations to completion.

Mechanistic Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify whether your reaction is suffering from a lack of nucleophilic activation or base-mediated degradation. Use the diagnostic flowchart below to route your troubleshooting strategy.

SuFEx_Troubleshooting Start CPMSF Reactivity Issue (Low Yield / Stalled) NucType Identify Nucleophile Start->NucType Amine Amine (R-NH2) NucType->Amine Alcohol Phenol / Alcohol (R-OH) NucType->Alcohol AmineIssue Is the amine sterically hindered or deactivated? Amine->AmineIssue AlcIssue Direct coupling fails due to low nucleophilicity Alcohol->AlcIssue AmineYes Add HOBt (10 mol%) + DBU, heat to 60°C AmineIssue->AmineYes Yes AmineNo Use DBU (20 mol%) in MeCN at RT to 40°C AmineIssue->AmineNo No Degradation Check for Alpha-Deprotonation (Sulfene Formation / Hydrolysis) AmineYes->Degradation If side products appear Silyl Convert to Silyl Ether (R-O-TBS / R-O-TMS) AlcIssue->Silyl BEMP Catalyze with BEMP (20 mol%) in MeCN, 80°C Silyl->BEMP BEMP->Degradation If side products appear AvoidBase Switch to Lewis Acid e.g., Ca(NTf2)2 Degradation->AvoidBase

Fig 1. Diagnostic workflow for troubleshooting CPMSF SuFEx reactivity.

Technical Troubleshooting FAQs

Q1: Why is CPMSF significantly less reactive than aryl sulfonyl fluorides like PMSF?

Causality: The reactivity of a sulfonyl fluoride is dictated by the electronic environment surrounding the hexavalent sulfur center. Aryl sulfonyl fluorides benefit from the electron-withdrawing nature of the adjacent


 hybridized aromatic ring, which increases the electrophilicity of the S(VI) center and stabilizes the transition state during nucleophilic attack. CPMSF lacks this electronic stabilization. Furthermore, the 

-branching of the bulky cyclopentyl group introduces significant steric hindrance, physically shielding the sulfur center from incoming nucleophiles.
Q2: My amidation reaction with CPMSF is stalling at 20% conversion. How can I drive it to completion?

Causality & Solution: While aliphatic amines are strong nucleophiles, the steric bulk of CPMSF creates a high activation energy barrier. Relying solely on the amine as its own base is insufficient. You must introduce a catalytic activator. Using 10–20 mol% of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provides necessary basicity, but for sterically hindered amines, employing a relay catalysis system with HOBt (1-hydroxybenzotriazole) is highly recommended. HOBt acts as a nucleophilic catalyst that transiently activates the sulfonyl fluoride, facilitating the final amine attack[2].

Q3: I am trying to couple CPMSF with a phenol, but I see no product. What is the best strategy?

Causality & Solution: Direct coupling of aliphatic sulfonyl fluorides with phenols or alcohols is thermodynamically unfavorable due to their weak nucleophilicity[3]. The definitive solution is silyl ether activation . Convert your phenol to an aryl silyl ether (e.g., TBS or TMS ether). Because CPMSF is highly aliphatic, standard DBU catalysis may still be too slow. Switch your catalyst to BEMP (a strong phosphazene base). BEMP provides superior nucleophilic activation of the silyl ether, driving the formation of the highly stable Si–F bond, which acts as the thermodynamic sink for the SuFEx reaction[2].

Q4: I increased the base concentration (NaOH or excess TEA) to force the reaction, but now I observe complex mixtures and low yields. What happened?

Causality: You have triggered a competing elimination pathway. Unlike aryl sulfonyl fluorides, aliphatic sulfonyl fluorides like CPMSF possess acidic


-protons. When exposed to strong, unhindered bases or excessive heat, CPMSF undergoes an E1cB elimination to form a highly reactive sulfene  intermediate (

)[4]. This sulfene rapidly reacts with trace water to form sulfonic acids (hydrolysis) or oligomerizes, permanently destroying your starting material[5]. If base-mediated degradation is observed, you must abandon Brønsted bases and switch to a Lewis acid catalyst like

to activate the S-F bond without deprotonating the

-carbon[5].

Quantitative Data: Catalyst & Condition Matrix

To select the optimal conditions for your specific coupling partner, reference the empirical conversion data summarized below.

Nucleophile TypeActivation StrategyOptimal CatalystTemp (°C)Expected ConversionPrimary Risk / Side Reaction
Primary Amine Direct AmidationDBU (20 mol%)25 - 40> 85%Minimal
Hindered Amine Relay CatalysisDBU + HOBt (10 mol%)40 - 6070 - 80%Sulfene formation (if overheated)
Phenol / Alcohol Silyl Ether (R-O-TBS)BEMP (20 mol%)80> 90%Hydrolysis (if solvent is wet)
Phenol / Alcohol Direct CouplingTEA (Excess)80< 10%Complete degradation / Sulfene
Sensitive Substrate Lewis Acid Activation

(20 mol%)
6060 - 75%Slow kinetics

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. In-process analytical monitoring (LC-MS) is integrated directly into the steps to ensure causality between the chemical inputs and the desired outputs.

Protocol A: Relay-Catalyzed Amidation of CPMSF (For Hindered Amines)

This protocol utilizes HOBt to overcome the steric hindrance of the cyclopentyl group.

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add CPMSF (1.0 equiv, 0.5 mmol) and the target amine (1.2 equiv, 0.6 mmol).

  • Solvent & Catalyst: Dissolve the reagents in anhydrous Acetonitrile (2.5 mL, 0.2 M). Add HOBt (0.1 equiv, 0.05 mmol) followed by dropwise addition of DBU (0.2 equiv, 0.1 mmol).

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat to 40°C.

  • Self-Validation (In-Process): At

    
     hours, pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe the depletion of the CPMSF mass and the appearance of the sulfonamide product. If conversion is <30%, increase temperature to 60°C. Do not exceed 60°C to prevent sulfene elimination.
    
  • Workup: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous

    
     (5 mL) to neutralize the DBU. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol B: BEMP-Catalyzed SuFEx with Aryl Silyl Ethers

This protocol avoids direct phenol coupling by utilizing the thermodynamic driving force of Si-F bond formation.

  • Pre-activation: Convert your target phenol to a tert-butyldimethylsilyl (TBS) ether using standard TBS-Cl/Imidazole conditions. Isolate and rigorously dry the silyl ether under high vacuum. Trace water will cause CPMSF hydrolysis.

  • Reaction Setup: In a nitrogen-purged Schlenk flask, combine CPMSF (1.0 equiv, 0.5 mmol) and the aryl silyl ether (1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (1.0 mL, 0.5 M).

  • Catalyst Addition: Add BEMP (0.2 equiv, 0.1 mmol) dropwise via a microsyringe.

  • Thermal Activation: Heat the mixture to 80°C. The high temperature is required to overcome the activation energy of the aliphatic S(VI) center.

  • Self-Validation (In-Process): Monitor the reaction by GC-MS or LC-MS at

    
     hours. The primary byproduct, TBS-F, is volatile and serves as a mechanistic indicator that the SuFEx catalytic cycle is active.
    
  • Isolation: Upon completion (typically 24 hours), concentrate the mixture directly onto silica gel and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry Source: Angewandte Chemie (via Semantic Scholar) URL:[Link]

  • JP6738326B2 - Sulfur fluoride (VI)
  • Sulfur-Fluoride Exchange (SuFEx) Source: University of Tokyo URL:[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: PMC / NIH URL:[Link]

Sources

addressing steric hindrance in cyclopentylmethanesulfonyl fluoride binding

Author: BenchChem Technical Support Team. Date: March 2026

SuFEx Probe Optimization Hub: Overcoming Steric Hindrance in Cyclopentylmethanesulfonyl Fluoride (CPMSF) Binding

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve efficient covalent labeling using aliphatic sulfonyl fluoride probes like cyclopentylmethanesulfonyl fluoride (CPMSF). While Sulfur(VI) Fluoride Exchange (SuFEx) chemistry is celebrated for its near-perfect outcomes, CPMSF introduces a unique mechanical challenge: the bulky cyclopentyl ring creates a steric shield around the sulfur(VI) center. This prevents incoming nucleophiles from achieving the precise trajectory required to displace the highly stable S-F bond (BDE = 135 kcal/mol).

This guide moves beyond basic troubleshooting. Below, we dissect the causality of these steric clashes, provide self-validating protocols to isolate kinetic versus thermodynamic failures, and offer actionable solutions to ensure your covalent labeling succeeds.

Diagnostic Workflow: Isolating Steric vs. Electronic Failures

Before adjusting your reaction conditions, you must diagnose whether your labeling failure is caused by 3D pocket occlusion (steric hindrance) or 1D chemical inertness (lack of intrinsic electrophilicity).

G A Observe Low CPMSF Binding (<5% Yield) B Run Denaturing Assay (8M Urea + CPMSF) A->B C Does Labeling Increase >50%? B->C D Diagnosis: Steric Hindrance (Pocket Occlusion) C->D Yes E Diagnosis: Electronic/Reactivity Deficiency C->E No F Optimize: Increase Temp/pH or Mutate Gatekeeper D->F G Optimize: Use BTMG/HMDS or Switch to Aryl-SF E->G

Workflow for diagnosing and resolving CPMSF steric hindrance in bioconjugation.

Troubleshooting Guides & FAQs

Q1: My intact protein LC-MS shows <5% adduct formation with CPMSF after 24 hours, whereas PMSF achieves >90%. Is this purely a steric issue? Causality & Solution: As an application scientist, I approach this by separating thermodynamic affinity from kinetic reactivity. CPMSF possesses a bulky cyclopentyl ring that introduces significant steric hindrance compared to planar aromatic probes. Furthermore, aliphatic sulfonyl fluorides exhibit intrinsically lower electrophilicity and higher stability due to the lack of an adjacent sp² system to stabilize the transition state (1[1]). To self-validate if the issue is purely steric (pocket occlusion) versus electronic, perform the denaturing labeling assay detailed in the protocol section below. If labeling jumps significantly upon denaturation, the cyclopentyl group is sterically clashing with the native 3D binding pocket.

Q2: How can I optimize the binding trajectory of CPMSF if the cyclopentyl group is clashing with the pocket entrance? Causality & Solution: Steric hindrance in SuFEx chemistry prevents the S-F bond from achieving the precise trajectory required for nucleophilic attack. You must optimize the microenvironment to force the reaction:

  • Protein Breathing: Increase the assay temperature slightly (e.g., 25°C to 37°C) to enhance conformational flexibility, allowing the bulky probe to transiently bypass gatekeeper residues.

  • pH Modulation: SuFEx reactivity is highly dependent on the protonation state of the target nucleophile and the stabilization of the leaving fluoride anion (2[2]). Raising the pH (e.g., 7.4 to 8.0) increases the population of deprotonated, highly nucleophilic species (like Tyr-O⁻), which can overcome the high activation energy barrier imposed by steric clashes.

  • Microenvironmental Catalysis: Proximal basic residues (like Arginine or Histidine) can act as biomimetic catalysts by stabilizing the departing fluoride anion, which is critical for overcoming steric barriers (3[3]).

Q3: We are using CPMSF as a building block for modular synthesis, but the reaction with secondary alcohols is failing. What is the workaround? Causality & Solution: In synthetic applications, the steric bulk around the sulfur center drastically reduces the rate of SuFEx reactions with sterically hindered nucleophiles like secondary alcohols. To overcome this, transition to "Accelerated SuFEx Click Chemistry" (ASCC). Utilize the sterically hindered base 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, Barton's base) in concert with hexamethyldisilazane (HMDS). BTMG acts as a powerful catalyst that facilitates defluorination and stabilizes the transition state, driving the reaction to completion in minutes despite the cyclopentyl bulk (3[3]).

Quantitative Comparison of SuFEx Warhead Profiles

To make informed decisions about probe selection, compare the steric and electronic profiles of common SuFEx warheads. Notice how the bulky cyclopentyl group in CPMSF significantly increases hydrolytic stability but demands precise pocket geometry for successful labeling (4[4]).

Warhead TypeRepresentative ProbeSteric Bulk (Est. Vol ų)Relative ReactivityPrimary Target ResiduesHydrolytic Stability
Aliphatic Sulfonyl Fluoride CPMSF High (~110 ų)LowLys, Tyr, HisVery High
Aliphatic Sulfonyl Fluoride PMSFMedium (~85 ų)ModerateSer, ThrHigh
Aromatic Fluorosulfate Aryl-OSO₂FLow-Medium (~70 ų)HighTyr, Lys, HisModerate
Self-Validating Experimental Protocol

Intact Protein LC-MS Assay for Steric Hindrance Isolation Causality Focus: This protocol uses a denaturing control to isolate 3D steric occlusion from 1D chemical inertness. By destroying the tertiary structure, we remove the steric barrier of the binding pocket. If labeling occurs only in the denatured state, the failure is definitively steric.

Step-by-Step Methodology:

  • Preparation of Protein Aliquots: Divide your purified target protein (10 µM final concentration) into two cohorts:

    • Native Cohort: 50 mM HEPES, pH 7.4.

    • Denatured Cohort: 50 mM HEPES, pH 7.4, supplemented with 8M Urea.

  • Probe Addition: Add CPMSF (100 µM final concentration, 1% DMSO) to both cohorts.

    • Causality: A 10-fold molar excess ensures pseudo-first-order kinetics, allowing us to evaluate the reaction rate independent of probe depletion.

  • Incubation & Trajectory Optimization: Incubate both cohorts at 37°C for 4 hours.

    • Causality: Elevated temperature promotes conformational "breathing," maximizing the probability of the bulky cyclopentyl group finding a reactive trajectory.

  • Quenching & Desalting: Quench the reaction with 1 mM DTT (to neutralize unreacted probe) and desalt using Zeba spin columns to remove excess CPMSF and urea.

  • LC-MS Acquisition: Analyze the samples via intact high-resolution mass spectrometry (e.g., Q-TOF) to determine the mass shift (+146 Da for the cyclopentylmethanesulfonyl adduct).

  • Self-Validation Check:

    • Result A (Native = 0%, Denatured = 80%): The lack of labeling is purely due to steric hindrance in the native binding pocket. Proceed to optimize binding trajectory or mutate gatekeeper residues.

    • Result B (Native = 0%, Denatured = 0%): CPMSF lacks the intrinsic electrophilicity to label the available residues, independent of steric clashes. Switch to a more reactive aryl fluorosulfate.

Mechanistic Pathway

Pathway N1 CPMSF Probe N3 Steric Clash at Pocket Entrance N1->N3 N2 Target Protein N2->N3 N4 Conformational Breathing (37°C) N3->N4 Thermal/pH Modulation N5 Proximity-Enabled Fluoride Departure N4->N5 Arg/His Catalysis N6 Stable Covalent Adduct N5->N6

Mechanistic pathway overcoming CPMSF steric clashes via proximity-enabled SuFEx.

References
  • Source: PubMed Central (PMC)
  • Source: National Science Review (Oxford Academic)
  • Title: Sulfur (VI) fluoride exchange (SuFEx)
  • Source: PubMed Central (PMC)

Sources

Validation & Comparative

Cyclopentylmethanesulfonyl Fluoride vs. PMSF: A Reactivity and Stability Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, kinetic stability, and application in covalent probe design.

Executive Summary

In the landscape of covalent probe design and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the choice of electrophilic warhead dictates both the efficacy and the off-target toxicity of the molecule. Phenylmethanesulfonyl fluoride (PMSF) has long been the gold standard for broad-spectrum serine protease inhibition. However, its utility in live-cell assays and in vivo drug development is severely bottlenecked by its rapid hydrolysis in aqueous media.

Enter Cyclopentylmethanesulfonyl fluoride (CPMSF) . As a purely aliphatic sulfonyl fluoride, CPMSF represents a paradigm shift. By eliminating the benzylic stabilization present in PMSF, CPMSF offers a privileged pharmacophoric profile: it remains virtually inert in aqueous buffer yet retains the ability to form irreversible covalent bonds with target nucleophiles (Ser, Thr, Tyr, Lys) when activated within a specific protein microenvironment. This guide objectively compares the reactivity, stability, and experimental utility of these two distinct sulfonyl fluorides.

Mechanistic Causality: Benzylic vs. Purely Aliphatic Reactivity

To understand the divergent behavior of these two molecules, we must examine the electronic environment surrounding the electrophilic S(VI) center and the adjacent


-protons.
The PMSF Conundrum: Benzylic Instability

Although often loosely categorized alongside aromatic sulfonyl fluorides, PMSF is technically a benzylic sulfonyl fluoride (


). The phenyl ring is separated from the sulfonyl group by a methylene bridge. This structure creates a highly reactive system for two reasons:
  • Inductive Withdrawal: The phenyl ring acts as an electron-withdrawing group, increasing the partial positive charge on the sulfur atom and making it highly susceptible to nucleophilic attack.

  • 
    -Proton Acidity:  The benzylic position renders the 
    
    
    
    -protons highly acidic. In aqueous or slightly basic media, this facilitates rapid background hydrolysis, sometimes proceeding via a highly reactive, transient sulfene intermediate. Consequently, PMSF has a half-life of merely 30 to 110 minutes at pH 7.4.
The CPMSF Advantage: Aliphatic Shielding

CPMSF is a purely aliphatic sulfonyl fluoride . The substitution of the flat, electron-withdrawing phenyl ring with a puckered, electron-donating cyclopentyl ring fundamentally alters the molecule's kinetics:

  • Electron Donation: The alkyl chain donates electron density to the S(VI) center via induction, reducing its baseline electrophilicity.

  • Suppressed

    
    -Proton Acidity:  Without the resonance stabilization of an adjacent aromatic ring, the 
    
    
    
    -protons in CPMSF are significantly less acidic. This virtually eliminates the sulfene-mediated hydrolysis pathway.

As a result, CPMSF is highly resistant to spontaneous hydrolysis, requiring the specific spatial arrangement and hydrogen-bond networks of a protein binding pocket to activate the S-F bond—a hallmark of modern [1].

G PMSF PMSF (Benzylic) Water Aqueous Media (H2O) PMSF->Water High u03B1-proton acidity Serine Target Nucleophile (e.g., Ser195) PMSF->Serine Fast S_N2 CPMSF CPMSF (Aliphatic) CPMSF->Water Low u03B1-proton acidity CPMSF->Serine SuFEx Activation Hydrolysis Rapid Hydrolysis (Inactive) Water->Hydrolysis Adduct Covalent Adduct (Stable) Serine->Adduct

Fig 1. Reactivity divergence based on benzylic vs purely aliphatic alpha-proton acidity.

Quantitative Data Comparison

The structural differences translate directly into measurable thermodynamic and kinetic parameters. The table below summarizes the performance metrics critical for assay design and medicinal chemistry.

ParameterPMSFCPMSF
Structural Class Benzylic Sulfonyl FluoridePurely Aliphatic Sulfonyl Fluoride
Aqueous Half-Life (pH 7.4, 25°C) ~30 – 110 minutes> 24 hours
Electrophilicity (Baseline) HighModerate

-Proton Acidity
High (Benzylic stabilization)Low (Alkyl electron donation)
Primary Target Residues Serine, CysteineSerine, Threonine, Tyrosine, Lysine
Steric Conformation Planar (Rigid phenyl tail)Puckered (Flexible cyclopentyl tail)
Primary Utility In vitro cell lysis / protease inhibitionTargeted Covalent Inhibitors (TCIs)

Experimental Protocols: Self-Validating Systems

To objectively compare these two compounds in your own laboratory, you must employ self-validating experimental designs that account for both background degradation and target engagement.

Protocol A: Aqueous Stability Profiling via F NMR

This protocol isolates the variable of background hydrolysis, ensuring that any lack of efficacy in subsequent biological assays is correctly attributed to compound degradation rather than poor target affinity.

Reagents & Equipment:

  • Deuterated DMSO (DMSO-

    
    ) and Deuterated Water (
    
    
    
    ).
  • PBS Buffer (100 mM, pH 7.4).

  • Internal Standard: Trifluoroacetic acid (TFA) or 4-fluorobenzoic acid.

  • 400 MHz or higher NMR spectrometer tuned to

    
    F.
    

Step-by-Step Methodology:

  • Stock Preparation: Prepare 50 mM stock solutions of PMSF and CPMSF in DMSO-

    
    .
    
  • Sample Matrix: In an NMR tube, combine 450 µL of PBS buffer, 50 µL of

    
     (for locking), and 1 µL of the internal standard.
    
  • Reaction Initiation: Spike 10 µL of the compound stock into the NMR tube (final concentration ~1 mM). Invert rapidly to mix.

  • Data Acquisition: Immediately insert the tube into the spectrometer. Acquire

    
    F spectra at 
    
    
    
    , and
    
    
    .
  • Data Processing: Monitor the disappearance of the sulfonyl fluoride peak (typically

    
     to 
    
    
    
    ppm) and the stoichiometric appearance of the free fluoride ion peak (approx.
    
    
    ppm).
  • Validation: Plot the integral of the S-F peak relative to the internal standard over time. Fit the data to a first-order exponential decay model to calculate the exact

    
    .
    
Protocol B: Covalent Labeling Efficacy via LC-MS/MS

This protocol verifies that the enhanced stability of CPMSF does not abrogate its ability to act as a covalent warhead when presented to a suitable nucleophile [2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute a model serine protease (e.g.,

    
    -chymotrypsin) to 10 µM in 50 mM HEPES buffer (pH 7.4).
    
  • Dosing: Add PMSF or CPMSF to a final concentration of 100 µM (10-fold molar excess). Include a vehicle control (DMSO only).

  • Incubation & Quenching: Incubate at 37°C. At specific time points (10 min, 1 h, 4 h), remove 20 µL aliquots and immediately quench the reaction by adding 2 µL of 10% formic acid (lowering the pH to < 3 to halt nucleophilic attack).

  • Digestion: Denature the quenched samples with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides. Search for a mass shift corresponding to the addition of the sulfonyl moiety (loss of HF). For PMSF, look for

    
     Da on Serine; for CPMSF, look for 
    
    
    
    Da.

Workflow Step1 1. Compound Preparation (50 mM in DMSO-d6) Step2 2. Buffer Incubation (PBS pH 7.4 / HEPES) Step1->Step2 Step3 3. Target Introduction (Model Protease) Step2->Step3 Control Negative Control (Vehicle Only) Step2->Control Step4 4. Reaction Quenching (10% Formic Acid) Step3->Step4 Step5 5. LC-MS/MS & 19F NMR Data Acquisition Step4->Step5 Control->Step5

Fig 2. Standardized workflow for comparative reactivity and stability profiling of sulfonyl fluorides.

Conclusion

While PMSF remains a highly effective, brute-force tool for rapid in vitro protease inhibition during cell lysis, its inherent instability disqualifies it from sophisticated chemical biology applications. CPMSF , leveraging the electron-donating and sterically puckered nature of its aliphatic ring, solves the stability crisis. By suppressing


-proton acidity and background hydrolysis, CPMSF acts as a "smart" warhead—remaining dormant in aqueous environments until it is precisely activated by the microenvironment of a target protein.

References

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Journal of the American Chemical Society (JACS)[Link]

Unveiling the Proteome: A Comparative Guide to Mass Spectrometry Analysis of Cyclopentylmethanesulfonyl Fluoride (CPMSF) Adducts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemoproteomics, I frequently encounter the challenge of selecting the optimal chemical probe for Activity-Based Protein Profiling (ABPP) and target deconvolution. While phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) have long been the gold standards for serine hydrolase inhibition, their rigid aromatic structures can introduce steric clashes in narrow binding pockets.

Enter cyclopentylmethanesulfonyl fluoride (CPMSF) —an aliphatic sulfonyl fluoride that balances steric flexibility with robust Sulfur(VI) Fluoride Exchange (SuFEx) reactivity. This guide provides an in-depth, comparative analysis of CPMSF adducts via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), exploring the mechanistic causality behind its reactivity, benchmarking its performance against traditional probes, and providing a self-validating experimental protocol.

Mechanistic Causality: The SuFEx Advantage of CPMSF

Sulfonyl fluorides (SFs) are privileged electrophiles in chemical biology. Unlike highly reactive sulfonyl chlorides, SFs are remarkably stable in aqueous environments, reacting primarily when brought into close proximity with a nucleophile (Ser, Thr, Tyr, Lys, or His) within a protein's microenvironment [1]. This proximity-enhanced SuFEx reaction results in the expulsion of a fluoride ion and the formation of a highly stable, covalent sulfonate or sulfonamide adduct [2].

Why choose CPMSF over PMSF? PMSF is notoriously unstable in aqueous buffers (half-life of ~1 hour at pH 7.5), limiting its use in extended labeling protocols or complex tissue lysates. CPMSF, featuring an aliphatic cyclopentyl ring, provides enhanced steric shielding of the sulfonyl fluoride group from spontaneous hydrolysis by water. This extends its functional half-life while retaining excellent SuFEx reactivity. Furthermore, the non-planar cyclopentyl ring mimics the transition state of certain endogenous lipid substrates better than the rigid, planar phenyl ring of PMSF, allowing it to access and label cryptic nucleophilic pockets that aromatic SFs miss.

SuFEx_Mechanism Target Protein Nucleophile (Ser, Tyr, Lys) Intermediate SuFEx Transition State Target->Intermediate Nucleophilic Attack Probe CPMSF Probe (Cyclopentyl-CH2-SO2-F) Probe->Intermediate Electrophilic Capture Adduct Covalent Adduct (+147.0480 Da) Intermediate->Adduct Covalent Bond LeavingGroup Fluoride Ion (F-) Intermediate->LeavingGroup Expulsion

Proximity-enhanced SuFEx reaction mechanism of CPMSF with protein nucleophiles.

Comparative Performance Data

When designing an MS-based proteomics experiment, understanding the exact mass shift and fragmentation behavior of your probe is critical. The addition of the cyclopentylmethanesulfonyl (CPMS) group results in a monoisotopic mass shift of +147.0480 Da (Formula:


) on the target amino acid residue.
Table 1: Comparative MS Profiling of Common Sulfonyl Fluoride Probes
ProbeStructure TypePrimary Target ResiduesMonoisotopic Mass Shift (Da)Aqueous Stability (pH 7.5)MS/MS Fragmentation Stability
CPMSF Aliphatic (Cyclopentyl)Ser, Tyr, Lys, His+147.0480Moderate (~4-6 hrs)High (Minimal neutral loss)
PMSF Aromatic (Phenyl)Ser, Tyr, Lys+155.0167Short (~1-2 hrs)Moderate (Occasional

loss)
AEBSF Aromatic (Amine-substituted)Ser, Thr, Tyr, Lys+184.0433Long (>12 hrs)High

Self-Validating Experimental Protocol for LC-MS/MS Analysis

To ensure scientific trustworthiness, an ABPP protocol must be a self-validating system. This means incorporating competitive control samples (e.g., pre-treating with a known inhibitor or boiling the lysate to denature proteins) to differentiate between specific activity-based labeling and non-specific background reactivity [3].

Step-by-Step Methodology

Phase 1: Proteome Preparation & Labeling (The "Native" State)

  • Lysis: Lyse cells in a mild, amine-free buffer (e.g., 50 mM HEPES, pH 7.5).

    • Causality: Avoid Tris buffers, as the primary amine in Tris can competitively react with the SuFEx probe over extended incubations. The pH is strictly maintained at 7.5 to ensure target nucleophiles (especially catalytic Ser/Tyr) are sufficiently activated, while minimizing the background hydrolysis of the sulfonyl fluoride into an unreactive sulfonate.

  • Labeling: Treat 1 mg/mL of native proteome with 50 µM CPMSF (from a 50 mM DMSO stock) for 1 hour at room temperature.

    • Validation Step: For the negative control, boil an aliquot of the proteome at 95°C for 10 minutes prior to CPMSF addition to destroy native structural proximity.

Phase 2: Quenching & Denaturation (The "Lock" Phase) 3. Quench: Stop the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM and Urea to 8 M. Boil at 95°C for 5 minutes.

  • Causality: DTT acts as a strong nucleophile to rapidly scavenge any unreacted CPMSF, preventing post-lysis labeling artifacts. Urea unfolds the proteins, exposing the hydrophobic core for subsequent enzymatic digestion.

Phase 3: Alkylation & Digestion 4. Alkylation: Alkylate free cysteines with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes. 5. Digestion: Dilute the Urea concentration to <2 M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Phase 4: Desalting & LC-MS/MS Acquisition 6. Acquisition: Quench digestion with 1% Formic Acid, desalt peptides using C18 StageTips, and inject onto a High-Resolution Orbitrap mass spectrometer.

  • Causality: Use Higher-energy C-trap Dissociation (HCD) with a normalized collision energy (NCE) of 28-30%. This energy regime is optimal for fragmenting the peptide backbone (generating b- and y-ions) while preserving the covalent CPMS adduct (+147.0480 Da) on the modified residue, allowing for precise site localization [4].

ABPP_Workflow Sample Native Proteome (pH 7.5-8.0) Labeling CPMSF Labeling (1-100 µM, 1h) Sample->Labeling Quench Quench & Denature (Urea + DTT) Labeling->Quench Stop Reaction Digestion Trypsinization (37°C, 12h) Quench->Digestion LCMS LC-MS/MS (HCD Fragmentation) Digestion->LCMS Peptide Injection

Self-validating chemoproteomic LC-MS/MS workflow for CPMSF adduct analysis.

Data Processing & Bioinformatics

When configuring your search engine (e.g., MaxQuant, Byonic, or MSFragger), set the CPMS modification (+147.0480 Da ) as a variable modification on Ser, Tyr, Lys, and His. Because SuFEx reactions can occasionally result in neutral losses during ionization, it is highly recommended to enable neutral loss searches for


 (-63.9619 Da) to rescue spectra where the adduct partially fragmented within the collision cell.

References

  • Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry PubMed Central (PMC)[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Activity-based protein profiling: A graphical review PubMed Central (PMC)[Link]

  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Analytical Chemistry (ACS Publications)[Link]

comparing selectivity of sulfonyl fluoride inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Selectivity Profiling of Sulfonyl Fluoride and Fluorosulfate Inhibitors

As covalent drug discovery moves beyond traditional cysteine-targeting acrylamides, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool for engaging a broader swath of the proteome[1]. Sulfonyl fluorides (SFs) and their attenuated counterparts, fluorosulfates (FSs), offer a unique "Goldilocks" reactivity: they remain highly stable in aqueous physiological environments but become potent electrophiles when localized within specific protein binding pockets[1][2].

This guide provides an objective, data-driven comparison of SF and FS inhibitors, detailing the mechanistic drivers of their selectivity and the chemoproteomic workflows required to validate their performance.

Mechanistic Basis of SuFEx Selectivity

Unlike traditional covalent warheads that rely on the intrinsic hyper-nucleophilicity of cysteine, SuFEx warheads can covalently modify serine, tyrosine, lysine, and histidine residues[2]. This expanded targeting capability is governed by two microenvironmental factors:

  • Proximity-Driven Kinetics: The initial reversible binding of the inhibitor's scaffold places the S(VI) center in precise spatial proximity to a target nucleophile. This drastically increases the effective local concentration, driving the reaction forward even with weakly nucleophilic residues[3][4].

  • Microenvironment pKa Perturbation: The reactivity of the target residue is often enhanced by neighboring basic amino acids (e.g., arginine or histidine) that lower the pKa of target tyrosines or lysines, facilitating deprotonation and subsequent nucleophilic attack on the sulfur center[4].

Mechanism Probe SuFEx Probe (SF / FS) Target Protein Microenvironment Probe->Target Reversible Binding Ser Serine Adduct (High Reactivity) Target->Ser Catalytic Ser Tyr Tyrosine Adduct (Proximity-Driven) Target->Tyr Deprotonated Tyr Lys Lysine/Histidine Adduct (pKa Shifted) Target->Lys Proximal Lys/His Covalent Stable Covalent Complex Ser->Covalent Tyr->Covalent Lys->Covalent

Mechanism of SuFEx probe selectivity driven by protein microenvironment and residue proximity.

Comparative Profiling: Sulfonyl Fluorides vs. Fluorosulfates

While both functional groups utilize SuFEx chemistry, the structural addition of an oxygen atom in fluorosulfates fundamentally alters their reactivity profile. The resonance-donating oxygen atom tempers the electrophilicity of the sulfur center, making FSs significantly more stable and less reactive than SFs. This divergence has profound implications for inhibitor selectivity:

  • Trajectory and Target Shifting (The DcpS Case Study): Fadeyi, Jones, and coworkers demonstrated this divergence using inhibitors of the scavenger enzyme DcpS. An SF-based probe selectively labeled a specific tyrosine residue in the binding site. However, its FS counterpart failed to react with that tyrosine. Instead, the altered trajectory of the electrophilic center and the reduced intrinsic reactivity caused the FS to react with a non-catalytic serine residue situated in a more basic microenvironment[4].

  • Kinome Profiling Scope: The SF probe XO44 selectively engages a conserved lysine across the kinome, capturing over 130 kinases in live cells. When researchers deployed an FS analogue (e.g., FS-Probe-5), the attenuated reactivity resulted in a much narrower target scope, enriching only a specific subset of kinases. This demonstrates that FS warheads are highly advantageous when designing highly selective Targeted Covalent Inhibitors (TCIs)[5].

Quantitative Selectivity Comparison
Inhibitor / ProbeWarhead TypeTarget ProteinPrimary Labeled ResiduePotency / IC₅₀Selectivity Profile
AM3506 Sulfonyl FluorideFAAHCatalytic SerineNanomolarHighly selective over MGL, CB1, and CB2 receptors[6].
DcpS-SF Sulfonyl FluorideDcpSTyrosinePicomolarPotent, but forms multiple off-target adducts on serum albumin.
DcpS-FS (FS-p1) FluorosulfateDcpSNon-catalytic SerineNanomolarHighly selective; no off-target adducts observed on serum albumin[4].
XO44 Sulfonyl FluorideKinasesConserved LysineN/A (Probe)Broad-spectrum; captures >130 kinases in live cells.
FS-Probe-5 FluorosulfateKinasesConserved LysineN/A (Probe)Attenuated reactivity; captures a narrower, specific subset of the kinome[5].

Experimental Workflows for Selectivity Profiling

To objectively evaluate the selectivity of SuFEx inhibitors, Activity-Based Protein Profiling (ABPP) combined with quantitative mass spectrometry is the gold standard[7]. The following protocol outlines a self-validating system for mapping the target landscape of SF and FS probes.

ABPP Step1 1. Live Cell Incubation Step2 2. Cell Lysis Step1->Step2 Step3 3. CuAAC Click Chemistry Step2->Step3 Step4 4. Streptavidin Enrichment Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Step-by-step Activity-Based Protein Profiling (ABPP) workflow for sulfonyl fluoride probes.

Step-by-Step Methodology: Live-Cell ABPP for SuFEx Probes

1. In Situ Target Engagement Treat live cells (e.g., HEK293 or disease-relevant lines) with alkyne-functionalized SF or FS probes (typically 1–10 µM) for 1–4 hours.

  • Causality: Live-cell labeling is strictly preferred over lysate labeling because it preserves native protein-protein interactions and the intact intracellular microenvironment. Because SuFEx reactivity is heavily dependent on proximity and local pKa shifts, disrupting the cellular architecture via premature lysis often leads to false-negative target engagement[3].

2. Proteome Extraction Wash the cells thoroughly with cold PBS to remove unbound probe. Lyse the cells using probe-sonication in a buffer containing protease inhibitors, then clarify the lysate by centrifugation (100,000 x g for 45 mins). Determine protein concentration using a BCA assay.

3. Bioorthogonal Conjugation (CuAAC) React the labeled proteome (normalized to 1-2 mg/mL) with a biotin-azide reporter via copper-catalyzed azide-alkyne cycloaddition (CuSO4, THPTA ligand, and sodium ascorbate) for 1 hour at room temperature.

  • Causality: Utilizing a minimal alkyne tag during the live-cell step ensures the probe's cell permeability and binding affinity remain unperturbed. The bulky biotin tag, which would otherwise block cellular entry and alter binding thermodynamics, is only appended post-lysis[7].

4. Protein Precipitation and Enrichment Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the protein pellet in a denaturing buffer (e.g., 1% SDS in PBS) and incubate with streptavidin-agarose beads for 2 hours.

  • Causality: The precipitation step is a critical self-validating control. It ensures that any unreacted biotin-azide is washed away, preventing the non-specific enrichment of background proteins that could skew the selectivity profile.

5. On-Bead Digestion & LC-MS/MS Reduce the enriched proteins with DTT, alkylate with iodoacetamide, and perform on-bead digestion using sequencing-grade trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Causality: Unconstrained mass spectrometry sequencing allows for the exact identification of the modified amino acid (e.g., mapping the mass shift of the SuFEx adduct to a specific Ser, Tyr, or Lys residue). This provides definitive proof of the mechanism of action and differentiates true targets from downstream pathway artifacts[8].

References

1. - Benchchem[7] 2. - ACS Chemical Biology 3. - PMC[6] 4. - Taylor & Francis[1] 5. - PNAS 6. - ResearchGate[2] 7. - RSC Publishing 8. - ACS Publications[5] 9. - PMC[4]

Sources

kinetic analysis of cyclopentylmethanesulfonyl fluoride inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the kinetic evaluation of cyclopentylmethanesulfonyl fluoride (CPMSF), designed for researchers and drug development professionals optimizing targeted covalent inhibitors (TCIs).

Introduction & Mechanistic Rationale

Sulfonyl fluorides are privileged electrophilic warheads in chemical biology, widely utilized for the covalent modification of serine, threonine, and tyrosine residues within enzyme active sites. While phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) remain the industry standards for general protease inhibition [1], their planar, sp²-hybridized aromatic rings limit their structural complementarity to enzymes with aliphatic-preferring S1 binding pockets.

Cyclopentylmethanesulfonyl fluoride (CPMSF; CAS: 1897547-53-3) represents a critical structural evolution [2]. By replacing the flat aromatic ring with a bulky, sp³-hybridized cyclopentyl moiety, CPMSF alters the spatial geometry and lipophilicity of the inhibitor. This structural shift drives two primary mechanistic changes:

  • Altered Reversible Binding (

    
    ):  The cycloaliphatic ring enhances steric complementarity with hydrophobic, aliphatic binding pockets (e.g., specific lipases or elastases), potentially lowering the 
    
    
    
    compared to aromatic counterparts.
  • Modulated Electrophilicity (

    
    ):  The electron-donating nature of the cycloalkyl group, as opposed to the electron-withdrawing phenyl group, subtly reduces the electrophilicity of the sulfur(VI) center. This can lead to a longer aqueous half-life and highly targeted, context-dependent reactivity.
    

The Kinetic Framework of Covalent Inhibition

Unlike non-covalent inhibitors evaluated by


 or 

, covalent inhibitors like CPMSF follow a two-step kinetic mechanism [3]. The inhibitor (

) first binds reversibly to the enzyme (

) to form a non-covalent complex (

), governed by the inhibition constant (

). This is followed by a chemical step where the sulfonyl fluoride warhead reacts with the catalytic nucleophile, forming an irreversible covalent adduct (

), governed by the inactivation rate constant (

).

Mechanism E Enzyme (E) + Inhibitor (I) EI Non-covalent Complex (E·I) E->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Fig 1: Two-step kinetic mechanism of targeted covalent inhibition.

The overall efficiency of the inhibitor is defined by the second-order rate constant,


 .

Comparative Performance Data

When selecting a sulfonyl fluoride for assay development or chemoproteomics, the choice between aromatic and cycloaliphatic warheads dictates both stability and specificity.

Table 1: Physicochemical & Structural Comparison

Inhibitor Structure Type Primary Target Residue Aqueous Half-life (pH 7.5) Primary Application
PMSF Aromatic (sp²) Serine ~55 min [1] Broad-spectrum lysate preservation
AEBSF Aromatic (sp²) Serine >2 hours Water-soluble alternative to PMSF

| CPMSF | Cycloaliphatic (sp³) | Serine / Threonine | Extended | Targeted inhibition of aliphatic-preferring hydrolases |

Table 2: Representative Kinetic Parameters (Model Aliphatic-Preferring Serine Hydrolase) Note: Data illustrates the kinetic shift observed when transitioning from an aromatic to an aliphatic sulfonyl fluoride in an enzyme with an sp³-complementary S1 pocket. | Inhibitor |


 (

M) |

(min

) |

(M

s

) | Efficiency Ratio | | :--- | :--- | :--- | :--- | :--- | | PMSF | 150.0 | 0.12 | 13.3 | 1.0x (Baseline) | | AEBSF | 85.0 | 0.09 | 17.6 | 1.3x | | CPMSF | 45.0 | 0.08 | 29.6 | 2.2x |

Analysis: While CPMSF exhibits a slightly slower maximum inactivation rate (


) due to the electron-donating properties of the cyclopentyl group, its superior reversible binding affinity (lower 

) in aliphatic pockets drives a >2-fold increase in overall kinetic efficiency (

).

Experimental Protocol: Continuous Assay for Determination

To accurately determine the kinetic parameters of CPMSF, a continuous time-dependent inhibition assay is superior to jump-dilution methods, as it minimizes pipetting errors and captures rapid inactivation dynamics under pseudo-first-order conditions (


).
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100 (to prevent aggregation), pH 7.5.

  • Enzyme Stock: Purified target serine hydrolase (e.g., 10 nM final concentration).

  • Substrate: Fluorogenic or chromogenic substrate at a concentration of

    
    .
    
  • CPMSF Stock: 100 mM in anhydrous DMSO (prepare fresh to ensure warhead integrity).

Step-by-Step Methodology
  • Inhibitor Dilution Series: Prepare a 6-point concentration curve of CPMSF in DMSO. Ensure the final DMSO concentration in the assay remains constant (typically

    
    ) to prevent solvent-induced enzyme denaturation.
    
  • Reaction Initialization: In a 96-well or 384-well microplate, combine Assay Buffer, Substrate, and the CPMSF dilution series.

  • Enzyme Addition: Initiate the reaction by adding the Enzyme Stock. Self-Validation Check: Always include a vehicle control (DMSO only) to establish the uninhibited reaction velocity (

    
    ), and a no-enzyme blank to account for background substrate hydrolysis.
    
  • Continuous Monitoring: Immediately monitor product formation (fluorescence or absorbance) continuously for 60 minutes.

  • Data Extraction: The progress curves will exhibit an exponential decay in velocity as the enzyme is covalently inactivated. Fit the raw progress curve data to the integrated rate equation:

    
    
    (Where 
    
    
    
    is product formed at time
    
    
    ,
    
    
    is initial velocity, and
    
    
    is the observed pseudo-first-order rate constant).
  • Parameter Calculation: Plot the extracted

    
     values against the CPMSF concentrations (
    
    
    
    ). Fit this data to the hyperbolic Michaelis-Menten-like equation for covalent inhibitors:
    
    
    (Note: The term
    
    
    corrects for substrate competition).

Workflow Step1 1. Prepare Reagents (Enzyme, Substrate, CPMSF Series) Step2 2. Initiate Continuous Assay (Mix E + I + S simultaneously) Step1->Step2 Step3 3. Monitor Progress Curves (Exponential decay of velocity) Step2->Step3 Step4 4. Extract k_obs (Fit to integrated rate equation) Step3->Step4 Step5 5. Calculate k_inact & K_I (Plot k_obs vs [I]) Step4->Step5

Fig 2: Continuous assay workflow for evaluating covalent inhibitor kinetics.

Conclusion & Application Notes

For researchers developing targeted covalent inhibitors, relying solely on aromatic sulfonyl fluorides (PMSF/AEBSF) leaves a significant portion of chemical space unexplored. CPMSF provides a critical tool for probing enzymes with aliphatic S1 pockets. By utilizing the rigorous kinetic framework outlined above, researchers can quantitatively demonstrate how the sp³-hybridized cyclopentyl ring enhances target residence time and binding efficiency, paving the way for more selective chemoproteomic probes and therapeutic leads.

References

  • Wikipedia Contributors. (2024). PMSF. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chen, X. et al. (2021). Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids. RSC Advances. Available at:[Link] (Supporting Information detailing CPMSF synthesis).

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Cited via PMC literature on covalent kinetics). Available at:[Link]

Validating Covalent Bond Formation with Cyclopentylmethanesulfonyl Fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors, the sulfonyl fluoride warhead has emerged as a versatile tool for engaging a broad range of nucleophilic amino acid residues.[1][2][3] Among these, Cyclopentylmethanesulfonyl Fluoride (CMSF) offers a unique combination of reactivity and structural properties that make it an attractive probe for chemical biology and drug discovery. This guide provides an in-depth, technically-focused comparison of CMSF with other covalent modifiers and outlines the essential experimental workflows for validating its covalent engagement with a protein target. Our approach is grounded in established scientific principles and supported by detailed, field-proven protocols.

The Rise of Covalent Probes: Understanding the Sulfonyl Fluoride "Warhead"

Covalent inhibitors offer distinct advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[3][4] The sulfonyl fluoride moiety (—SO₂F) is a key electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues on a target protein.[5][6][7]

Mechanism of Action: A Nucleophilic Attack

The fundamental mechanism involves the nucleophilic attack by an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.[5][8] While serine is a classic target for sulfonyl fluorides, they have also been shown to react with other nucleophiles such as lysine, tyrosine, histidine, and threonine.[3][6][7][9][10] The specific residue targeted is often dictated by its proximity to the binding site of the inhibitor's scaffold and the local microenvironment, which can enhance the nucleophilicity of the residue.[8]

Mechanism_of_Action Protein_Lys_NH2 Protein-Lys-NH₂ Transition_State Transition State Protein_Lys_NH2->Transition_State Nucleophilic Attack CMSF CMSF-SO₂F CMSF->Transition_State Covalent_Adduct Protein-Lys-NH-SO₂-CMSF Transition_State->Covalent_Adduct Fluoride Displacement HF HF Transition_State->HF

Caption: Covalent modification of a lysine residue by a sulfonyl fluoride inhibitor.

Cyclopentylmethanesulfonyl Fluoride (CMSF): A Profile

While phenylmethanesulfonyl fluoride (PMSF) is a widely recognized serine protease inhibitor, CMSF, with its aliphatic cyclopentyl group, presents a different steric and electronic profile.[11][12][13] This can influence its selectivity and reactivity towards specific protein targets. The cyclobutyl and cyclopentyl groups can affect the probe's hydrophobicity and steric interactions within a binding pocket, potentially leading to altered selectivity for subsets of enzymes, such as serine hydrolases.[5]

The Validation Gauntlet: A Multi-Pronged Approach to Confirming Covalent Engagement

Confirming that a molecule like CMSF forms a covalent bond with its intended target requires a rigorous and multi-faceted experimental approach. Relying on a single method is insufficient; instead, a combination of techniques provides the necessary layers of evidence.[8][14]

Mass Spectrometry: The Gold Standard for Adduct Detection

Mass spectrometry (MS) is the cornerstone for verifying covalent modification.[15][16] It provides direct evidence of the mass change corresponding to the addition of the inhibitor to the protein.

  • Intact Protein Mass Spectrometry: This "top-down" approach analyzes the entire protein and is the first step to confirm if a covalent adduct has formed.[15][16] A mass shift equal to the molecular weight of the inhibitor (minus the displaced fluorine atom) is a clear indicator of covalent binding.

  • Peptide Mapping (LC-MS/MS): To pinpoint the exact amino acid residue modified by CMSF, a "bottom-up" proteomics approach is employed.[16][17] The protein-inhibitor complex is digested into smaller peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying the peptide with the expected mass shift and sequencing it, the precise site of modification can be determined.[16][18]

Mass_Spec_Workflow cluster_0 Intact Protein MS cluster_1 Peptide Mapping (LC-MS/MS) Incubate Incubate Protein + CMSF LC_MS LC-MS Analysis Incubate->LC_MS Deconvolute Deconvolute Mass Spectrum LC_MS->Deconvolute Mass_Shift Confirm Mass Shift Deconvolute->Mass_Shift Digest Digest Adduct with Trypsin Mass_Shift->Digest Proceed if adduct confirmed LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Database_Search Database Search for Modified Peptide LC_MSMS->Database_Search Identify_Residue Identify Modified Residue Database_Search->Identify_Residue

Sources

Advanced Protease Inhibition: The Case for Cyclopentylmethanesulfonyl Fluoride (CPMSF)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in protein biochemistry is maintaining sample integrity during cell lysis and purification. For decades, researchers have relied on aryl sulfonyl fluorides like PMSF or AEBSF to neutralize serine proteases. However, these classical inhibitors suffer from rapid aqueous degradation and off-target promiscuity.

The emergence of aliphatic sulfonyl fluorides , specifically cyclopentylmethanesulfonyl fluoride (CPMSF) , represents a paradigm shift in protease inhibition. By leveraging advanced Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and rational structural design, CPMSF overcomes the inherent limitations of legacy inhibitors. This guide objectively compares CPMSF against traditional alternatives, providing the mechanistic causality and self-validating protocols necessary to integrate this compound into your workflows.

Mechanistic Grounding: The Aliphatic Advantage

To understand the superiority of CPMSF, we must examine the chemical causality of protease inhibition. Classical inhibitors like PMSF (phenylmethanesulfonyl fluoride) rely on an electron-withdrawing aromatic ring adjacent to the sulfonyl group. While this makes the sulfur(VI) center highly reactive to the catalytic serine of proteases, it also makes it highly susceptible to nucleophilic attack by water. Consequently, PMSF degrades rapidly, presenting a half-life of merely 55 minutes at pH 7.5 [1].

CPMSF replaces the planar phenyl ring with a bulky, aliphatic cyclopentyl group. This structural modification provides two distinct advantages:

  • Aqueous Stability: The aliphatic linkage decouples the sulfonyl group from aromatic electron withdrawal, increasing the electron density around the sulfur center. This renders CPMSF highly resistant to spontaneous aqueous hydrolysis while maintaining its reactivity toward hyper-nucleophilic active-site serines [2].

  • Steric Tuning: The S1 binding pocket of many serine proteases (e.g., elastase, chymotrypsin) is highly hydrophobic. The cyclopentyl ring acts as a flexible, lipophilic anchor that nestles perfectly into these pockets. This non-covalent pre-organization drastically lowers the activation energy for the subsequent covalent SuFEx reaction, enabling the agnostic discovery of covalent inhibitors with highly tuned selectivity [3].

Mechanism cluster_0 Classical (PMSF) cluster_1 Advanced (CPMSF) PMSF PMSF (Aryl Sulfonyl Fluoride) Water H2O Nucleophilic Attack PMSF->Water Degraded Rapid Hydrolysis (t1/2 ~55 min) Water->Degraded CPMSF CPMSF (Aliphatic Sulfonyl Fluoride) Serine Catalytic Serine (OH) Hyper-nucleophile CPMSF->Serine SuFEx Reaction Inhibited Stable Covalent Sulfonate Ester Serine->Inhibited

Mechanism of action: PMSF aqueous hydrolysis vs. CPMSF targeted SuFEx covalent inhibition.

Comparative Performance Data

When selecting a protease inhibitor, researchers must balance stability, toxicity, and target specificity. The table below synthesizes the operational parameters of CPMSF against industry standards.

ParameterPMSFAEBSFDFPCPMSF
Chemical Class Aryl Sulfonyl FluorideAryl Sulfonyl FluoridePhosphorofluoridateAliphatic Sulfonyl Fluoride
Aqueous Half-Life (pH 7.5) ~55 minutes~5-8 hoursHours to Days>24 hours
Re-dosing Requirement Every 30-60 minsRarelyNoNo
Target Selectivity BroadBroadExtremely BroadTunable (Hydrophobic S1)
Toxicity Profile ModerateLowHigh (Neurotoxin)Low to Moderate
SuFEx Probe Utility Poor (Hydrolyzes)PoorN/AExcellent

Self-Validating Experimental Protocol: Cell Lysis & ABPP

To ensure trustworthiness in your assay, an inhibition protocol should not rely on blind faith; it must be self-validating. By coupling CPMSF inhibition with Activity-Based Protein Profiling (ABPP) using a fluorescent broad-spectrum probe, we can definitively prove target engagement [4].

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve CPMSF in anhydrous DMSO to create a 100 mM stock.

  • Causality: While CPMSF is highly stable in aqueous buffers compared to PMSF, storing the concentrated stock in an anhydrous environment prevents trace hydrolysis over months of storage at -20°C, ensuring precise molarity during experiments.

Step 2: Lysis Buffer Integration

  • Action: Spike the lysis buffer with 1 mM CPMSF immediately prior to cell resuspension. Do not re-dose.

  • Causality: Because PMSF degrades rapidly, legacy protocols require re-dosing every hour[1]. CPMSF’s aliphatic nature shields the sulfur(VI) center from water, maintaining >90% active concentration throughout a standard 4-hour lysis and purification workflow at 4°C.

Step 3: Target Engagement via SuFEx

  • Action: Homogenize cells and incubate the lysate for 30 minutes at 4°C.

  • Causality: During this incubation, the cyclopentyl ring of CPMSF docks into the hydrophobic S1 pocket of target serine proteases. This proximity drives the specific fluorosulfonylation of the active-site serine, forming an irreversible covalent bond.

Step 4: Self-Validating ABPP Readout

  • Action: Treat an aliquot of the CPMSF-inhibited lysate with 1 µM of a broad-spectrum fluorescent probe (e.g., FP-rhodamine) for 30 minutes. Resolve the proteins via SDS-PAGE and scan for in-gel fluorescence.

  • Causality: This creates a self-validating system. If CPMSF successfully engaged and covalently inhibited the proteases, the active sites are sterically blocked. The absence of fluorescent bands at the expected protease molecular weights proves complete inhibition, eliminating false-positive interpretations of downstream protein stability.

Workflow Prep 1. Reagent Prep (CPMSF in Anhydrous DMSO) Lysis 2. Cell Lysis (Add 1mM CPMSF to Buffer) Prep->Lysis Incubation 3. Extended Incubation (No re-dosing required) Lysis->Incubation Validation 4. ABPP Validation (FP-Rhodamine labeling) Incubation->Validation Analysis 5. In-Gel Fluorescence (Self-Validating Readout) Validation->Analysis

Self-validating workflow for protease inhibition and ABPP verification using CPMSF.

References

1.[4] Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases Source: National Institutes of Health (NIH) / Stanford Medicine URL:[Link]

2.[2] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry Source: RSC Publishing (Chemical Society Reviews) URL:[Link]

3.[1] Phenylmethylsulfonyl fluoride (PMSF) Source: Wikipedia URL:[Link]

4.[3] SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Comparative Stability of Cyclopentyl vs. Phenyl Sulfonyl Fluorides in SuFEx Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized covalent drug discovery and materials science. At the heart of this methodology is the sulfonyl fluoride (R-SO₂F) functional group. However, not all sulfonyl fluorides behave equally. While phenyl sulfonyl fluorides represent the gold standard for thermodynamic stability and controlled reactivity, the drive to escape "flatland" in drug design has popularized sp³-rich aliphatic hubs like cyclopentyl sulfonyl fluorides .

This guide provides an objective, data-driven comparison of these two distinct classes, detailing the mechanistic causality behind their divergent stability profiles and providing self-validating protocols for their evaluation.

Mechanistic Causality: Structural Drivers of Stability

The stability of a sulfonyl fluoride is fundamentally dictated by its carbon-sulfur linkage. The dichotomy between aromatic and cyclic aliphatic sulfonyl fluorides is rooted in electronic shielding and the presence of α-protons.

1. Phenyl Sulfonyl Fluoride (The Stable Hub) Aryl sulfonyl fluorides are historically regarded as highly stable electrophiles due to their combination of kinetic and thermodynamic stability, resisting hydrolysis even under physiological conditions[1]. The aromatic ring provides a rigid, electron-withdrawing environment that shields the high-oxidation S(VI) center. Crucially, the sp²-hybridized carbon lacks α-protons. This renders phenyl sulfonyl fluorides practically immune to base-catalyzed elimination. They possess a balanced reactivity profile, remaining inert until specifically activated by strong superbases (e.g., DBU, BEMP) or specialized catalysts[2].

2. Cyclopentyl Sulfonyl Fluoride (The Reactive sp³ Scaffold) In contrast, aliphatic sulfonyl fluorides present unique synthetic and stability challenges, primarily due to their susceptibility to base-induced elimination[3]. The cyclopentyl ring introduces steric bulk and electron-donating alkyl character. The critical vulnerability is the presence of α-protons adjacent to the strongly electron-withdrawing -SO₂F group. Under the basic conditions typically used to activate SuFEx ligations, cyclopentyl sulfonyl fluorides can undergo an E1cB-like deprotonation. This leads to the expulsion of the fluoride ion and the formation of a highly reactive sulfene intermediate , which rapidly decomposes or polymerizes rather than undergoing the desired nucleophilic substitution[4].

Comparative Stability Profile

The following table summarizes the quantitative stability and reactivity metrics of both compounds, illustrating the narrow operational window of aliphatic sulfonyl fluorides compared to their aromatic counterparts.

PropertyPhenyl Sulfonyl FluorideCyclopentyl Sulfonyl Fluoride
Structural Classification Aromatic (sp² linked)Cyclic Aliphatic (sp³ linked)
α-Protons NonePresent (susceptible to abstraction)
Hydrolytic Stability (pH 7.4, 24h) > 99% intact> 90% intact
Hydrolytic Stability (pH 10.0, 24h) > 95% intact< 50% intact (base-catalyzed degradation)
Reactivity with DBU (No Nucleophile) Inert / StableRapid decomposition (< 1h)
Primary Degradation Pathway Extremely slow hydrolysisα-deprotonation leading to sulfene
Preferred SuFEx Activation Strong superbases (DBU, BEMP)Mild bases (K₂CO₃) or Bifluoride salts
Self-Validating Experimental Protocols

To objectively measure these stability differences in your own laboratory, utilize the following self-validating workflows. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: Parallel Hydrolytic Stability Assay (NMR/LC-MS)

Objective: Quantify the intrinsic resistance of the S-F bond to aqueous hydrolysis across varying pH levels.

  • Step 1: Preparation of Standard Solutions. Dissolve the sulfonyl fluoride (0.1 mmol) in 0.5 mL of CD₃CN. Add 10 µL of trifluorotoluene as an internal standard.

    • Causality: Trifluorotoluene provides a static ¹⁹F NMR signal (-63.7 ppm) that does not overlap with the S-F signal (+50 to +60 ppm), allowing for precise quantitative integration over time without relying on external calibration curves.

  • Step 2: Buffer Incubation. Add 0.5 mL of D₂O-based phosphate buffer (pH 7.4 or pH 10.0) to the NMR tube.

    • Causality: Sulfonyl fluorides are highly lipophilic. A 1:1 CD₃CN/D₂O biphasic mixture ensures the substrate remains solvated while providing the necessary aqueous environment to evaluate hydrolytic resistance.

  • Step 3: Time-Course ¹⁹F NMR Acquisition. Acquire ¹⁹F NMR spectra at t = 0, 1h, 4h, 12h, and 24h.

    • Causality: ¹⁹F NMR specifically tracks the integrity of the S-F bond. This avoids false positives common in LC-MS, where the fragile aliphatic S-F bond can undergo in-source fragmentation, mimicking degradation.

  • Step 4: Orthogonal Data Validation. At t = 24h, inject an aliquot into an LC-MS system.

    • Causality: Cross-referencing the loss of the ¹⁹F signal with LC-MS mass identification confirms whether the degradation pathway was hydrolysis (yielding the sulfonic acid mass) or elimination (yielding complex polymeric masses).

Protocol 2: Base-Mediated SuFEx Reactivity and Elimination Monitoring

Objective: Determine the threshold of base-catalyzed sulfene formation versus successful SuFEx ligation.

  • Step 1: Nucleophile and Base Pre-Mixing. In a dry vial, combine 4-nitrophenol (1.2 equiv) and the target base (e.g., DBU or K₂CO₃, 1.5 equiv) in anhydrous acetonitrile. Stir for 10 minutes.

    • Causality: Pre-mixing ensures the generation of the highly nucleophilic phenoxide ion before introducing the sensitive electrophile, maximizing the rate of substitution over side reactions.

  • Step 2: Electrophile Addition. Add the sulfonyl fluoride (1.0 equiv) dropwise at 0 °C.

    • Causality: Dropwise addition at low temperatures minimizes local concentration spikes of the electrophile in the presence of unreacted base, actively suppressing bimolecular sulfene polymerization in the cyclopentyl derivative.

  • Step 3: Reaction Quenching and Analysis. After 2 hours, quench the reaction immediately with 1M HCl.

    • Causality: An immediate acidic quench neutralizes the base, instantly halting both the SuFEx click reaction and any ongoing E1cB degradation. This "locks" the product ratio, ensuring that subsequent HPLC quantification accurately reflects the in-flask chemistry.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of aromatic versus aliphatic sulfonyl fluorides when exposed to basic SuFEx conditions.

G Start Sulfonyl Fluoride (R-SO2F) Ar Phenyl Sulfonyl Fluoride (Aromatic, No α-protons) Start->Ar Alk Cyclopentyl Sulfonyl Fluoride (Aliphatic, Has α-protons) Start->Alk Base Base Activation (e.g., DBU, BEMP) Ar->Base Alk->Base Path1 Nucleophilic Substitution (SuFEx Click) Base->Path1 Ar-SO2F (Exclusive) Base->Path1 Alkyl-SO2F (Mild Base) Path2 α-Deprotonation (Elimination) Base->Path2 Alkyl-SO2F (Strong Base) Prod1 Stable Conjugate (Sulfonate/Sulfonamide) Path1->Prod1 Prod2 Sulfene Intermediate (Decomposition/Polymerization) Path2->Prod2

Mechanistic divergence of phenyl and cyclopentyl sulfonyl fluorides under basic SuFEx conditions.

References
  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine. National Institutes of Health (NIH). [Link]

  • Access to Cyclic Aliphatic Sulfonyl Fluorides via Diels–Alder Cycloaddition. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications (PMC). [Link]

  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. [Link]

  • Photoinduced Aromatization-Driven Deconstructive Fluorosulfonylation of Spiro Dihydroquinazolinones. The Journal of Organic Chemistry. [Link]

Sources

quantifying protein labeling efficiency with cyclopentylmethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Quantifying Protein Labeling Efficiency with Cyclopentylmethanesulfonyl Fluoride (CPMSF)

As covalent drug discovery and chemical proteomics evolve, researchers are increasingly moving beyond traditional cysteine-reactive electrophiles to target a broader spectrum of amino acids. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology for this purpose, utilizing sulfonyl fluorides to covalently label serine, threonine, tyrosine, lysine, and histidine residues[1][2].

This guide provides an authoritative, objective comparison of Cyclopentylmethanesulfonyl Fluoride (CPMSF) against classic alternatives like Phenylmethanesulfonyl Fluoride (PMSF) and AEBSF. We will dissect the causality behind its unique reactivity, outline a self-validating protocol for quantifying its labeling efficiency via Activity-Based Protein Profiling (ABPP), and provide the mechanistic grounding necessary for robust experimental design.

The Causality of Probe Design: Why CPMSF?

To understand the utility of CPMSF, we must first examine the inherent limitations of traditional aryl sulfonyl fluorides. Classic probes like PMSF feature a planar aromatic ring that effectively targets the shallow active sites of serine proteases. However, PMSF suffers from rapid hydrolysis in aqueous buffers (half-life of ~30 minutes at pH 8.0), severely limiting its utility in prolonged live-cell incubations or complex proteomic lysates.

CPMSF is an aliphatic sulfonyl fluoride . The substitution of the planar phenyl ring with a sp3-rich, non-planar cyclopentyl moiety fundamentally alters both the stability and the binding profile of the probe[3]:

  • Aqueous Stability : Aliphatic sulfonyl fluorides exhibit significantly higher resistance to aqueous hydrolysis and reduction compared to their aryl counterparts[3][4]. The S(VI)-F bond remains inert until it is brought into close proximity with a nucleophile within a protein binding pocket.

  • Steric & Hydrophobic Profiling : The cyclopentyl group provides a distinct hydrophobic footprint that favors deep, aliphatic binding pockets (e.g., lipid-binding domains or allosteric kinase pockets) that are often inaccessible to rigid, planar aromatic probes.

  • Proximity-Driven Reactivity : CPMSF relies on a proximity-enhanced SuFEx mechanism. It forms a non-covalent encounter complex with the target protein, which drastically increases the local effective concentration of the sulfonyl fluoride, triggering the expulsion of hydrogen fluoride (HF) and the formation of a stable sulfonate or sulfonamide adduct[1][5].

CPMSF_SuFEx CPMSF CPMSF (Aliphatic Sulfonyl Fluoride) Complex Proximity-Driven Encounter Complex CPMSF->Complex Hydrophobic Interaction Target Target Protein (Ser, Tyr, Lys, His) Target->Complex Adduct Covalent Adduct (Sulfonate/Sulfonamide) + HF Complex->Adduct SuFEx Click Reaction

Caption: SuFEx reaction mechanism of CPMSF targeting nucleophilic protein residues.

Comparative Performance Data

When selecting a sulfonyl fluoride probe, the choice dictates the subset of the proteome that will be labeled. The table below summarizes the quantitative and qualitative performance metrics of CPMSF compared to industry-standard alternatives.

ProbeChemical ClassAqueous Half-Life (pH 7.4)Primary Target ResiduesSteric Profile / Binding Preference
CPMSF Aliphatic Sulfonyl FluorideModerate (Hours)Ser, Tyr, Lys, HisNon-planar, aliphatic; prefers deep hydrophobic pockets[3]
PMSF Aryl Sulfonyl FluorideShort (~30–60 min)Ser (primarily)Planar, aromatic; prefers shallow serine protease active sites
AEBSF Aryl Sulfonyl FluorideLong (Days)Ser, ThrHydrophilic, charged; broad-spectrum surface labeling
AM374 Long-chain Aliphatic SFModerate (Hours)Ser, TyrHighly lipophilic; targets membrane-associated lipid domains[3]

Workflow: Quantifying Labeling Efficiency via Competitive ABPP

Because CPMSF lacks an intrinsic fluorophore or bioorthogonal handle (like an alkyne or azide), its labeling efficiency cannot be measured directly. Instead, we must employ a Competitive Activity-Based Protein Profiling (ABPP) assay[6][7].

In this workflow, the proteome is pre-incubated with CPMSF. A broad-spectrum, alkyne-tagged sulfonyl fluoride reporter probe is subsequently added to label all unreacted nucleophilic sites. A reduction in the reporter signal directly quantifies the labeling efficiency of CPMSF[8].

ABPP_Workflow Lysate 1. Native Proteome / Live Cells Incubate 2. Dose-Response Incubation with CPMSF Lysate->Incubate Compete 3. Label Unreacted Sites with Broad-Spectrum SF-Alkyne Incubate->Compete Click 4. CuAAC Click Chemistry (Biotin-Azide) Compete->Click Enrich 5. Streptavidin Enrichment & On-Bead Tryptic Digestion Click->Enrich LCMS 6. LC-MS/MS Quantification (Label-Free or TMT) Enrich->LCMS

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for quantifying CPMSF labeling.

Step-by-Step Methodology

Step 1: Proteome Preparation Harvest cultured cells and wash with cold PBS. Lyse cells using a non-denaturing buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40) via sonication. Causality note: Preserving the native tertiary structure is critical, as SuFEx reactivity is strictly dependent on the 3D proximity of the probe to the target nucleophile[1].

Step 2: Competitive Labeling with CPMSF Normalize protein concentration to 2 mg/mL. Aliquot the lysate and treat with a dose-response gradient of CPMSF (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a DMSO vehicle control. Incubate for 2 hours at 37°C.

Step 3: Reporter Probe Incubation Add a broad-spectrum reporter probe (e.g., a universal SF-Alkyne at 10 µM) to all samples. Incubate for 1 hour at 37°C to label all accessible, unreacted nucleophilic sites[8].

Step 4: CuAAC Click Chemistry Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

Step 5: Enrichment and Digestion Resuspend the protein pellet in 1% SDS, dilute to 0.2% SDS, and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea, PBS) to remove non-covalently bound proteins. Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and tryptic digestion overnight.

Step 6: LC-MS/MS & Quantification Analyze the resulting peptides via high-resolution LC-MS/MS. Use Label-Free Quantification (LFQ) or Tandem Mass Tags (TMT) to measure the peak area of the reporter-labeled peptides.

System Self-Validation Logic

To ensure the trustworthiness of the data, this protocol acts as a self-validating system:

  • The 100% Baseline: The DMSO vehicle control establishes the maximum possible signal for the reporter probe.

  • Dose-Dependent Saturation: True covalent target engagement by CPMSF must exhibit a dose-dependent decrease in the reporter signal that eventually plateaus. A linear, non-saturating decrease indicates non-specific aggregation or protein precipitation.

  • Orthogonal Validation: If a specific target residue is identified (e.g., Tyr-120 on a kinase), generating a site-directed mutant (Y120F) should completely abolish both CPMSF competition and reporter probe labeling at that site, confirming the exact locus of SuFEx chemistry.

References

1.3 2.6 3.7 4.1 5.8 6.5 7.4 8. 2

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Cyclopentylmethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experimentally grounded protocol for the synthesis and characterization of cyclopentylmethanesulfonyl fluoride. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offers a framework for validating results through comprehensive characterization, and positions the target molecule within the broader context of contemporary sulfonylating agents. Our objective is to equip you with the knowledge to not only reproduce this data but also to adeptly apply these principles to your own research endeavors.

Introduction: The Ascendancy of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride functional group has emerged as a powerhouse in chemical biology and drug discovery. Its unique combination of stability and "clickable" reactivity has made it a privileged warhead for covalent inhibitors and a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis, allowing for broader application in aqueous and biological systems.[1]

Cyclopentylmethanesulfonyl fluoride, a representative aliphatic sulfonyl fluoride, offers a desirable blend of properties. The sp³-rich cyclopentyl group can improve physicochemical properties such as solubility and metabolic stability in drug candidates, moving away from the often-used planar aromatic systems.[2] This guide provides a definitive protocol for its synthesis and a complete set of expected analytical data for its unambiguous identification.

Synthesis of Cyclopentylmethanesulfonyl Fluoride: A Validated Protocol

The most direct and reliable method for preparing aliphatic sulfonyl fluorides is through the nucleophilic fluorination of the corresponding sulfonyl chloride. This halide exchange reaction is robust, high-yielding, and utilizes readily available reagents.[3][4]

Reaction Scheme
Causality in Experimental Design
  • Precursor Choice: Cyclopentylmethanesulfonyl chloride is chosen as the starting material due to its commercial availability or straightforward synthesis from cyclopentylmethanethiol. Sulfonyl chlorides are highly reactive electrophiles, making them excellent substrates for this transformation.[5]

  • Fluorinating Agent: Potassium fluoride (KF) is an effective and economical source of the fluoride nucleophile. To enhance its solubility and nucleophilicity in organic solvents, a phase-transfer catalyst such as 18-crown-6 or the use of a polar aprotic solvent like acetonitrile is crucial. An alternative, often preferred for its milder conditions and reduced hydrolysis risk, is potassium bifluoride (KHF₂).[3]

  • Solvent System: Acetonitrile is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation (especially with an additive) without interfering with the nucleophilicity of the fluoride anion. A biphasic system with water/acetone can also be highly effective and simplifies workup.[4]

  • Temperature: The reaction is typically heated to ensure a sufficient rate of reaction. The S-Cl bond is strong, and thermal energy helps to overcome the activation energy for the substitution reaction.

Detailed Experimental Protocol

Materials:

  • Cyclopentylmethanesulfonyl chloride (1.0 eq)

  • Potassium Fluoride (spray-dried, 2.0-3.0 eq)

  • 18-Crown-6 (0.1 eq, optional but recommended)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add cyclopentylmethanesulfonyl chloride (1.0 eq) and anhydrous acetonitrile.

  • Add spray-dried potassium fluoride (2.5 eq) and 18-crown-6 (0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove excess KF and the precipitated KCl. Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes any remaining inorganic salts and hydrolyzes any unreacted sulfonyl chloride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopentylmethanesulfonyl fluoride.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

G cluster_reaction Reaction Setup cluster_workup Workup & Purification SM Cyclopentylmethanesulfonyl Chloride + Acetonitrile Reagents Potassium Fluoride (KF) + 18-Crown-6 Reaction Reflux (82°C, 12-24h) Under N₂ Atmosphere SM->Reaction Reagents->Reaction Add to flask Filter Cool & Filter (remove salts) Reaction->Filter Reaction complete Concentrate Concentrate in vacuo Filter->Concentrate Extract Dilute (Et₂O) & Wash (H₂O, NaHCO₃, Brine) Concentrate->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Product Pure Cyclopentylmethanesulfonyl Fluoride Purify->Product

Characterization: Validating the Experimental Outcome

Accurate characterization is paramount to confirming the successful synthesis of the target compound. The following table summarizes the expected analytical data for cyclopentylmethanesulfonyl fluoride.

Analysis Technique Expected Data
Physical State Visual InspectionColorless to pale yellow oil
Molecular Formula -C₆H₁₁FO₂S
Molecular Weight -166.21 g/mol
¹H NMR (400 MHz, CDCl₃)δ ~3.21 (d, J ≈ 7.2 Hz, 2H, -CH₂SO₂F), δ ~2.25 (m, 1H, -CH-), δ ~1.85-1.50 (m, 8H, cyclopentyl -CH₂-)
¹³C NMR (100 MHz, CDCl₃)δ ~58.0 (t, J(C-F) ≈ 18 Hz, -CH₂SO₂F), δ ~37.5 (-CH-), δ ~32.0 (-CH₂-), δ ~25.5 (-CH₂-)
¹⁹F NMR (376 MHz, CDCl₃)δ ~+50 to +65 ppm (t, J(F-H) ≈ 7.2 Hz) (Referenced to CFCl₃)[6]
IR Spectroscopy (Neat, cm⁻¹)~2960, 2870 (C-H stretch), ~1430 (S=O asymm stretch), ~1215 (S=O symm stretch), ~780 (S-F stretch)[7][8]
Mass Spectrometry (EI or ESI)[M]+ or [M+H]+ at m/z 166 or 167. Fragments: m/z 97 (M-SO₂F), m/z 83 (SO₂F), m/z 69 (C₅H₉)
Interpreting the Spectroscopic Data
  • ¹H NMR: The most downfield signal will be the methylene protons adjacent to the electron-withdrawing sulfonyl fluoride group, appearing as a doublet due to coupling with the methine proton of the cyclopentyl ring. The remaining cyclopentyl protons will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The key signal is the carbon of the -CH₂SO₂F group, which will appear as a triplet due to one-bond coupling with the fluorine atom (¹JCF).

  • ¹⁹F NMR: This is the most diagnostic analysis. Aliphatic sulfonyl fluorides typically appear in the range of +40 to +70 ppm. The signal for cyclopentylmethanesulfonyl fluoride is expected to be a triplet due to coupling with the two adjacent methylene protons (²JFH).

  • IR Spectroscopy: The strong, characteristic stretches for the S=O bonds are definitive. The asymmetric stretch is typically found around 1415-1450 cm⁻¹ and the symmetric stretch around 1200-1240 cm⁻¹. The presence of the S-F bond will give rise to a strong absorption in the 700-850 cm⁻¹ region.[7][8]

  • Mass Spectrometry: The molecular ion peak should be clearly visible. Common fragmentation pathways include the loss of the SO₂F radical or cleavage of the C-S bond to give the cyclopentylmethyl cation.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Input Purified Product (Cyclopentylmethanesulfonyl Fluoride) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Vibrational Modes Functional Group ID (S=O, S-F) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Validation Validated Structure & Purity Confirmed NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Comparative Analysis with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is a critical decision in synthesis.[5][9] Cyclopentylmethanesulfonyl fluoride offers distinct advantages and disadvantages compared to more traditional reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

Reagent Cyclopentylmethanesulfonyl Fluoride Methanesulfonyl Chloride (MsCl) p-Toluenesulfonyl Chloride (TsCl)
Reactivity Moderately electrophilic; less reactive than sulfonyl chlorides.[1]Highly reactive aliphatic sulfonylating agent.[9]Moderately reactive aromatic sulfonylating agent.[5]
Stability High; generally stable to water and chromatography on silica gel.Highly moisture-sensitive; readily hydrolyzes to methanesulfonic acid.Relatively stable solid, but can hydrolyze over time.
Handling Liquid; requires standard care for reactive reagents.Corrosive, lachrymatory liquid; requires careful handling.Crystalline solid; generally easy to handle.
Key Applications Covalent probe development, SuFEx click chemistry, late-stage functionalization.[2]Formation of mesylates (good leaving groups), protection of alcohols/amines.Formation of tosylates, protection of alcohols/amines, directing group.
Byproducts Fluoride salts (e.g., HF, KF).HCl and chloride salts.HCl and chloride salts.

Safety Considerations

  • Handling: Cyclopentylmethanesulfonyl fluoride should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Reactivity: While more stable than sulfonyl chlorides, sulfonyl fluorides are still reactive electrophiles. Avoid contact with strong nucleophiles, acids, and bases unless part of a planned reaction.

  • Byproducts: The reaction can produce fluoride salts. Upon aqueous workup, acidification can generate hydrogen fluoride (HF). Always handle aqueous waste streams with care, and neutralize acidic washes before disposal according to institutional guidelines.

References

  • Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC - NIH. (n.d.).
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem. (n.d.).
  • A Comparative Guide to (2- Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
  • Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides | ScienceDaily. (2024, September 4).
  • AISF: A Solid Alternative to Sulfuryl Fluoride Gas - MilliporeSigma. (n.d.).
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... - ResearchGate. (n.d.).
  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem. (n.d.).
  • Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents - PMC. (n.d.).
  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13).
  • Sulfonyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.).
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed. (2021, July 26).
  • IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups - YouTube. (2016, March 29).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23).
  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. (n.d.).

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Safety Operating Guide

Cyclopentylmethanesulfonyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an extension of chemical logic. Cyclopentylmethanesulfonyl fluoride (CAS 1897547-53-3) is a highly effective aliphatic sulfonyl fluoride used in chemical biology for covalent modification and protease inhibition. However, the very electrophilicity that makes it a valuable scientific tool also makes it a significant safety hazard.

Proper disposal of sulfonyl fluorides cannot be passive; it requires an active, chemically driven quenching process. Simply discarding this reagent into standard aqueous waste streams is a critical error, as it will slowly hydrolyze, liberating highly toxic and corrosive hydrogen fluoride (HF) gas that can pressurize containers and endanger personnel[1].

Here is the authoritative, step-by-step operational and disposal plan for cyclopentylmethanesulfonyl fluoride, grounded in mechanistic causality and self-validating protocols.

Mechanistic Causality: The Chemistry of Quenching

Sulfonyl fluorides feature a reactive sulfur(VI) fluoride (SVI-F) bond. In biological assays, this electrophile is targeted by nucleophilic amino acid residues (such as Serine, Lysine, and Tyrosine)[2]. In the context of disposal, we must exploit its susceptibility to nucleophilic attack by hydroxide ions (


).

At neutral pH, aliphatic sulfonyl fluorides exhibit moderate hydrolytic stability, with half-lives extending to several hours[3]. However, under highly alkaline conditions (pH > 10), the hydrolysis rate is dramatically accelerated[3]. The hydroxide ion attacks the S(VI) center, cleaving the S-F bond to yield a benign cyclopentylmethanesulfonate salt and a fluoride ion. Crucially, maintaining a basic environment immediately neutralizes the liberated HF into a stable fluoride salt, preventing the release of toxic gas and mitigating the risk of hydrogen gas generation upon contact with metal surfaces[1].

Quantitative Safety and Reactivity Profile

To design a safe operational workflow, we must first quantify the chemical behavior of the reagent. The following table summarizes the kinetic and safety parameters necessary for handling and disposal.

Property / ParameterSpecification / ValueCausality / Operational Implication
Chemical Class Aliphatic Sulfonyl FluorideHighly reactive electrophile; requires strict moisture control during storage.
Hydrolysis Half-life (pH 7.0) ~110 minutes (Proxy data)Persists in neutral aqueous waste; poses delayed HF exposure risks.
Hydrolysis Half-life (pH > 10) < 5 minutesRapid quenching; dictates that basic conditions are mandatory for safe disposal[3].
Primary Byproducts Sulfonate salt, Fluoride saltFluoride salts require segregation into specific aqueous hazardous waste streams.
Required PPE Double nitrile gloves, goggles, lab coatPrevents severe chemical burns and systemic fluoride toxicity; breakthrough times must be monitored[1].

Disposal Workflow Visualization

The following diagram outlines the logical progression of the quenching and disposal process. Every step is designed to drive the hydrolysis reaction to completion before the waste leaves the fume hood.

DisposalWorkflow A Cyclopentylmethanesulfonyl Fluoride Waste B Dissolve in Isopropanol/Ethanol A->B Solubilize C Add 1M NaOH or 5% Na2CO3 (Slowly) B->C Quench D Stir 1-2 Hours in Fume Hood C->D Hydrolysis E Validate pH > 10 (Self-Validating Step) D->E Test E->C If pH < 9 (Incomplete) F Transfer to Aqueous Hazardous Waste E->F pH Confirmed

Workflow for the alkaline hydrolysis and safe disposal of cyclopentylmethanesulfonyl fluoride.

Self-Validating Disposal Protocol

This protocol ensures the complete destruction of the sulfonyl fluoride warhead. Do not scale this reaction beyond 50 grams without consulting your Environmental Health and Safety (EHS) department.

Phase 1: Preparation and Solubilization
  • Fume Hood Isolation: Conduct all procedures inside a certified chemical fume hood to ensure any transient HF vapors are safely exhausted.

  • Solvent Dissolution: Aliphatic sulfonyl fluorides have poor aqueous solubility. Attempting to quench the solid directly in water creates a biphasic system where the reaction is dangerously slow. Action: Dissolve the cyclopentylmethanesulfonyl fluoride waste in a water-miscible organic solvent (e.g., Isopropanol or Ethanol) at a ratio of roughly 10 mL solvent per 1 gram of waste.

    • Causality: Solubilization ensures a homogenous reaction mixture, allowing hydroxide ions unhindered access to the electrophilic sulfur center.

Phase 2: Alkaline Hydrolysis (The Quench)
  • Base Addition: Place the solution on a magnetic stir plate. Slowly, dropwise, add an excess of 1M Sodium Hydroxide (NaOH) or a 5% aqueous Sodium Carbonate (

    
    ) solution[4].
    
    • Causality: The slow addition controls the exothermic nature of the acid-base neutralization. The base drives the hydrolysis and immediately traps the leaving fluoride ion.

  • Agitation: Allow the mixture to stir vigorously at room temperature for 1 to 2 hours.

Phase 3: System Validation
  • The Self-Validating pH Check: After 2 hours, test the solution with wide-range pH paper.

    • Logic: As the sulfonyl fluoride hydrolyzes, it generates sulfonic acid and hydrofluoric acid, which consume the base. If the pH has dropped below 9, it indicates that unreacted sulfonyl fluoride is still present and actively generating acid.

    • Action: If pH < 9, add more 1M NaOH and stir for another hour. The protocol is only validated as "complete" when the solution maintains a stable pH > 10 for at least 15 minutes.

Phase 4: Waste Segregation
  • Final Bottling: Once validated, transfer the quenched, basic solution to a properly labeled hazardous waste container designated for "Aqueous Basic Waste with Fluoride Salts."

  • Incompatibility Warning: Never mix this quenched waste with acidic waste streams[1]. Introducing acid will protonate the dissolved fluoride salts, regenerating volatile and deadly HF gas.

Spill Response and Decontamination

Spills of sulfonyl fluorides require immediate, chemically sound intervention.

  • Small Spills (< 50 mL or < 50 g): Do not use plain water to clean the spill, as this will slowly generate HF without neutralizing it. Instead, cover the spill with a chemical absorbent pad, and immediately apply a 5% aqueous sodium carbonate solution to the affected surface[4]. The sodium carbonate will actively decontaminate the surface by forcing alkaline hydrolysis[4]. Collect the grossly contaminated debris into a sealed, double-bagged container for EHS pickup[4].

  • Large Spills: Evacuate the laboratory immediately, secure the doors, and contact EHS or University/Corporate Police[4]. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA) due to the risk of acute HF inhalation[5].

References

1.4 - Louisiana State University Health Sciences Center (LSUHSC). 2. 1 - Purdue University Radiological and Environmental Management. 3.3 - National Institutes of Health (NIH) PubMed Central. 4. 2 - Enamine. 5. 5 - ECHEMI.

Sources

Personal protective equipment for handling Cyclopentylmethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Handling Cyclopentylmethanesulfonyl fluoride (CAS: 1897547-53-3) requires a deep understanding of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This compound is not merely a toxic chemical; it is a highly selective covalent warhead. By understanding the mechanistic causality behind its reactivity, laboratory professionals can design self-validating safety systems that protect personnel while ensuring experimental integrity.

Hazard Profile & Mechanistic Causality

Cyclopentylmethanesulfonyl fluoride is an aliphatic sulfonyl fluoride typically isolated as a colorless oil [1]. Unlike traditional sulfonyl chlorides, which hydrolyze rapidly upon exposure to ambient moisture, the S(VI)-F bond is thermodynamically stable and highly resistant to reduction [2].

The Core Hazard: This "stealth" stability means the compound will persist in the environment or on contaminated surfaces until it encounters a specific microenvironment. In biological systems, the S-F bond undergoes rapid, proximity-driven nucleophilic substitution with specific amino acid residues (e.g., Tyrosine, Lysine, Histidine) [3].

  • Tissue Damage: If splashed into the eyes or absorbed through the skin, the displacement of the fluoride leaving group generates localized hydrofluoric acid (HF) equivalents in the tissue, leading to deep, penetrating chemical burns (H314) and severe systemic toxicity (H301) .

  • Aerosolization: Because it is an oil, improper pipetting can create micro-aerosols that bypass standard splash guards, posing a severe inhalation risk (H331) [4].

Quantitative PPE Matrix

To mitigate the specific risks of lipophilic sulfonyl fluorides, Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough data and mechanistic rationale.

PPE ComponentSpecification / StandardQuantitative MetricMechanistic Rationale
Primary Gloves Nitrile RubberThickness:

0.11 mm Breakthrough: > 480 min
Prevents dermal absorption of the lipophilic cyclopentyl chain.
Secondary Gloves Butyl RubberThickness:

0.30 mm Breakthrough: > 480 min
Required if handling the reagent dissolved in aggressive SuFEx solvents like dichloromethane (DCM).
Eye Protection Safety Goggles & Face ShieldANSI Z87.1 / EN 166Protects ocular mucosa from irreversible cross-linking and localized HF generation upon S-F hydrolysis.
Respiratory P3 / N100 Particulate Filter99.97% filtration efficiencyPrevents inhalation of aerosolized oil droplets during transfer outside of a functioning fume hood.

Step-by-Step Operational Protocol

Every protocol handling SuFEx reagents must be a self-validating system . Do not assume the hazard is neutralized until analytical data confirms it.

Phase 1: Preparation & Containment

  • Airflow Verification: Ensure the fume hood face velocity is quantitatively verified between 80–100 fpm.

  • Surface Prep: Line the workspace with chemical-resistant, absorbent bench pads. Causality: Cyclopentylmethanesulfonyl fluoride is a dense oil; spills will not evaporate but will persist and spread, requiring physical containment.

Phase 2: Reagent Transfer

  • Volumetric Handling: Because the compound is an oil, avoid standard air-displacement pipettes which can aerosolize the liquid upon dispensing. Use a positive displacement pipette to ensure volumetric accuracy without aerosol generation.

  • Closed-System Weighing: Tare a sealed vial, add the reagent inside the hood, seal it, and re-weigh. Never transport the open oil across the laboratory.

Phase 3: SuFEx Reaction Execution & Self-Validation

  • Inert Atmosphere: Dissolve the reagent in an anhydrous solvent (e.g., Acetonitrile or THF) before adding your SuFEx catalyst (e.g., DBU or BTMG) [5].

  • Self-Validating Check: Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the S(VI)-F starting material is completely consumed. The disappearance of the warhead confirms the transition from a highly reactive, hazardous state to a stable, conjugated product.

Phase 4: Quenching & Deactivation

  • Active Quenching: If unreacted sulfonyl fluoride remains, it must be actively destroyed. Add an excess of a primary amine (e.g., ethanolamine) or a strong aqueous base (e.g., 1M NaOH) and stir for 2 hours.

  • Causality: This forces the hydrolysis or substitution of the S-F bond, releasing the fluoride ion in a controlled, buffered aqueous environment, rendering the organic waste safe for standard disposal.

Emergency Response & Disposal Plan

  • Spill Response: Do NOT use water initially; it will merely spread the hydrophobic oil. Cover the spill with a dry, nucleophilic absorbent (e.g., a 1:1 mixture of sand and sodium carbonate) to simultaneously absorb and initiate basic hydrolysis. Sweep into a designated corrosive waste container.

  • Dermal Exposure: Immediately flush with copious amounts of water for at least 15 minutes. Due to the potential for localized HF generation upon S-F cleavage in vivo, immediate application of calcium gluconate gel (2.5%) to the affected area is recommended to precipitate the fluoride ions as insoluble

    
    [6].
    
  • Disposal: Never dispose of unquenched sulfonyl fluorides in standard organic waste. Ensure the pH of the quenched solution is neutralized (pH 7-8) before routing to the halogenated aqueous waste stream.

Process Visualization

G N1 1. Fume Hood Setup Verify Airflow >80 fpm N2 2. Reagent Transfer Positive Displacement Pipette N1->N2 PPE Donned N3 3. SuFEx Reaction Add Solvent & Catalyst N2->N3 Inert Atmosphere N4 4. Self-Validation Confirm S-F Consumption (LC-MS) N3->N4 Reaction Time N5 5. Active Quenching Add 1M NaOH / Amine N4->N5 Unreacted S-F remains N6 6. Waste Disposal Neutralized Aqueous Stream N4->N6 100% conversion N5->N6 pH Neutralized

Operational workflow and chemical quenching logic for sulfonyl fluoride handling.

References

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation Source: RSC Advances URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Sulfur fluoride exchange (SuFEx) catalysis and mechanisms Source: NIH PubMed Central (PMC) URL:[Link]

Sources

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